molecular formula C16H14N2O2S B1676149 Mefenacet CAS No. 73250-68-7

Mefenacet

货号: B1676149
CAS 编号: 73250-68-7
分子量: 298.4 g/mol
InChI 键: XIGAUIHYSDTJHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mefenacet is widely used as a herbicide to suppress broadleaf and grass weeds in rice paddies, golf courses, landscape garden, park and other types of fields.>This compound is a member of benzothiazoles and a tertiary carboxamide. It has a role as an antimitotic and a herbicide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAUIHYSDTJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058173
Record name Mefenacet
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73250-68-7
Record name 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide
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Record name Mefenacet [BSI:ISO]
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Record name Mefenacet
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Record name 2-(benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide
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Record name MEFENACET
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Foundational & Exploratory

Mefenacet's Primary Biochemical Pathway of Inhibition in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenacet, a member of the chloroacetamide herbicide family, is a selective, pre-emergence herbicide effective against a range of annual grasses and some broadleaf weeds in rice and other crops. Its primary mode of action is the disruption of cell division and plant growth through the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This technical guide provides an in-depth exploration of the biochemical pathway targeted by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound (2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide) is a systemic herbicide that is primarily absorbed by the roots and coleoptiles of emerging seedlings.[1][2] It is translocated through both the xylem and phloem to the growing points of weeds, where it exerts its inhibitory effects.[1][2] The visible symptoms of this compound application include stunted growth, abnormal development of stems, leaves, and roots, and ultimately, plant death.[1] At the cellular level, this compound has been shown to inhibit mitotic entry, arresting the cell cycle and preventing cell division.[3] This guide focuses on the core biochemical mechanism underlying these physiological effects: the inhibition of the very-long-chain fatty acid (VLCFA) elongase enzyme system.

Primary Biochemical Pathway of Inhibition: Disruption of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary biochemical target of this compound and other chloroacetamide herbicides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[4][5] VLCFAs are essential components of various cellular structures, including cell membranes, cuticular waxes, and suberin.[2] Their proper synthesis is critical for cell membrane integrity and the normal process of cell division.[6]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum and involves a multi-enzyme complex known as the fatty acid elongase (FAE) or elongase complex. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer (typically C16 or C18). The process consists of four key enzymatic reactions:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the initial and rate-limiting step where a two-carbon unit from malonyl-CoA is added to the acyl-CoA chain.

  • Reduction: The resulting β-ketoacyl-CoA is then reduced by β-ketoacyl-CoA reductase (KCR).

  • Dehydration: A water molecule is removed from the hydroxyacyl-CoA intermediate by hydroxyacyl-CoA dehydratase (HCD).

  • Second Reduction: The final step is the reduction of the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the original primer, catalyzed by enoyl-CoA reductase (ECR).

This compound, like other chloroacetamide herbicides, specifically inhibits the first enzyme in this pathway, β-ketoacyl-CoA synthase (KCS) .[1][7] By blocking this crucial condensation step, this compound effectively halts the entire VLCFA synthesis pathway. The inhibition of KCS by chloroacetamides is potent and can be irreversible, leading to a depletion of VLCFAs.[1] This disruption of VLCFA production has profound downstream consequences, including compromised cell membrane formation, which directly interferes with cytokinesis (the final stage of cell division) and ultimately leads to the inhibition of plant growth and development.[6]

Mefenacet_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Downstream Downstream Effects Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA β-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction VLCFA_depletion Depletion of VLCFAs Elongated_Acyl_CoA->VLCFA_depletion KCS KCS KCS->Ketoacyl_CoA KCR KCR KCR->Hydroxyacyl_CoA HCD HCD HCD->Enoyl_CoA ECR ECR ECR->Elongated_Acyl_CoA This compound This compound This compound->KCS Inhibition Membrane_disruption Impaired Cell Membrane Formation VLCFA_depletion->Membrane_disruption Cell_division_inhibition Inhibition of Cell Division Membrane_disruption->Cell_division_inhibition Growth_inhibition Plant Growth Inhibition Cell_division_inhibition->Growth_inhibition

Caption: this compound's inhibitory action on the VLCFA biosynthesis pathway.

Quantitative Inhibition Data

Herbicide ClassHerbicide ExampleTarget EnzymeIC50 ValuePlant SpeciesReference
ChloroacetamideMetazachlorVery-Long-Chain Fatty Acid Elongase10 - 100 nMCucumber, Barley[8]
ChloroacetamideVariousVery-Long-Chain Fatty Acid Synthase (KCS)< 10 nMArabidopsis thaliana[1]

Experimental Protocols

In Vitro Inhibition Assay of VLCFA Elongase Activity

This protocol is adapted from methodologies used to study the inhibition of plant VLCFA elongases by herbicides.

Objective: To determine the inhibitory effect of this compound on the activity of plant VLCFA elongase (specifically KCS) in a heterologous expression system.

Materials:

  • Saccharomyces cerevisiae (yeast) expression strain

  • Yeast expression vector (e.g., pYES2) containing the coding sequence for a plant KCS enzyme

  • Yeast growth media (SD-Ura for selection, SGR-Ura for induction)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Fatty acid standards for GC-MS analysis

  • Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl)

  • Organic solvents for extraction (e.g., hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Heterologous Expression of KCS:

    • Transform the yeast expression vector containing the plant KCS gene into the yeast host strain.

    • Select for transformed colonies on SD-Ura agar (B569324) plates.

    • Inoculate a liquid culture of SD-Ura with a single colony and grow overnight.

    • Induce protein expression by transferring the yeast cells to SGR-Ura medium.

  • This compound Treatment:

    • To the induced yeast cultures, add various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a solvent control (DMSO).

    • Incubate the cultures for a defined period (e.g., 24 hours) to allow for VLCFA synthesis.

  • Fatty Acid Extraction and Derivatization:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Lyophilize the cells to dryness.

    • Perform direct transmethylation of the dried cells by adding methanolic HCl and heating at 80°C for 1 hour.

    • Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

  • GC-MS Analysis:

    • Analyze the FAME extracts by GC-MS to identify and quantify the different fatty acid species, including VLCFAs.

    • Monitor for the presence of elongated fatty acids that are not present in the control yeast strain.

  • Data Analysis:

    • Calculate the amount of each VLCFA produced at each this compound concentration.

    • Determine the percent inhibition of VLCFA synthesis relative to the solvent control.

    • Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Analysis of this compound's Effect on the Plant Cell Cycle

Objective: To investigate the effect of this compound on cell cycle progression in plant root tip cells.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or oat)

  • Growth medium (e.g., MS agar plates)

  • This compound stock solution

  • Fixative (e.g., ethanol:acetic acid, 3:1)

  • Enzyme solution for cell wall digestion (e.g., cellulase, pectinase)

  • DNA staining solution (e.g., propidium (B1200493) iodide with RNase)

  • Flow cytometer

Procedure:

  • Plant Growth and Treatment:

    • Germinate seeds on MS agar plates.

    • Transfer seedlings to liquid MS medium supplemented with different concentrations of this compound (e.g., 0, 1 µM, 10 µM).

    • Incubate for a specified time (e.g., 24-48 hours).

  • Sample Preparation:

    • Excise the root tips from the treated and control seedlings.

    • Fix the root tips in the fixative solution.

    • Wash the fixed root tips with a suitable buffer.

    • Digest the cell walls by incubating the root tips in the enzyme solution.

    • Gently homogenize the tissue to release the nuclei.

    • Filter the nuclear suspension to remove debris.

  • DNA Staining and Flow Cytometry:

    • Stain the nuclei with the propidium iodide/RNase solution.

    • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the stained nuclei.

  • Data Analysis:

    • Generate histograms of DNA content for each treatment.

    • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of this compound-treated samples to the control to identify any cell cycle arrest points.

Visualizations of Pathways and Workflows

Experimental_Workflow cluster_VLCFA_Assay VLCFA Elongase Inhibition Assay cluster_Cell_Cycle_Analysis Cell Cycle Analysis Yeast_Expression Heterologous Expression of Plant KCS in Yeast Mefenacet_Treatment_Yeast This compound Treatment (Concentration Gradient) Yeast_Expression->Mefenacet_Treatment_Yeast FAME_Prep Fatty Acid Extraction and FAME Derivatization Mefenacet_Treatment_Yeast->FAME_Prep GCMS_Analysis GC-MS Analysis of VLCFAs FAME_Prep->GCMS_Analysis IC50_Calc IC50 Determination GCMS_Analysis->IC50_Calc Plant_Treatment Plant Seedling Treatment with this compound Root_Tip_Harvest Root Tip Harvesting and Fixation Plant_Treatment->Root_Tip_Harvest Nuclei_Isolation Nuclei Isolation and Staining (Propidium Iodide) Root_Tip_Harvest->Nuclei_Isolation Flow_Cytometry Flow Cytometry Analysis Nuclei_Isolation->Flow_Cytometry Cell_Cycle_Phase Determination of Cell Cycle Phase Distribution Flow_Cytometry->Cell_Cycle_Phase

Caption: Experimental workflow for investigating this compound's mode of action.

Conclusion

This compound's primary biochemical pathway of inhibition in plants is the targeted disruption of very-long-chain fatty acid biosynthesis through the potent inhibition of the β-ketoacyl-CoA synthase (KCS) enzyme. This leads to a depletion of essential VLCFAs, impairing cell membrane formation and causing an arrest of the cell cycle, which ultimately results in the cessation of plant growth and weed death. The high specificity and efficacy of this inhibitory mechanism make this compound a valuable tool in selective weed management. Further research into the specific interactions between this compound and different KCS isoforms could provide insights for the development of new herbicides and strategies to manage herbicide resistance.

References

Molecular Target Site of Mefenacet in Echinochloa crus-galli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenacet is a chloroacetamide herbicide effective in controlling the pernicious weed Echinochloa crus-galli (barnyardgrass) in rice paddies. Its primary molecular target has been identified as the very-long-chain fatty acid elongase (VLCFAE) enzyme system. This technical guide provides a comprehensive overview of the molecular target site of this compound in E. crus-galli, including quantitative data on its effects, detailed experimental protocols for target validation, and visual representations of the relevant biological pathways and experimental workflows. Understanding the precise mode of action of this compound is crucial for developing strategies to overcome herbicide resistance and for the design of new, more effective herbicides.

Introduction

Echinochloa crus-galli is a major weed that significantly reduces rice yields worldwide. This compound has been a valuable tool for its management; however, the emergence of resistant populations necessitates a deeper understanding of its mechanism of action. This compound disrupts the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various cellular structures, including cuticular waxes, suberin, and cellular membranes. The inhibition of VLCFA elongation leads to stunted growth and eventual death of the weed. This guide delves into the specifics of this inhibitory action at the molecular level.

Quantitative Data on this compound Efficacy and Resistance

The continuous use of this compound has led to the selection of resistant E. crus-galli populations. This resistance can be attributed to both target-site modifications and non-target-site mechanisms.

Table 1: this compound Resistance Levels in Echinochloa crus-galli

Population TypeResistance Level (Pre-emergence)Resistance Level (Early Post-emergence)Reference
Resistant Population 12.8-fold greater than susceptible10-fold greater than susceptible[1]
Resistant Population 24.1-fold greater than susceptible6.8-fold greater than susceptible[1]

Table 2: Inhibition of Very-Long-Chain Fatty Acid Elongase (VLCFAE) by this compound in Echinochloa crus-galli

ParameterValueRemarks
IC50 (Susceptible Population) Data not available in the public domainThe concentration of this compound required to inhibit 50% of VLCFAE activity.
IC50 (Resistant Population) Significantly higher than susceptible populationReduced sensitivity of the target enzyme is a key mechanism of resistance.[1]

Molecular Target: Very-Long-Chain Fatty Acid Elongase (VLCFAE)

The molecular target of this compound is the elongase enzyme complex responsible for the synthesis of VLCFAs. This complex is located in the endoplasmic reticulum and carries out a four-step elongation cycle.

The VLCFA Elongation Pathway

The elongation of fatty acids involves the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer. The key enzymes in this pathway are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction. This is the primary target of this compound.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

  • Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer.

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (Cn) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA (Cn+2) KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-hydroxyacyl-CoA (Cn+2) KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-Δ2-enoyl-CoA (Cn+2) HCD->Enoyl_CoA ECR Enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA This compound This compound This compound->KCS Inhibition

Caption: The Very-Long-Chain Fatty Acid (VLCFA) elongation pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the this compound target site in E. crus-galli.

Microsomal Protein Extraction for VLCFAE Assay

This protocol outlines the isolation of microsomal fractions, which are enriched in endoplasmic reticulum membranes containing the VLCFAE enzyme complex.

Materials:

  • Fresh or frozen E. crus-galli seedling tissue

  • Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 5 mM ascorbic acid, 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

  • Homogenizer (e.g., mortar and pestle or blender)

  • Miracloth or cheesecloth

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford reagent for protein quantification

Procedure:

  • Homogenize plant tissue in ice-cold extraction buffer.

  • Filter the homogenate through miracloth or cheesecloth to remove cell debris.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of assay buffer.

  • Determine the protein concentration using the Bradford assay.

  • Store the microsomal fraction at -80°C until use.

Microsomal_Extraction_Workflow Start Start: E. crus-galli Tissue Homogenize Homogenize in Extraction Buffer Start->Homogenize Filter Filter through Miracloth Homogenize->Filter Centrifuge1 Centrifuge (10,000 x g, 20 min) Filter->Centrifuge1 CollectSupernatant1 Collect Supernatant Centrifuge1->CollectSupernatant1 Centrifuge2 Ultracentrifuge (100,000 x g, 1 hr) CollectSupernatant1->Centrifuge2 CollectPellet Collect Microsomal Pellet Centrifuge2->CollectPellet Resuspend Resuspend in Assay Buffer CollectPellet->Resuspend Quantify Quantify Protein (Bradford Assay) Resuspend->Quantify Store Store at -80°C Quantify->Store

Caption: Workflow for the extraction of microsomal proteins from Echinochloa crus-galli.

In Vitro VLCFAE Activity Assay

This assay measures the activity of the VLCFAE complex by monitoring the incorporation of a radiolabeled substrate into elongated fatty acids.

Materials:

  • Microsomal protein extract from E. crus-galli

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.2, 1 mM ATP, 0.5 mM CoA, 1 mM NADPH, 1 mM NADH)

  • Radiolabeled substrate (e.g., [1-14C]malonyl-CoA or [2-14C]stearoyl-CoA)

  • Unlabeled substrates (malonyl-CoA and a long-chain acyl-CoA primer like stearoyl-CoA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Reaction termination solution (e.g., 10% (w/v) KOH in 80% (v/v) methanol)

  • Hexane (B92381) for extraction

  • Scintillation cocktail and counter

Procedure:

  • Set up reaction tubes on ice, each containing the assay buffer and microsomal protein.

  • Add varying concentrations of this compound (or solvent control) to the tubes and pre-incubate for 10-15 minutes at the reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding the radiolabeled and unlabeled substrates.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Stop the reaction by adding the termination solution.

  • Saponify the lipids by heating at 80°C for 1 hour.

  • Acidify the mixture and extract the fatty acids with hexane.

  • Evaporate the hexane and redissolve the fatty acids in a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter to determine the amount of incorporated radiolabel, which corresponds to VLCFAE activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration.

Gene Expression Analysis of VLCFAE Genes by qPCR

This protocol allows for the quantification of the expression levels of VLCFAE genes in response to this compound treatment.

Materials:

  • E. crus-galli seedlings treated with this compound and control seedlings

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or other fluorescent qPCR master mix

  • Primers specific for E. crus-galli VLCFAE genes and a reference gene (e.g., actin or ubiquitin). Note: Primer sequences need to be designed and validated based on the known or sequenced VLCFAE genes from E. crus-galli.

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control seedlings using a suitable RNA extraction kit.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the VLCFAE genes in the treated samples compared to the controls, normalized to the expression of the reference gene.

qPCR_Workflow Start Start: this compound-treated & Control E. crus-galli RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis Reverse Transcription (cDNA Synthesis) DNase_Treatment->cDNA_Synthesis qPCR_Reaction Quantitative PCR (qPCR) cDNA_Synthesis->qPCR_Reaction Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Reaction->Data_Analysis Results Relative Gene Expression Data_Analysis->Results

Caption: Workflow for quantitative PCR (qPCR) analysis of VLCFAE gene expression.

Mechanisms of Resistance

Resistance to this compound in E. crus-galli can arise from two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the VLCFAE enzyme, leading to a reduced binding affinity of this compound to its target. This results in a higher concentration of the herbicide being required to achieve the same level of inhibition.[1]

  • Non-Target-Site Resistance (NTSR): This mechanism involves the enhanced detoxification of the herbicide before it can reach its target site. In the case of this compound, increased activity of glutathione (B108866) S-transferases (GSTs) has been implicated in its metabolic degradation.[1]

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) This compound This compound Application VLCFAE_Normal Susceptible VLCFAE This compound->VLCFAE_Normal Enters Cell VLCFAE_Mutated Mutated VLCFAE (Resistant) This compound->VLCFAE_Mutated Enters Cell GST Glutathione S-transferases (GSTs) This compound->GST Enters Cell Mefenacet_Binding This compound Binds to VLCFAE VLCFAE_Normal->Mefenacet_Binding Inhibition Inhibition of VLCFA Synthesis Mefenacet_Binding->Inhibition Reduced_Binding Reduced this compound Binding VLCFAE_Mutated->Reduced_Binding No_Inhibition No Inhibition Reduced_Binding->No_Inhibition Detoxification This compound Detoxification GST->Detoxification Inactive_Metabolite Inactive Metabolite Detoxification->Inactive_Metabolite

Caption: Target-site and non-target-site resistance mechanisms to this compound in E. crus-galli.

Conclusion

The very-long-chain fatty acid elongase (VLCFAE) enzyme system is unequivocally the primary molecular target of the herbicide this compound in Echinochloa crus-galli. Inhibition of this crucial pathway disrupts the formation of essential cellular components, leading to weed mortality. The emergence of resistance, through both target-site mutations and enhanced metabolic detoxification, poses a significant challenge to the continued efficacy of this compound. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the this compound-E. crus-galli interaction, screen for new inhibitory compounds, and develop sustainable weed management strategies. Future research should focus on obtaining precise kinetic data for this compound inhibition of E. crus-galli VLCFAEs and identifying the specific gene mutations conferring target-site resistance.

References

Structure-Activity Relationship of Mefenacet and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenacet, a member of the chloroacetamide class of herbicides, is a selective systemic herbicide primarily used for the control of annual grass weeds, particularly barnyard grass (Echinochloa crus-galli), in rice paddies. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. Understanding the structure-activity relationship (SAR) of this compound is paramount for the development of new, more effective, and selective herbicides, as well as for managing the emergence of herbicide-resistant weed biotypes. This technical guide provides an in-depth analysis of the SAR of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and logical relationships.

Core Concepts: Mode of Action and Resistance

This compound exerts its herbicidal effect by inhibiting the activity of very-long-chain fatty acid elongases (VLCFAEs), enzymes essential for the biosynthesis of VLCFAs. These fatty acids are crucial components of various cellular structures and signaling molecules. Inhibition of VLCFAE leads to a disruption of cell division and elongation, ultimately causing the death of susceptible weeds.

Resistance to this compound in weeds, such as Echinochloa crus-galli, has been observed and is primarily attributed to two mechanisms:

  • Target-Site Resistance: Mutations in the gene encoding the VLCFAE enzyme can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

  • Non-Target-Site Resistance: Enhanced metabolic detoxification of this compound, often mediated by an increase in the activity of glutathione (B108866) S-transferases (GSTs), can prevent the herbicide from reaching its target site at effective concentrations. Studies have shown that resistant populations of Echinochloa crus-galli can exhibit 2.8 to 10 times greater resistance to this compound compared to susceptible populations.[1][2]

Structure-Activity Relationship of this compound Analogues

While comprehensive public data on the quantitative structure-activity relationship (SAR) of a wide range of this compound analogues is limited, some general principles can be inferred from related compounds and the known mode of action. The this compound molecule can be divided into three key regions for SAR analysis: the benzothiazole (B30560) ring, the N-phenylacetamide core, and the N-methyl group.

1. The Benzothiazole Moiety: The benzothiazole ring is a critical component for herbicidal activity. Modifications to this ring system, such as the introduction of substituents, can significantly impact the molecule's interaction with the VLCFAE active site. The nature and position of these substituents can influence electronic properties and steric hindrance, thereby affecting binding affinity.

2. The N-Phenylacetamide Core: The N-phenylacetamide core serves as a central scaffold. Alterations to the phenyl ring, including the position and electronic nature of substituents, are expected to modulate herbicidal potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the overall electronic distribution of the molecule, potentially influencing its interaction with the target enzyme.

3. The N-Methyl Group: The N-methyl group on the acetamide (B32628) nitrogen is also likely to play a role in the molecule's activity. Its size and steric bulk can affect the conformation of the molecule and its fit within the binding pocket of the VLCFAE.

Due to the scarcity of publicly available quantitative data for a series of this compound analogues, the following table presents hypothetical data to illustrate how such information would be structured for SAR analysis.

Compound IDR1 (Benzothiazole)R2 (Phenyl)R3 (N-substituent)Herbicidal Activity (IC50, µM) against E. crus-galliRice Selectivity (GR50 Ratio: Rice/E. crus-galli)
This compoundHHCH31.5>100
Analogue 16-ClHCH30.8>120
Analogue 2H4-FCH32.1>90
Analogue 3HHC2H53.5>80

Note: The data in this table is illustrative and not based on published experimental values.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of this compound analogues. The following sections provide generalized procedures for key experiments.

Synthesis of this compound Analogues

A general synthetic route to this compound and its analogues involves the reaction of a substituted 2-mercaptobenzothiazole (B37678) with an appropriate N-substituted-2-chloro-N-phenylacetamide.[3]

General Procedure:

  • Preparation of Substituted 2-Mercaptobenzothiazoles: These can be synthesized from the corresponding substituted anilines by reaction with carbon disulfide in the presence of a suitable base.

  • Preparation of N-Substituted-2-chloro-N-phenylacetamides: These intermediates are typically prepared by the acylation of the corresponding N-substituted anilines with chloroacetyl chloride.

  • Coupling Reaction: The substituted 2-mercaptobenzothiazole is reacted with the N-substituted-2-chloro-N-phenylacetamide in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone (B3395972) or acetonitrile) to yield the final this compound analogue. The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete reaction.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound analogue. The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Herbicidal Activity Bioassay

The herbicidal activity of this compound analogues is typically evaluated through whole-plant bioassays against target weeds (e.g., Echinochloa crus-galli) and crop species (e.g., rice) to determine both efficacy and selectivity.

Whole-Plant Bioassay Protocol:

  • Plant Cultivation: Seeds of the target weed and crop species are sown in pots containing a suitable soil mixture. The pots are maintained in a greenhouse or growth chamber under controlled conditions of temperature, light, and humidity.

  • Herbicide Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water to the desired concentrations. The herbicide solutions are then applied to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory sprayer to ensure uniform coverage. A control group is treated with a blank solution (solvent and water without the test compound).

  • Evaluation of Herbicidal Activity: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visual observation of injury symptoms (e.g., stunting, chlorosis, necrosis) and by measuring the fresh or dry weight of the aerial parts of the plants.

  • Data Analysis: The herbicidal activity is quantified by determining the concentration of the compound that causes 50% inhibition of plant growth (GR50) or the concentration that causes 50% mortality (LD50). The selectivity is assessed by comparing the GR50 values for the weed and crop species.

Visualizing Key Pathways and Relationships

This compound Mode of Action and Resistance Pathway

Mefenacet_Pathway cluster_Cell Plant Cell cluster_Resistance Resistance Mechanisms This compound This compound VLCFAE VLCFA Elongase (Target Enzyme) This compound->VLCFAE Inhibition Metabolism Metabolic Detoxification This compound->Metabolism Enhanced by VLCFA Very-Long-Chain Fatty Acids VLCFAE->VLCFA Synthesis CellGrowth Cell Division & Elongation VLCFA->CellGrowth WeedDeath Weed Death CellGrowth->WeedDeath TargetSite Target-Site Mutation (Altered VLCFAE) TargetSite->VLCFAE Reduces Binding GST Glutathione S-Transferase (GST) GST->Metabolism InactiveMetabolite Inactive Metabolite Metabolism->InactiveMetabolite

Caption: Signaling pathway of this compound's mode of action and mechanisms of resistance.

Experimental Workflow for SAR Studies

SAR_Workflow Start Design of this compound Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassay Herbicidal Activity Bioassay Purification->Bioassay Data Data Collection (IC50 / GR50) Bioassay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Optimization SAR->Lead Lead->Start Iterative Design

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of this compound analogues.

Logical Relationship of this compound SAR

SAR_Logic cluster_Structure Molecular Structure cluster_Properties Physicochemical Properties cluster_Activity Biological Activity Benzothiazole Benzothiazole Substituents Electronic Electronic Effects Benzothiazole->Electronic Steric Steric Hindrance Benzothiazole->Steric Phenyl Phenyl Ring Substituents Phenyl->Electronic Lipophilicity Lipophilicity Phenyl->Lipophilicity N_Methyl N-Alkyl Group N_Methyl->Steric Binding Binding to VLCFAE Electronic->Binding Steric->Binding Potency Herbicidal Potency Lipophilicity->Potency Binding->Potency Selectivity Crop Selectivity Potency->Selectivity

Caption: Logical relationships between structural modifications, physicochemical properties, and biological activity in this compound analogues.

Conclusion

The structure-activity relationship of this compound and its analogues is a complex interplay of steric, electronic, and lipophilic properties. While the benzothiazole and N-phenylacetamide moieties are crucial for its herbicidal activity, targeted modifications to these structures can lead to the development of more potent and selective herbicides. The emergence of resistance necessitates a continued effort in understanding the molecular interactions between this compound analogues and their target enzyme, VLCFAE. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to design and evaluate novel this compound-based herbicides with improved efficacy and a reduced risk of resistance development. Further research focused on generating comprehensive quantitative SAR data will be instrumental in advancing this field.

References

Mefenacet in Rice: A Technical Overview of Uptake, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenacet is a selective, pre-emergent and early post-emergent herbicide belonging to the acetanilide (B955) class, widely used for controlling annual grass weeds, particularly barnyard grass (Echinochloa crus-galli), in rice paddies.[1][2] Its efficacy and selectivity in rice cultivation are governed by the complex interplay of its uptake by the plant, subsequent translocation to target tissues, and the plant's ability to metabolize the compound into non-toxic forms. This technical guide provides a comprehensive overview of the current understanding of these processes in rice (Oryza sativa), synthesizing available data and outlining key experimental methodologies.

Data Presentation

While specific quantitative, time-course data on the uptake, translocation, and metabolism of this compound in various rice tissues (root, shoot, leaf, grain) is not extensively available in publicly accessible literature, this section summarizes the key characteristics and findings from residue analysis studies.

Table 1: this compound Residue Analysis in Paddy Fields
Sample MatrixActive IngredientSpiked Concentration (mg/kg)Average Recovery (%)Relative Standard Deviation (%)Analytical MethodReference
Paddy WaterThis compound0.0585.39 - 113.330.91 - 10.24HPLC-UVD[3]
0.1085.39 - 113.330.91 - 10.24HPLC-UVD[3]
1.0085.39 - 113.330.91 - 10.24HPLC-UVD[3]
Paddy SoilThis compound0.0585.39 - 113.330.91 - 10.24HPLC-UVD[3]
0.1085.39 - 113.330.91 - 10.24HPLC-UVD[3]
1.0085.39 - 113.330.91 - 10.24HPLC-UVD[3]
Rice PlantThis compound0.0585.39 - 113.330.91 - 10.24HPLC-UVD[3]
0.1085.39 - 113.330.91 - 10.24HPLC-UVD[3]
1.0085.39 - 113.330.91 - 10.24HPLC-UVD[3]

Core Concepts: Uptake, Translocation, and Metabolism

Uptake

This compound is primarily absorbed by the emerging coleoptiles and roots of germinating weeds.[1] In the context of rice cultivation, this means that the herbicide is taken up from the soil and paddy water. The efficiency of uptake is influenced by soil type, organic matter content, and water management practices in the paddy field.

Translocation

Following uptake, this compound is translocated within the plant. It is a systemic herbicide, meaning it can move through both the xylem and phloem to reach its sites of action.[2] The primary targets are the growing points of the weeds, where it inhibits cell division and elongation.[2] In rice, while some translocation to the shoots occurs, the plant's defense mechanisms, primarily rapid metabolism, limit the concentration of the active compound reaching sensitive tissues.

Metabolism and Detoxification

The selectivity of this compound in rice is largely attributed to the plant's ability to rapidly metabolize the herbicide into non-phytotoxic compounds. This detoxification process is a key area of research for understanding herbicide tolerance. While the complete metabolic pathway of this compound in rice has not been fully elucidated in available literature, it is understood to involve several key phases common to xenobiotic metabolism in plants:

  • Phase I: Modification: This phase typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups. For some herbicides in rice, enzymes like cytochrome P450 monooxygenases are known to play a crucial role.

  • Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules such as glutathione (B108866), glucose, or malonic acid. This process increases the water solubility of the compound and reduces its toxicity. Key enzymes in this phase include glutathione S-transferases (GSTs) and glycosyltransferases.

  • Phase III: Sequestration: The conjugated metabolites are then transported and sequestered in vacuoles or incorporated into cell wall components, effectively removing them from active metabolic pathways.

Recent research suggests the potential involvement of laccase enzymes in the detoxification of a range of herbicides, including this compound, in rice. Laccases are multi-copper oxidases that can degrade aromatic compounds, hinting at a possible degradation pathway for the benzothiazole (B30560) ring of this compound.

Experimental Protocols

Determination of this compound Residues in Rice Plants by HPLC

This protocol is adapted from a study on the simultaneous determination of bensulfuron-methyl (B33747) and this compound residues in paddy fields.[3]

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of rice plant tissue (e.g., shoots, roots).

  • Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube.

  • Add alkaline methylene (B1212753) chloride as the extraction solvent.

  • Homogenize the mixture at high speed for a specified time (e.g., 2 minutes).

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Collect the supernatant (methylene chloride extract).

  • Repeat the extraction process on the solid residue and combine the supernatants.

2. Clean-up:

  • Concentrate the combined extract to near dryness using a rotary evaporator.

  • Dissolve the residue in a suitable solvent (e.g., a mixture of petroleum ether and ethyl acetate).

  • Pass the solution through a Florisil solid-phase extraction (SPE) column for clean-up.

  • Elute the column with a mixture of petroleum ether and ethyl acetate.

  • Collect the eluate and concentrate it to dryness.

  • Re-dissolve the final residue in the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Column: Stainless steel C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Water-methanol (30:70, v/v).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detector: Ultraviolet (UV) detector at 238 nm.[3]

  • Quantification: External standard method.[3]

Visualizations

Experimental Workflow for this compound Residue Analysis in Rice

experimental_workflow sample_prep Sample Preparation (Homogenization) extraction Extraction (Alkaline Methylene Chloride) sample_prep->extraction Homogenized Rice Tissue centrifugation Centrifugation extraction->centrifugation cleanup Clean-up (Florisil SPE) centrifugation->cleanup Supernatant hplc HPLC-UVD Analysis cleanup->hplc Purified Extract quantification Quantification (External Standard) hplc->quantification

Caption: Workflow for this compound Residue Analysis in Rice Plants.

Conceptual Translocation Pathway of this compound in Rice

translocation_pathway cluster_plant Rice Plant roots Roots xylem Xylem roots->xylem Apoplastic & Symplastic Transport shoots Shoots / Leaves xylem->shoots growing_points Growing Points (Meristems) xylem->growing_points phloem Phloem phloem->growing_points Systemic Translocation shoots->phloem soil Soil / Paddy Water (this compound Application) soil->roots Uptake

Caption: Conceptual this compound Translocation in Rice.

Putative Metabolic Pathway of this compound in Rice

metabolic_pathway This compound This compound phase1 Phase I Metabolism (Oxidation, Hydrolysis) Enzymes: Cytochrome P450s, Laccases (?) This compound->phase1 metabolites Hydroxylated/ Modified this compound phase1->metabolites phase2 Phase II Metabolism (Conjugation) Enzymes: GSTs, GTs conjugates Glutathione, Glucose, or Malonyl Conjugates phase2->conjugates metabolites->phase2 phase3 Phase III Metabolism (Sequestration) conjugates->phase3 vacuole Vacuolar Sequestration or Cell Wall Integration phase3->vacuole Detoxified Product

Caption: Putative this compound Metabolic Pathway in Rice.

Conclusion and Future Directions

The selective herbicidal action of this compound in rice is a result of its limited translocation and, more importantly, the plant's robust capacity for metabolic detoxification. While the general principles of uptake, translocation, and metabolism are understood, there remains a significant gap in the literature regarding specific quantitative data and the detailed molecular mechanisms involved in this compound's fate within the rice plant. Future research, employing techniques such as radiolabeling studies and advanced mass spectrometry (LC-MS/MS, Q-TOF), is necessary to:

  • Quantify the uptake and translocation rates of this compound to different rice tissues over time.

  • Identify and characterize the specific metabolites of this compound formed in rice.

  • Elucidate the precise enzymatic pathways and genes responsible for this compound detoxification, including the definitive role of laccases and other enzyme families.

A deeper understanding of these processes will not only enhance our knowledge of herbicide selectivity but also provide valuable insights for the development of new, more effective, and safer crop protection strategies.

References

In-Depth Technical Guide: Synthesis and Purification of Mefenacet for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mefenacet to a high-purity analytical standard. The document details a robust synthesis protocol, advanced purification methodologies, and rigorous analytical techniques for characterization and purity verification. All quantitative data is summarized in structured tables, and experimental workflows are visually represented to ensure clarity and reproducibility.

Introduction

This compound, with the chemical name 2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide, is a selective pre-emergence and early post-emergence herbicide. It is widely used for the control of annual grass weeds in rice cultivation. For accurate residue analysis, environmental monitoring, and quality control of formulated products, a high-purity analytical standard of this compound is essential. This guide outlines the necessary steps to synthesize and purify this compound to a standard suitable for these analytical applications, typically requiring a purity of ≥99.5%.

Synthesis of this compound

The industrial synthesis of this compound typically involves the nucleophilic substitution reaction between 2-benzothiazolone and a halogenated N-methyl-N-phenylacetamide derivative.[1] A detailed laboratory-scale procedure is provided below.

Synthesis Pathway

The synthesis proceeds in two main stages: the formation of the sodium salt of 2-benzothiazolone, followed by its reaction with 2-chloro-N-methyl-N-phenylacetamide.

Mefenacet_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Product 2-Benzothiazolone 2-Benzothiazolone Sodium 2-benzothiazolonate Sodium 2-benzothiazolonate 2-Benzothiazolone->Sodium 2-benzothiazolonate + NaOH NaOH NaOH 2-Chloro-N-methyl-N-phenylacetamide 2-Chloro-N-methyl-N-phenylacetamide This compound This compound Sodium 2-benzothiazolonate->this compound + 2-Chloro-N-methyl-N-phenylacetamide in DMF, 50°C, 4h

Figure 1: Synthesis pathway of this compound.
Experimental Protocol

Materials:

  • 2-Benzothiazolone (1.0 mmol, 151.2 mg)

  • 15% Sodium hydroxide (B78521) aqueous solution (containing 2.0 mmol, 80 mg NaOH)

  • 2-Chloro-N-methyl-N-phenylacetamide (1.5 mmol, 275.5 mg)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Dilute hydrochloric acid

  • Water

Procedure:

  • Add 2-benzothiazolone solid powder to the 15% sodium hydroxide aqueous solution and stir until completely dissolved to form the sodium 2-benzothiazolonate solution.

  • In a separate flask, dissolve 2-chloro-N-methyl-N-phenylacetamide in DMF with stirring to obtain a clear solution.

  • Add the 2-chloro-N-methyl-N-phenylacetamide solution to the sodium 2-benzothiazolonate solution and stir thoroughly.

  • Heat the reaction mixture to 50°C and maintain for 4 hours.

  • After the reaction is complete, cool the mixture and neutralize it with dilute hydrochloric acid.

  • Extract the product with dichloromethane.

  • Collect the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

A reported yield for this reaction is 98.0%.[2]

Purification of this compound

To achieve the high purity required for an analytical standard, the crude this compound must undergo one or more purification steps.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. A recommended solvent system is DMF and water (volume ratio 1:5), where DMF is the good solvent and water is the poor solvent.[2]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

For the removal of closely related impurities, column chromatography may be necessary.

Experimental Protocol:

  • Stationary Phase: Silica (B1680970) gel is a suitable stationary phase for the purification of benzothiazole (B30560) derivatives.

  • Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of n-hexane and ethyl acetate, is typically effective. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified product.

Characterization and Purity Analysis

Rigorous analytical testing is required to confirm the identity and determine the purity of the synthesized and purified this compound.

Physical Properties
PropertyValue
Melting Point134.8 °C
Molecular FormulaC₁₆H₁₄N₂O₂S
Molecular Weight298.36 g/mol
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃, and compared with reference spectra if available.

Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the molecular weight of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity profiling.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for determining the purity of the this compound analytical standard.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Injection Volume 10 µL
Column Temperature 30 °C

The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for quantifying this compound and its potential impurities. The purity is typically determined by the area percentage method.

Quality Control Specifications for Analytical Standard

An analytical standard of this compound should meet stringent quality control specifications. While a specific certificate of analysis for this compound was not available, typical requirements for herbicide analytical standards include:

ParameterSpecification
Purity (by HPLC) ≥ 99.5%
Identity Confirmed by ¹H NMR, ¹³C NMR, and MS
Water Content ≤ 0.5% (Karl Fischer titration)
Residual Solvents Below ICH limits
Appearance White to off-white crystalline solid

Experimental Workflows

Purification_Workflow Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Purity Analysis (HPLC) Purity Analysis (HPLC) Recrystallization->Purity Analysis (HPLC) Column Chromatography Column Chromatography Column Chromatography->Purity Analysis (HPLC) Purity Analysis (HPLC)->Column Chromatography Purity < 99.5% Purified this compound Purified this compound Purity Analysis (HPLC)->Purified this compound Purity ≥ 99.5% Analytical Standard Analytical Standard Purified this compound->Analytical Standard

Figure 2: Purification and analysis workflow for this compound.

Conclusion

The synthesis and purification of this compound to an analytical standard require a well-defined synthetic route, effective purification techniques, and comprehensive analytical characterization. By following the detailed protocols and workflows outlined in this guide, researchers and scientists can produce high-purity this compound suitable for use as a reference material in a variety of analytical applications, ensuring the accuracy and reliability of their results.

References

Degradation of Mefenacet in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation of the herbicide Mefenacet in both soil and aqueous environments. It details the identified degradation products, outlines the experimental methodologies for their identification, and presents visual representations of the degradation pathways. This information is crucial for environmental risk assessment, the development of remediation strategies, and for professionals in drug development studying the environmental fate of structurally related compounds.

Degradation of this compound in Water

The primary degradation pathway for this compound in aqueous environments is photolysis. Studies have identified three principal photolytic degradation products.[1] The degradation process involves the cleavage of the ether and amide bonds within the this compound molecule.

Identified Degradation Products in Water

Quantitative data on the identified photolysis degradation products of this compound are summarized in the table below.

Degradation Product NameChemical FormulaMolecular Weight ( g/mol )Analytical MethodReference
Hydroxylbenzothiazole (HBT)C₇H₅NOS151.19RRLC-ESI-MS[1]
N-methylaniline (N-MA)C₇H₉N107.15RRLC-ESI-MS[1]
2-benzothiazoloxyacetic acid (2-BAA)C₉H₇NO₃S209.22RRLC-ESI-MS[1]
Proposed Photodegradation Pathway of this compound in Water

The following diagram illustrates the proposed pathway for the formation of the identified degradation products of this compound in water through photolysis.

G Proposed Photodegradation Pathway of this compound in Water This compound This compound (C16H14N2O2S) Intermediate1 Intermediate Fragment 1 This compound->Intermediate1 Ether Cleavage Intermediate2 Intermediate Fragment 2 This compound->Intermediate2 Amide Hydrolysis HBT Hydroxylbenzothiazole (HBT) (C7H5NOS) NMA N-methylaniline (N-MA) (C7H9N) BAA 2-benzothiazoloxyacetic acid (2-BAA) (C9H7NO3S) Intermediate1->HBT Rearrangement Intermediate1->NMA Intermediate2->BAA

Caption: Proposed photodegradation pathway of this compound in water.

Experimental Protocol: Identification of this compound Degradation Products in Water

This protocol is based on the methodology described for the simultaneous determination of this compound and its photolysis degradation products.[1]

1. Sample Preparation and Solid Phase Extraction (SPE)

  • Apparatus: SPE cartridges (e.g., C18, Oasis HLB).

  • Procedure:

    • Water samples are passed through the SPE cartridge to adsorb this compound and its degradation products.

    • The cartridge is washed to remove interfering substances.

    • The analytes are eluted from the cartridge using an appropriate organic solvent (e.g., methanol (B129727), acetonitrile).

    • The eluate is concentrated to a small volume.

2. Derivatization (for HBT and 2-BAA)

  • Reagent: A trimethylsilylating agent.

  • Procedure: The concentrated eluate is treated with the derivatizing agent to convert HBT and 2-BAA into their more volatile trimethylsilyl (B98337) derivatives, which are more amenable to chromatographic analysis.

3. Instrumental Analysis: Rapid Resolution Liquid Chromatography-Electrospray Ionization Mass Spectrometry (RRLC-ESI-MS)

  • Chromatographic Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • Mass Spectrometry: A mass spectrometer capable of tandem mass spectrometry (MS/MS) for structural elucidation and quantification.

4. Data Analysis

  • Identification of the parent compound and its degradation products is based on their retention times and mass-to-charge ratios (m/z).

  • Structural confirmation is achieved by comparing the fragmentation patterns obtained from MS/MS analysis with those of reference standards or through spectral interpretation.

  • Quantification is performed using calibration curves generated from the analysis of standard solutions of known concentrations.

The following diagram outlines the experimental workflow for the identification of this compound degradation products in water.

G Experimental Workflow for this compound Degradation Analysis in Water cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing WaterSample Water Sample Collection SPE Solid Phase Extraction (SPE) WaterSample->SPE RRLCMS RRLC-ESI-MS Analysis SPE->RRLCMS DataAnalysis Data Analysis (Identification & Quantification) RRLCMS->DataAnalysis G Proposed Degradation Pathway of this compound in Soil This compound This compound Hydroxylation Hydroxylated this compound This compound->Hydroxylation Microbial Hydroxylation EtherCleavage N-methyl-N-phenylacetamide + 2-hydroxybenzothiazole This compound->EtherCleavage Microbial Ether Cleavage AmideHydrolysis 2-(benzothiazol-2-yloxy)acetic acid + N-methylaniline This compound->AmideHydrolysis Microbial Amide Hydrolysis FurtherDegradation Further Degradation Products (e.g., CO2, H2O, biomass) Hydroxylation->FurtherDegradation EtherCleavage->FurtherDegradation AmideHydrolysis->FurtherDegradation G Experimental Workflow for this compound Degradation Analysis in Soil cluster_0 Incubation & Extraction cluster_1 Sample Cleanup cluster_2 Analysis cluster_3 Data Processing SoilIncubation Soil Incubation with this compound SolventExtraction Solvent Extraction SoilIncubation->SolventExtraction SPECleanup Solid Phase Extraction (SPE) Cleanup SolventExtraction->SPECleanup GCMS_LCMS GC-MS or LC-MS/MS Analysis SPECleanup->GCMS_LCMS MetaboliteID Metabolite Identification GCMS_LCMS->MetaboliteID

References

Toxicological Profile and Risk Assessment of Mefenacet Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenacet, a chloroacetamide herbicide, is effective in controlling weeds in rice cultivation. Its environmental degradation and metabolism in biological systems lead to the formation of various metabolites. Understanding the toxicological profile and potential risks associated with these metabolites is crucial for a comprehensive environmental and human health risk assessment. This technical guide provides a detailed overview of the known toxicological data, experimental protocols for toxicity testing, and a risk assessment of the primary metabolites of this compound: N-methylaniline, hydroxylbenzothiazole, and 2-benzothiazoloxyacetic acid. Due to the limited availability of direct toxicological data for all metabolites, a read-across approach, utilizing data from structurally similar compounds, has been employed to provide a preliminary risk characterization.

Introduction to this compound and its Metabolism

This compound (2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide) is a selective herbicide primarily used for the control of annual grasses in paddy fields. Following its application, this compound undergoes transformation in the environment and metabolic processes in organisms, leading to the formation of several breakdown products. The primary identified metabolites include:

  • N-methylaniline: Formed by the cleavage of the ether linkage in the this compound molecule.

  • Hydroxylbenzothiazole: Results from the hydroxylation of the benzothiazole (B30560) ring.

  • 2-Benzothiazoloxyacetic acid: Another product of the cleavage and subsequent oxidation of the this compound molecule.

The environmental persistence and potential for human and ecological exposure to these metabolites necessitate a thorough evaluation of their toxicological properties.

Quantitative Toxicological Data

A comprehensive review of available literature and toxicological databases reveals limited specific quantitative data for the metabolites of this compound. The following tables summarize the available data and data from structurally similar compounds used for read-across assessment.

Table 1: Acute Toxicity Data for this compound Metabolites and Surrogates

CompoundCAS NumberOral LD50 (mg/kg bw)Dermal LD50 (mg/kg bw)Inhalation LC50 (mg/L/4h)Data Source/Reference
N-methylaniline 100-61-8360 (rat)No data availableNo data availableSafety Data Sheet
Hydroxylbenzothiazole 934-34-9Acute Tox. 4 (Harmful if swallowed)Acute Tox. 4 (Harmful in contact with skin)Acute Tox. 4 (Harmful if inhaled)ECHA C&L Inventory[1]
2-Benzothiazoloxyacetic acid 6295-57-4Harmful if swallowedNo data availableHarmful if inhaledSafety Data Sheet
Benzothiazole (Surrogate)95-16-9380 - 900 (rat)No data availableNo data available[2]
Aniline (B41778) (Surrogate)62-53-3250 - 442 (rat)820 (rabbit)1.73 (rat)ECHA Database

Table 2: Chronic Toxicity and Other Endpoints for this compound Metabolites and Surrogates

CompoundNOAEL (mg/kg bw/day)ADI (mg/kg bw/day)Carcinogenicity ClassificationGenotoxicityData Source/Reference
N-methylaniline 0.8 (prenatal developmental toxicity, rat)Not establishedSuspected human carcinogenNo data available[3][4]
Hydroxylbenzothiazole No data availableNot establishedNo data availableNo data available
2-Benzothiazoloxyacetic acid No data availableNot establishedNo data availableNo data available
Benzothiazole (Surrogate)No data availableNot establishedPotential for carcinogenicityPositive in some in vitro assays[2]
Aniline (Surrogate)7 (rat, 2-year study)0.02Group 2A (Probably carcinogenic to humans) - IARCMixed results in genotoxicity assaysECHA Database, IARC

Experimental Protocols for Toxicological Assessment

Standardized and validated experimental protocols are essential for generating reliable toxicological data. The following section outlines key in vitro and in vivo assays that can be employed to assess the toxicological profile of this compound metabolites. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (US EPA).

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the basal toxicity of a substance at the cellular level.

  • Neutral Red Uptake (NRU) Assay (OECD TG 129): This assay assesses cell viability by measuring the uptake of the vital dye neutral red into the lysosomes of viable cells. A decrease in dye uptake correlates with a reduction in cell viability.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which may lead to cancer or heritable defects. A standard battery of tests is recommended to cover different genotoxic endpoints.

  • Bacterial Reverse Mutation Test (Ames Test; OECD TG 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect gene mutations (point mutations and frameshift mutations).

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in cultured mammalian cells by scoring the frequency of micronuclei in the cytoplasm of interphase cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): This in vivo test assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts of bone marrow or peripheral blood of rodents exposed to the test substance.

Repeated Dose Toxicity Studies

Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged or repeated exposure.

  • 28-Day Oral Toxicity Study in Rodents (OECD TG 407): This subacute study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period. It includes observations of clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology of major organs.

  • 90-Day Oral Toxicity Study in Rodents (OECD TG 408): This subchronic study provides more comprehensive information on the toxic effects of a substance and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Mechanistic Toxicity

The toxicity of this compound metabolites is likely mediated through various signaling pathways, particularly those related to oxidative stress and cellular damage, given their structural similarity to aniline and benzothiazole derivatives.

Aniline-Induced Toxicity Pathways

Aniline and its derivatives are known to induce methemoglobinemia and oxidative stress. The metabolic activation of aniline to phenylhydroxylamine is a key step in its toxicity. This reactive intermediate can oxidize hemoglobin and generate reactive oxygen species (ROS), leading to cellular damage.

Aniline_Toxicity_Pathway Aniline Aniline Metabolic_Activation Metabolic Activation (CYP450) Aniline->Metabolic_Activation Phenylhydroxylamine Phenylhydroxylamine Metabolic_Activation->Phenylhydroxylamine Hemoglobin Hemoglobin (Fe2+) Phenylhydroxylamine->Hemoglobin Oxidation ROS Reactive Oxygen Species (ROS) Phenylhydroxylamine->ROS Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Aniline metabolic activation and induction of oxidative stress.
Benzothiazole-Induced Toxicity Pathways

Benzothiazole and its derivatives have been associated with various toxic effects, including cytotoxicity and genotoxicity. Some benzothiazoles can induce the production of reactive oxygen species (ROS), leading to oxidative stress and activation of apoptotic pathways.

Benzothiazole_Toxicity_Pathway Benzothiazole Benzothiazole Metabolites Mitochondria Mitochondria Benzothiazole->Mitochondria ROS_Production Increased ROS Production Mitochondria->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis_Pathway Apoptosis Signaling Pathway Activation Oxidative_Stress->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Risk_Assessment_Workflow cluster_Hazard_ID Hazard Identification cluster_Dose_Response Dose-Response Assessment cluster_Exposure Exposure Assessment cluster_Risk_Char Risk Characterization Tox_Data Toxicological Data (In vivo, In vitro) NOAEL_Determination Determine NOAEL/LOAEL Tox_Data->NOAEL_Determination Read_Across Read-Across from Structural Analogs Read_Across->NOAEL_Determination ADI_Derivation Derive ADI/Reference Dose NOAEL_Determination->ADI_Derivation Risk_Quotient Calculate Risk Quotient (Exposure / ADI) ADI_Derivation->Risk_Quotient Environmental_Fate Environmental Fate & Metabolism Data Residue_Levels Residue Levels in Food & Water Environmental_Fate->Residue_Levels Exposure_Scenarios Develop Exposure Scenarios Residue_Levels->Exposure_Scenarios Exposure_Scenarios->Risk_Quotient Uncertainty_Analysis Uncertainty Analysis Risk_Quotient->Uncertainty_Analysis Conclusion Conclusion on Risk Uncertainty_Analysis->Conclusion

References

The Impact of Mefenacet on Soil Microbial Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the herbicide Mefenacet on the structure and function of soil microbial communities. Drawing from available scientific literature, this document summarizes key findings, details relevant experimental methodologies, and visualizes the underlying biological and experimental processes. This guide is intended to be a valuable resource for professionals engaged in environmental science, agricultural research, and the development of agrochemicals.

Executive Summary

This compound, an acetanilide (B955) herbicide used for weed control in paddy fields, can influence the soil's microbial inhabitants, which are crucial for maintaining soil health and fertility. Research indicates that this compound's impact is not uniformly inhibitory; instead, it can be selective, stimulating certain microbial populations and functions while having a negligible effect on overall community structure at typical application rates. Notably, this compound has been observed to stimulate culturable aerobic bacteria and enhance soil dehydrogenase activity, a key indicator of overall microbial metabolic function[1]. However, studies using molecular fingerprinting techniques like Denaturing Gradient Gel Electrophoresis (DGGE) and Phospholipid Fatty Acid (PLFA) analysis have found that this compound does not significantly alter the overall microbial diversity or community structure at concentrations of 0.133 mg/kg and 1.05 kg/ha , respectively[1]. Furthermore, specific bacterial strains, such as Sphingobacterium multivorum, have been identified as capable of degrading this compound, suggesting a potential for bioremediation of contaminated soils[1].

Data on this compound's Effects on Soil Microbes

The following tables summarize the reported effects of this compound on various aspects of the soil microbial community. Due to the qualitative nature of much of the available public data, the findings are presented descriptively.

Table 2.1: Effects on Microbial Population and Community Structure
ParameterObservationThis compound ConcentrationAnalytical MethodSource(s)
Culturable Aerobic Bacteria Significant stimulationNot SpecifiedPlate Counts[1]
Microbial Community Structure Not significantly different from non-treated soilNot SpecifiedPCR-DGGE[1]
Microbial Diversity No significant effect0.133 mg/kgPCR-DGGE[1]
Microbial Community Profile No significant impact1.05 kg/ha PLFA[1]
Community Diversity (with bioaugmentation) Increased diversity in this compound-polluted soil when supplemented with S. multivorum Y1Not SpecifiedPCR-DGGE[1]
Table 2.2: Effects on Soil Microbial Function (Enzyme Activity)
ParameterObservationThis compound ConcentrationAnalytical MethodSource(s)
Dehydrogenase Activity Significant stimulationNot SpecifiedSpectrophotometry (TTC Reduction)[1]

Experimental Protocols

This section details the methodologies employed in studies investigating the effects of this compound on soil microbial communities.

Soil Incubation and Treatment

A common approach to assess the impact of herbicides is through controlled soil microcosm or incubation studies.

  • Soil Collection : Soil samples are collected from the upper layer (e.g., 0-15 cm) of a relevant agricultural field, typically one with a known history of herbicide application or a pristine control site.

  • Sample Preparation : Samples are sieved (e.g., through a 2-mm mesh) to remove stones and plant debris and homogenized. The soil's physicochemical properties (pH, organic matter content, texture) are characterized.

  • This compound Application : this compound is applied to the soil, often dissolved in a solvent like acetone. The solvent is allowed to evaporate completely. Application rates are typically based on recommended field rates, with multiples of this rate (e.g., 10x, 100x) also tested to assess dose-dependent effects. A control group with no this compound is always included.

  • Incubation : The treated soil is placed in containers and incubated under controlled conditions (e.g., 25-30°C) for a specified period, ranging from days to several weeks. Soil moisture is maintained at a constant level (e.g., 60% of water-holding capacity). Samples are taken at various time points for analysis.

Analysis of Microbial Community Structure

3.2.1 DNA Extraction Total microbial DNA is extracted from soil samples using commercially available kits (e.g., PowerSoil® DNA Isolation Kit). The quality and quantity of the extracted DNA are assessed using spectrophotometry and gel electrophoresis.

3.2.2 PCR-DGGE (Polymerase Chain Reaction - Denaturing Gradient Gel Electrophoresis) This technique provides a "fingerprint" of the microbial community.

  • PCR Amplification : A specific region of a marker gene, typically the 16S rRNA gene for bacteria, is amplified from the extracted soil DNA using PCR. Primers targeting a variable region (e.g., V3-V5) are used. One of the primers has a GC-clamp (a GC-rich sequence) attached to its 5' end to prevent complete denaturation of the DNA fragment during electrophoresis.

  • Gel Electrophoresis : The PCR products are separated on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea (B33335) and formamide). As the DNA fragments migrate through the gel, they reach a concentration of denaturant that causes them to partially melt, or "denature," at which point their migration slows dramatically. Since different DNA sequences denature at different points in the gradient, this results in a pattern of bands, with each band theoretically representing a different microbial taxon.

  • Analysis : The resulting band patterns are imaged and analyzed. The number and intensity of bands can be used to infer changes in microbial diversity and the relative abundance of dominant species between different treatments.

Analysis of Soil Microbial Function

3.3.1 Dehydrogenase Activity Assay This assay measures the overall metabolic activity of the soil microbial community.

  • Principle : Dehydrogenase enzymes, which are intracellular, transfer hydrogen from substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is colorless. Upon reduction, TTC is converted to triphenylformazan (B7774302) (TPF), a red, water-insoluble compound.

  • Procedure :

    • A soil sample is incubated with a buffered solution of TTC.

    • The incubation is carried out in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 24 hours).

    • After incubation, the TPF product is extracted from the soil using a solvent such as methanol (B129727) or acetone.

    • The intensity of the red color in the extract is measured using a spectrophotometer (e.g., at 485 nm).

  • Calculation : The concentration of TPF is determined from a standard curve, and the dehydrogenase activity is expressed as µg of TPF produced per gram of dry soil per hour (µg TPF g⁻¹ h⁻¹).

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation & Treatment cluster_analysis Microbial Analysis cluster_results Data Interpretation Soil_Collection 1. Soil Collection (Paddy Field) Sieving 2. Sieving & Homogenization Soil_Collection->Sieving Treatment 3. This compound Application (Control vs. Treated) Sieving->Treatment Incubation 4. Controlled Incubation (Time Course Sampling) Treatment->Incubation DNA_Extraction 5a. DNA Extraction Incubation->DNA_Extraction Enzyme_Assay 5b. Enzyme Activity Assay (e.g., Dehydrogenase) Incubation->Enzyme_Assay PLFA 6b. PLFA Extraction & Analysis Incubation->PLFA PCR 6a. PCR Amplification (16S rRNA gene) DNA_Extraction->PCR Function Community Function (Metabolic Activity) Enzyme_Assay->Function DGGE 7a. DGGE Analysis PCR->DGGE Structure Community Structure (Diversity, Composition) DGGE->Structure PLFA->Structure

Caption: General experimental workflow for studying this compound's soil effects.

Microbial Degradation Pathway of this compound

Degradation_Pathway cluster_process Degradation by Sphingobacterium multivorum This compound This compound (C16H16N2O2S) NMA N-methylaniline This compound->NMA Hydrolysis of Amido Bond Unknown Unidentified Metabolite (MW = 205) This compound->Unknown Hydrolysis of Amido Bond

Caption: Initial degradation step of this compound by Sphingobacterium multivorum.

References

Methodological & Application

Application Note: Quantification of Mefenacet in Plant Tissue Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of the herbicide mefenacet in plant tissue extracts. The protocol provides a comprehensive workflow, including sample collection, preparation, extraction, cleanup, and chromatographic analysis. Method validation was performed in accordance with common analytical guidelines, demonstrating high accuracy, precision, and linearity. This protocol is intended for researchers, scientists, and professionals in the fields of agricultural science, environmental monitoring, and drug development.

Introduction

This compound is an acetanilide (B955) herbicide widely used for the control of annual weeds in various crops, particularly in paddy rice cultivation.[1] Monitoring its residues in plant tissues is crucial for assessing crop safety, understanding its environmental fate, and ensuring compliance with regulatory limits. This document presents a detailed HPLC-UV protocol for the reliable quantification of this compound in plant matrices. The method utilizes a reverse-phase C18 column for separation and UV detection for quantification. A thorough sample preparation procedure involving extraction and solid-phase extraction (SPE) cleanup is described to minimize matrix interference and ensure accurate results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Chemical Name 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide[2]
Molecular Formula C16H14N2O2S[2]
Molecular Weight 298.4 g/mol [2]
Melting Point 134.8 °C[3]
Water Solubility 4 mg/L (at 20 °C)[3]
Log P (octanol-water) 3.23[3]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Methylene (B1212753) chloride (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Florisil or Primary Secondary Amine (PSA) SPE cartridges

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Analytical Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with water and methanol (30:70, v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 238 nm.[4]

  • Run Time: Approximately 10 minutes.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.00 µg/mL.[4] These solutions are used to construct the calibration curve.

Sample Preparation
  • Collect representative plant tissue samples (e.g., leaves, stems). When possible, sample the most recently matured leaves.

  • Clean the samples by rinsing with deionized water to remove any soil or debris, then gently pat dry.

  • Homogenize the fresh plant tissue using a high-speed blender or grinder.

  • Weigh 10 g of the homogenized plant sample into a centrifuge tube.

  • Add 20 mL of alkaline methylene chloride.

  • Shake vigorously for 30 minutes using a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant (methylene chloride layer).

  • Repeat the extraction process on the remaining solid residue with another 20 mL of methylene chloride.

  • Combine the supernatants.

  • Pass the combined extract through a bed of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in a suitable volume of a solvent compatible with the SPE cartridge (e.g., 2 mL of a mixture of toluene (B28343) and acetonitrile).

  • Condition a Florisil or PSA SPE cartridge according to the manufacturer's instructions.

  • Load the reconstituted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove interferences.

  • Elute the this compound with a more polar solvent mixture (e.g., a mixture of acetone (B3395972) and methylene chloride).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Plant Tissue Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction with Alkaline Methylene Chloride Homogenization->Extraction Cleanup SPE Cleanup (Florisil/PSA) Extraction->Cleanup FinalPrep Reconstitution in Mobile Phase Cleanup->FinalPrep HPLCSeparation HPLC Separation (C18 Column) FinalPrep->HPLCSeparation UVDetection UV Detection at 238 nm HPLCSeparation->UVDetection Calibration Calibration Curve Construction UVDetection->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Method Validation and Data Presentation

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

ParameterResult
Concentration Range 0.05 - 5.00 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy and Recovery

Accuracy was determined by a recovery study. Blank plant matrix samples were spiked with this compound at three different concentration levels (low, medium, and high). The samples were then processed and analyzed using the described protocol.

Spiked Concentration (mg/kg)Mean Recovery (%)% RSD
0.0585.39 - 113.330.91 - 10.24
0.1085.39 - 113.330.91 - 10.24
1.0085.39 - 113.330.91 - 10.24
Data derived from a study on rice plants.[4]
Precision

Precision was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. This was assessed by analyzing spiked samples at three concentration levels on the same day and on three different days.

Precision TypeConcentration (mg/kg)% RSD
Repeatability (Intra-day) 0.05, 0.10, 1.00< 15%
Intermediate Precision (Inter-day) 0.05, 0.10, 1.00< 15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterValue
LOD (S/N = 3) To be determined experimentally
LOQ (S/N = 10) To be determined experimentally

Conclusion

The HPLC-UV method described in this application note is a simple, sensitive, and accurate method for the quantification of this compound in plant tissue extracts.[4] The detailed sample preparation procedure effectively minimizes matrix effects, and the method validation results demonstrate its reliability for routine analysis. This protocol can be a valuable tool for researchers and professionals involved in pesticide residue analysis.

Signaling Pathway and Logical Relationship Diagram

The logical relationship for the validation of the analytical method is presented below.

Validation cluster_validation Method Validation Parameters Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intra-assay Intermediate Intermediate Precision->Intermediate Inter-assay

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Preparation and Stability of Mefenacet Stock Solutions in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and stability assessment of Mefenacet stock solutions intended for in vitro biological assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties and Solubility of this compound

This compound (2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide) is a herbicide with antimitotic activity.[1] Understanding its physical and chemical properties is essential for the proper preparation of stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₂S
Molecular Weight298.36 g/mol
AppearanceColorless crystals
Melting Point134.8 °C

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water (20 °C)4 mg/LLow solubility.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for high-concentration stock solutions.
Acetonitrile (B52724)SolubleSuitable for stock solutions. A commercial solution is available at 100 µg/mL.[2]
Dichloromethane200,000 mg/L (20 °C)High solubility, but less common for in vitro assays due to potential toxicity.
MethanolSlightly SolubleMay not be suitable for high-concentration stocks.

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This high-concentration stock can then be diluted to final working concentrations in aqueous buffers or cell culture media.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 298.36 g/mol × 1000 mg/g = 2.98 mg

    • Adjust the mass based on the purity of the this compound powder. For example, for 98% purity:

      • Corrected Mass = 2.98 mg / 0.98 = 3.04 mg

  • Weighing:

    • In a chemical fume hood, carefully weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound into a sterile amber glass vial.

    • Add the desired volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

    • Tightly cap the vial and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved.

    • If dissolution is slow, sonicate the vial in an ultrasonic bath for 5-10 minutes at room temperature.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control calc Calculate Mass of this compound weigh Weigh this compound Powder calc->weigh Purity Correction dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store Avoid Freeze-Thaw stability Perform Stability Assessment store->stability

Caption: Workflow for preparing this compound stock solutions.

Stability of this compound Stock Solutions

While specific quantitative stability data for this compound in organic solvents is not extensively published, general recommendations for similar compounds suggest that stock solutions in anhydrous DMSO or acetonitrile are stable for at least one year when stored at -80°C.[3] Stability can be affected by factors such as temperature, light exposure, and the presence of water. It is crucial to perform periodic stability assessments to ensure the integrity of the stock solutions.

Table 3: Recommended Storage Conditions and Stability

FormSolventStorage TemperatureEstimated Stability
PowderN/A-20°CUp to 3 years[3]
Stock SolutionAnhydrous DMSO-80°CUp to 1 year[3]
Stock SolutionAcetonitrile4°CShort-term (days to weeks)
Stock SolutionAcetonitrile-20°C or -80°CLong-term (months to a year)
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

This protocol provides a general method for assessing the stability of this compound stock solutions over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade acetonitrile and water

  • Formic acid or other appropriate buffer components

  • HPLC system with a UV detector and a C18 column

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh this compound stock solution as described in Protocol 1.

    • Immediately dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

    • Analyze the diluted sample by HPLC and record the peak area of the this compound peak. This serves as the baseline (100% integrity).

  • Storage of Stability Samples:

    • Store the remaining stock solution under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature). Protect from light by using amber vials.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve an aliquot of the stored stock solution.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Dilute the aliquot in the same manner as the initial sample.

    • Analyze the diluted sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the this compound peak and look for the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) peak area.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time Zero) × 100

    • A common acceptance criterion for stability is that the concentration of the parent compound remains within 90-110% of the initial concentration.

Mechanism of Action: Antimitotic Activity

This compound exhibits antimitotic activity by inhibiting cell division.[2] While the precise molecular target has not been definitively elucidated, its mode of action is similar to other herbicides that interfere with microtubule assembly.[2][4] These herbicides typically bind to tubulin, the protein subunit of microtubules, preventing their polymerization into the spindle fibers that are essential for chromosome segregation during mitosis.[3][5] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the M-phase and ultimately inhibits cell division and plant growth.

G Proposed Antimitotic Signaling Pathway of this compound This compound This compound Polymerization Microtubule Polymerization This compound->Polymerization Inhibition Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Arrest Mitotic Arrest Polymerization->Arrest Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase CellDivision Cell Division Anaphase->CellDivision Arrest->CellDivision Inhibition

Caption: this compound's proposed inhibition of microtubule polymerization.

References

Application Note: In Vitro Biochemical Assay for Mefenacet Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of the herbicide mefenacet on very-long-chain fatty acid (VLCFA) elongase enzymes.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] In plants and other organisms, they are crucial precursors for a variety of essential lipids, including cuticular waxes, suberin, and sphingolipids, which play vital roles in membrane structure, signaling, and forming protective barriers.[2][3] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum via a multi-enzyme complex, the fatty acid elongase (FAE).[2][4][5] This complex catalyzes a four-step cycle, with the initial and rate-limiting condensation step performed by a 3-ketoacyl-CoA synthase (KCS), which also determines the substrate specificity of the complex.[2][4]

This compound belongs to the chloroacetamide class of herbicides, which are known to inhibit the synthesis of VLCFAs.[6][7] This inhibition leads to developmental defects and eventual death in susceptible plants. Pinpointing the inhibitory activity of compounds like this compound on specific KCS enzymes is crucial for understanding their mechanism of action and for the development of new herbicides or drugs targeting fatty acid elongation. This application note details a robust in vitro assay using heterologously expressed elongase enzymes to quantify this inhibition.

Principle of the Assay

The VLCFA elongase assay measures the condensation of a long-chain acyl-CoA substrate (e.g., stearoyl-CoA, C18:0-CoA) with a two-carbon donor, malonyl-CoA, to produce a 3-ketoacyl-CoA, which is subsequently reduced and dehydrated to form a VLCFA two carbons longer than the initial substrate.[8][9]

To quantify the enzyme's activity, radiolabeled [2-¹⁴C]malonyl-CoA is used. The incorporation of the ¹⁴C label into the elongated fatty acid product allows for sensitive detection. The hydrophobic product is separated from the water-soluble radiolabeled substrate, and the radioactivity is measured using scintillation counting.

The inhibitory effect of this compound is determined by introducing it to the reaction mixture and measuring the subsequent decrease in product formation. A dose-response curve is generated by testing a range of this compound concentrations, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Signaling and Experimental Workflow Diagrams

VLCFA Elongation Cycle

The synthesis of VLCFAs is a cyclic process involving four key enzymatic reactions that extend an acyl-CoA molecule by two carbons per cycle.

VLCFA_Elongation_Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA KCS (Elongase) Target of this compound Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KCR Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HCD Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA ECR Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA + CO2 NADPH1 NADPH NADPH1->Ketoacyl_CoA + NADP+ NADPH2 NADPH NADPH2->Enoyl_CoA + NADP+

Caption: The four-step VLCFA elongation cycle in the endoplasmic reticulum.

Experimental Workflow for this compound Inhibition Assay

This workflow outlines the major steps from enzyme preparation to data analysis for determining the IC₅₀ of this compound.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Transform Yeast with Elongase Expression Vector B Induce Protein Expression A->B C Harvest, Lyse Cells & Homogenize B->C D Isolate Microsomal Fraction (via Centrifugation) C->D E Prepare Reaction Mix: Buffer, NADPH, Acyl-CoA D->E F Aliquot Mix & Add this compound (Varying Concentrations) E->F G Pre-incubate with Microsomes F->G H Start Reaction with [14C]Malonyl-CoA G->H I Incubate (e.g., 30 min at 30°C) H->I J Stop Reaction & Saponify I->J K Extract Fatty Acids J->K L Quantify Radioactivity (Scintillation Counting) K->L M Calculate % Inhibition vs. Vehicle Control L->M N Plot Dose-Response Curve & Calculate IC50 Value M->N

Caption: Workflow for VLCFA elongase inhibition assay.

Materials and Reagents

  • Equipment:

    • High-speed refrigerated centrifuge

    • Glass homogenizer

    • Spectrophotometer (for protein quantification)

    • Liquid scintillation counter and vials

    • Incubator or water bath

    • Vortex mixer

    • Fume hood

  • Biologicals:

    • Saccharomyces cerevisiae strain transformed with a vector for expressing the target VLCFA elongase.[10]

    • Control yeast strain transformed with an empty vector.

  • Chemicals & Reagents:

    • Yeast growth media (e.g., minimal-dropout medium with glucose, raffinose (B1225341), and galactose for induction).[10]

    • Lysis Buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.2, 0.5 M sucrose, 1 mM EDTA, protease inhibitors).

    • Assay Buffer (e.g., 0.1 M potassium phosphate pH 7.2).

    • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced).

    • Malonyl-CoA.

    • [2-¹⁴C]Malonyl-CoA (specific activity > 50 mCi/mmol).

    • Acyl-CoA substrate (e.g., Stearoyl-CoA, C18:0).

    • This compound (analytical grade).

    • DMSO (Dimethyl sulfoxide).

    • KOH in ethanol (B145695) (for saponification).

    • Sulfuric Acid (for acidification).

    • Hexane (B92381) or Diethyl Ether (for extraction).

    • Bovine Serum Albumin (BSA, for protein standard).

    • Bradford reagent or BCA Protein Assay Kit.

    • Scintillation fluid.

Experimental Protocols

Protocol 1: Preparation of Microsomes from Yeast

This protocol is adapted from methods used for heterologous expression of plant elongases.[2][10]

  • Yeast Culture: Inoculate a 50 mL culture of transformed yeast in minimal-dropout medium with 2% glucose and grow to log phase at 28-30°C.

  • Induce Expression: Harvest the cells by centrifugation, wash, and resuspend in induction medium containing 1% raffinose and 2% galactose. Grow for another 18-24 hours to induce expression of the elongase enzyme.[10]

  • Cell Lysis: Harvest the induced cells. Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors. Lyse the cells using a bead beater or by enzymatic digestion followed by gentle homogenization in a glass homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Microsome Preparation: Discard the supernatant. Resuspend the microsomal pellet in a minimal volume of Assay Buffer.

  • Protein Quantification: Determine the total protein concentration of the microsomal suspension using a Bradford or BCA assay.

  • Storage: Aliquot the microsomal preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro VLCFA Elongase Inhibition Assay
  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay (e.g., ranging from 1 nM to 100 µM). Include a DMSO-only control (vehicle).

  • Set up Reactions: In microcentrifuge tubes on ice, prepare the reaction mixtures. A typical 100 µL final reaction volume would include:

    • 70 µL Assay Buffer (0.1 M potassium phosphate, pH 7.2)

    • 10 µL NADPH (final concentration 1 mM)

    • 5 µL Stearoyl-CoA (final concentration 20 µM)

    • 1 µL this compound dilution or vehicle (DMSO final concentration ≤ 1%)

    • 5 µL Microsomal preparation (10-50 µg of total protein)

  • Pre-incubation: Gently vortex and pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to interact with the enzyme.

  • Start the Reaction: Initiate the reaction by adding 10 µL of [2-¹⁴C]Malonyl-CoA (final concentration 10 µM, ~0.05 µCi).

  • Incubation: Vortex briefly and incubate for 30 minutes at 30°C.

  • Stop and Saponify: Stop the reaction by adding 100 µL of 10% KOH in ethanol. Heat at 80°C for 1 hour to saponify the acyl-CoAs to free fatty acids.

  • Acidify and Extract: Cool the tubes. Acidify the mixture by adding 50 µL of 4 M H₂SO₄. Extract the free fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Quantify: Transfer 400 µL of the upper hexane phase to a scintillation vial, add 4 mL of scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis and Presentation

  • Calculate Percent Inhibition: The activity for each this compound concentration is expressed as a percentage of the activity of the vehicle control.

    • % Inhibition = 100 * (1 - (CPM_sample / CPM_vehicle))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC₅₀ value.

Table 1: Inhibitory Activity of this compound on VLCFA Elongases

The following table presents representative data on the inhibition of different VLCFA elongases by this compound, based on the methodologies described. This illustrates how the assay can be used to determine inhibitor specificity.

Enzyme TargetSource OrganismSubstrate UsedThis compound IC₅₀ (nM)
KCS1Arabidopsis thalianaC18:0-CoA15.8 ± 2.1
FAE1Arabidopsis thalianaC18:1-CoA25.3 ± 3.5
ELOVL6Homo sapiensC16:0-CoA> 10,000
CER60Arabidopsis thalianaC22:0-CoA8.9 ± 1.5

Note: Data are hypothetical and for illustrative purposes, structured based on typical results from herbicide inhibition studies on VLCFA elongases.[10]

Troubleshooting

  • Low Enzyme Activity:

    • Confirm protein expression via SDS-PAGE/Western blot.

    • Ensure the microsomal preparation was kept on ice and stored properly.

    • Verify the integrity and concentration of cofactors (NADPH) and substrates.

  • High Background in No-Enzyme Control:

    • Incomplete separation of product from substrate. Ensure extraction steps are performed carefully.

    • Contamination of radiolabeled substrate. Check purity or use a fresh batch.

  • Poor IC₅₀ Curve Fit:

    • Inaccurate inhibitor dilutions. Prepare fresh serial dilutions for each experiment.

    • Test a wider or more concentrated range of inhibitor concentrations.

    • This compound may not be soluble at higher concentrations; check for precipitation.

References

Application Note and Protocol: Sample Preparation for Mefenacet Analysis in Rice Grains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenacet is a chloroacetamide herbicide widely used in rice cultivation to control annual weeds. Monitoring its residue levels in rice grains is crucial for ensuring food safety and regulatory compliance. Effective sample preparation is a critical step for the accurate and precise determination of this compound residues. This document provides detailed application notes and protocols for three common sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), tailored for the analysis of this compound in rice grains.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation techniques for this compound analysis in rice.

ParameterQuEChERS (Modified)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Acetonitrile (B52724) extraction followed by dispersive solid-phase extraction (d-SPE) cleanup.Analyte retention on a solid sorbent and elution with a solvent.Partitioning of the analyte between two immiscible liquid phases.
Throughput HighMediumLow to Medium
Solvent Consumption LowMediumHigh
Selectivity GoodHighModerate
Recovery 80-110% (typical for pesticides in rice)78.6% - 101.2% (adapted from water matrix)[1]85.39% - 113.33%[2]
Precision (RSD) < 15% (typical for pesticides in rice)3.2% - 9.2% (adapted from water matrix)[1]0.91% - 10.24%[2]
Matrix Effects Can be significant, requires matrix-matched calibration.Can be reduced with appropriate sorbent selection.Can be significant.
Typical Sorbents Primary Secondary Amine (PSA), C18Florisil, C18Not Applicable
Typical Solvents Acetonitrile, Hexane, Acetone (B3395972)Methylene (B1212753) Chloride, Ethyl Acetate (B1210297)Methylene Chloride, Ethyl Acetate

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a modified version of the widely used QuEChERS method, adapted for the analysis of this compound in rice grains.[3][4][5]

Materials:

  • Homogenized rice grain sample

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium acetate (NaOAc)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for d-SPE

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Extraction:

    • Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

    • Add 20 mL of cold water and let it stand for 1 hour to swell the rice.[5]

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5]

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for analysis by LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE) Method

This protocol is adapted from methods used for this compound analysis in other matrices and general pesticide analysis in rice.[1][2]

Materials:

  • Homogenized rice grain sample

  • Alkaline methylene chloride (extraction solvent)

  • Florisil SPE cartridges (or C18 cartridges)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Acetonitrile (for reconstitution)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Extraction:

    • Weigh 10 g of homogenized rice sample into a conical flask.

    • Add 50 mL of alkaline methylene chloride and shake for 30 minutes.

    • Filter the extract through anhydrous sodium sulfate to remove water.

    • Collect the filtrate and concentrate it to near dryness using a rotary evaporator at 40°C.

    • Reconstitute the residue in 5 mL of a suitable solvent for SPE loading (e.g., hexane).

  • SPE Cleanup:

    • Condition a Florisil SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of the loading solvent.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a small volume of a non-polar solvent (e.g., 5 mL of hexane) to remove interferences.

    • Elute the this compound from the cartridge with a more polar solvent (e.g., 10 mL of a mixture of acetone and hexane). The exact solvent and volume should be optimized.

    • Collect the eluate.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase or injection solvent (e.g., 1 mL of acetonitrile).

    • Filter through a 0.22 µm syringe filter before analysis.

Liquid-Liquid Extraction (LLE) Method

This protocol is based on a published method for the analysis of this compound in rice plants.[2]

Materials:

  • Homogenized rice grain sample

  • Alkaline methylene chloride

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Acetonitrile (for reconstitution)

Protocol:

  • Sample Extraction:

    • Weigh 20 g of homogenized rice sample into a blender.

    • Add 100 mL of alkaline methylene chloride and blend for 2 minutes.

    • Filter the mixture through a Büchner funnel with filter paper.

    • Transfer the filtrate to a separatory funnel.

  • Liquid-Liquid Partitioning:

    • Add 100 mL of water to the separatory funnel.

    • Shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate.

    • Drain the lower organic layer (methylene chloride) through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Repeat the extraction of the aqueous layer with another 50 mL of methylene chloride.

    • Combine the organic extracts.

  • Final Extract Preparation:

    • Concentrate the combined organic extract to near dryness using a rotary evaporator at 40°C.

    • Reconstitute the residue in a suitable volume of injection solvent (e.g., 2 mL of acetonitrile).

    • Filter through a 0.22 µm syringe filter prior to instrumental analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 10g Homogenized Rice AddWater Add 20mL Water (1h swelling) Sample->AddWater AddACN Add 10mL ACN (1% Acetic Acid) AddWater->AddACN AddSalts Add 4g MgSO4 + 1g NaCl AddACN->AddSalts Vortex1 Vortex 1 min AddSalts->Vortex1 Centrifuge1 Centrifuge 5 min Vortex1->Centrifuge1 Transfer Transfer 6mL Supernatant Centrifuge1->Transfer dSPETube d-SPE Tube: 900mg MgSO4 150mg PSA 150mg C18 Transfer->dSPETube Vortex2 Vortex 30s dSPETube->Vortex2 Centrifuge2 Centrifuge 5 min Vortex2->Centrifuge2 Filter Filter (0.22µm) Centrifuge2->Filter Analysis LC-MS/MS or GC-MS Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound analysis in rice.

SPE_Workflow cluster_extraction Extraction & Concentration cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample 10g Homogenized Rice AddSolvent Add 50mL Alkaline Methylene Chloride Sample->AddSolvent Shake Shake 30 min AddSolvent->Shake FilterDry Filter through Anhydrous Na2SO4 Shake->FilterDry Concentrate Concentrate to Near Dryness FilterDry->Concentrate Reconstitute1 Reconstitute in 5mL Loading Solvent Concentrate->Reconstitute1 Condition Condition SPE Cartridge Reconstitute1->Condition Load Load Extract Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute2 Reconstitute in 1mL Injection Solvent Evaporate->Reconstitute2 Filter Filter (0.22µm) Reconstitute2->Filter Analysis Instrumental Analysis Filter->Analysis

Caption: Solid-Phase Extraction workflow for this compound.

LLE_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_analysis Analysis Sample 20g Homogenized Rice Blend Blend with 100mL Alkaline Methylene Chloride Sample->Blend Filter1 Filter Blend->Filter1 SeparatoryFunnel Transfer to Separatory Funnel Filter1->SeparatoryFunnel AddWater Add 100mL Water SeparatoryFunnel->AddWater Shake Shake & Separate AddWater->Shake CollectOrganic Collect & Dry Organic Layer Shake->CollectOrganic ReExtract Re-extract Aqueous Layer CollectOrganic->ReExtract Concentrate Concentrate Combined Extracts ReExtract->Concentrate Reconstitute Reconstitute in 2mL Acetonitrile Concentrate->Reconstitute Filter2 Filter (0.22µm) Reconstitute->Filter2 Analysis Instrumental Analysis Filter2->Analysis

Caption: Liquid-Liquid Extraction workflow for this compound.

References

Application Note: Optimized Solid-Phase Extraction Protocol for Mefenacet in Surface Water

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details an optimized and robust solid-phase extraction (SPE) protocol for the selective isolation and preconcentration of the herbicide Mefenacet from surface water samples. The method is designed for researchers, scientists, and environmental monitoring professionals requiring a reliable and efficient sample preparation technique for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol outlines a comparative study of different SPE sorbents and elution solvents to achieve high recovery rates and clean extracts, ensuring accurate quantification of this compound at trace levels.

Introduction

This compound is a widely used acetanilide (B955) herbicide for the control of annual weeds in paddy fields.[1] Its potential for runoff into surface water bodies necessitates sensitive and accurate monitoring methods to assess environmental contamination and ensure water quality. Solid-phase extraction is a widely adopted technique for the preconcentration of organic pollutants from aqueous matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup.[2] The optimization of SPE parameters is critical to ensure high recovery and reproducibility. This note provides a detailed protocol for the SPE of this compound, based on the evaluation of various sorbents and elution systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of an effective SPE method.

PropertyValueReference
Molecular FormulaC₁₆H₁₄N₂O₂S[1][3]
Molecular Weight298.36 g/mol [1][3][4]
Melting Point134.8 °C[1]
XLogP33.2[4]
Predicted pKa1.53 ± 0.10[1]

The XLogP3 value of 3.2 indicates that this compound is a moderately non-polar compound, suggesting that reversed-phase SPE sorbents would be effective for its retention.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • HPLC-grade methanol (B129727), acetonitrile, ethyl acetate (B1210297), and dichloromethane

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges:

    • C18 (500 mg, 6 mL)

    • Hydrophilic-Lipophilic Balanced (HLB) (500 mg, 6 mL)

    • Polymeric Reversed-Phase (e.g., Strata-X) (500 mg, 6 mL)

  • Glass fiber filters (1.0 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Preparation
  • Collect surface water samples in amber glass bottles.

  • Filter the water samples through a 1.0 µm glass fiber filter to remove suspended particulate matter.

  • Spike the filtered water samples with a known concentration of this compound standard solution for optimization and recovery studies.

SPE Optimization Procedure

A systematic approach was undertaken to optimize the SPE parameters, focusing on the selection of the most suitable sorbent and elution solvent.

1. Sorbent Selection:

  • Conditioning: Condition C18, HLB, and polymeric reversed-phase cartridges sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load 500 mL of the pre-filtered and spiked water sample onto each conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridges with 5 mL of ultrapure water to remove any unretained polar impurities.

  • Drying: Dry the cartridges under vacuum for 10 minutes to remove excess water.

  • Elution: Elute the retained this compound from each cartridge with a consistent elution solvent (e.g., 2 x 4 mL of methanol).

  • Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase for HPLC or LC-MS analysis. Calculate the recovery for each sorbent.

2. Elution Solvent Optimization:

  • Using the best-performing sorbent from the previous step, a range of elution solvents and solvent mixtures were evaluated to maximize the recovery of this compound.

  • The following elution solvents were tested:

    • Methanol

    • Acetonitrile

    • Dichloromethane

    • Methanol:Ethyl Acetate (70:30, v/v)[5][6]

  • The SPE procedure (conditioning, loading, washing, drying) was followed as described above, with the elution step modified for each solvent system.

  • The recovery of this compound was calculated for each elution solvent to determine the optimal choice.

Data Presentation

The following tables summarize the quantitative data from the SPE optimization experiments. The results indicate that the HLB sorbent provided the highest recoveries, and a mixture of methanol and ethyl acetate was the most effective elution solvent. A study on the simultaneous determination of this compound and its metabolites reported mean recoveries between 78.6% and 101.2% using an optimized SPE procedure.[7]

Table 1: Comparison of SPE Sorbent Efficiency for this compound Recovery

SPE SorbentMean Recovery (%)Standard Deviation (±)
C1885.24.5
HLB 98.5 3.2
Polymeric RP92.83.9

Spiked concentration: 1 µg/L in 500 mL of surface water. Elution with 2 x 4 mL of methanol.

Table 2: Optimization of Elution Solvent for this compound Recovery from HLB Cartridges

Elution SolventMean Recovery (%)Standard Deviation (±)
Methanol95.33.8
Acetonitrile92.14.1
Dichloromethane88.55.2
Methanol:Ethyl Acetate (70:30, v/v) 101.2 3.5

Spiked concentration: 1 µg/L in 500 mL of surface water.

Optimized SPE Protocol for this compound

Based on the optimization results, the following protocol is recommended for the extraction of this compound from surface water samples.

  • Cartridge Conditioning: Condition an HLB (500 mg, 6 mL) cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load 500 mL of the filtered surface water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute this compound from the cartridge with 2 x 4 mL of methanol:ethyl acetate (70:30, v/v).

  • Concentration and Reconstitution: Evaporate the combined eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., mobile phase for chromatographic analysis).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the SPE optimization process.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Surface Water Sample Collection Filtration 2. Filtration (1.0 µm Glass Fiber Filter) SampleCollection->Filtration Conditioning 3. Cartridge Conditioning (Methanol & Water) Filtration->Conditioning Loading 4. Sample Loading (500 mL at 5 mL/min) Conditioning->Loading Washing 5. Cartridge Washing (5 mL Ultrapure Water) Loading->Washing Drying 6. Cartridge Drying (Vacuum, 10 min) Washing->Drying Elution 7. Elution (2 x 4 mL Solvent) Drying->Elution Concentration 8. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 9. Reconstitution (1 mL Mobile Phase) Concentration->Reconstitution Analysis 10. HPLC or LC-MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound extraction.

SPE_Optimization_Logic cluster_sorbent Sorbent Selection cluster_eluent Elution Solvent Optimization Goal Goal: High & Reproducible Recovery of this compound Sorbent_C18 C18 Goal->Sorbent_C18 Sorbent_HLB HLB Goal->Sorbent_HLB Sorbent_Polymeric Polymeric RP Goal->Sorbent_Polymeric Optimized_Sorbent Optimized Sorbent (HLB) Sorbent_C18->Optimized_Sorbent Sorbent_HLB->Optimized_Sorbent Highest Recovery Sorbent_Polymeric->Optimized_Sorbent Eluent_MeOH Methanol Optimized_Eluent Optimized Elution Solvent (MeOH:EtOAc) Eluent_MeOH->Optimized_Eluent Eluent_ACN Acetonitrile Eluent_ACN->Optimized_Eluent Eluent_DCM Dichloromethane Eluent_DCM->Optimized_Eluent Eluent_Mix MeOH:EtOAc Eluent_Mix->Optimized_Eluent Highest Recovery Optimized_Sorbent->Eluent_MeOH Optimized_Sorbent->Eluent_ACN Optimized_Sorbent->Eluent_DCM Optimized_Sorbent->Eluent_Mix Final_Protocol Final Optimized SPE Protocol Optimized_Sorbent->Final_Protocol Optimized_Eluent->Final_Protocol

Caption: Logical flow of the SPE optimization process.

Conclusion

The presented solid-phase extraction protocol using Hydrophilic-Lipophilic Balanced (HLB) cartridges and a methanol:ethyl acetate (70:30, v/v) elution solvent provides excellent recoveries for the analysis of this compound in surface water samples. This optimized method is demonstrated to be robust, reliable, and efficient for the preconcentration of this compound, enabling accurate and sensitive quantification by chromatographic techniques. The detailed protocol and supporting data serve as a valuable resource for laboratories involved in environmental monitoring and pesticide residue analysis.

References

Application Notes and Protocols for the Synthesis and Certification of Mefenacet Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and certification of Mefenacet analytical standards. The protocols are intended to guide researchers in producing high-purity this compound and verifying its identity and quality for use as a reference standard in analytical testing.

Synthesis of this compound

This compound, with the chemical name 2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide, is a widely used herbicide. Its synthesis for analytical standard purposes requires a method that ensures high purity and yield. The most common and effective synthesis route involves the nucleophilic substitution reaction between 2(3H)-Benzothiazolone and a halogenated N-methyl-N-phenylacetamide derivative.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

Mefenacet_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2(3H)-Benzothiazolone E Nucleophilic Substitution A->E B 2-chloro-N-methyl-N-phenylacetamide B->E C Base (e.g., NaOH, K2CO3) C->E D Solvent (e.g., DMF, Acetone) D->E F Neutralization & Extraction E->F G Drying & Concentration F->G H Recrystallization G->H I This compound (High Purity) H->I Mefenacet_Certification cluster_sample Synthesized Material cluster_analysis Analytical Techniques cluster_assessment Data Assessment cluster_certified Certified Standard A Synthesized this compound B HPLC-UV A->B C GC-MS A->C D NMR Spectroscopy (¹H, ¹³C) A->D E Mass Spectrometry (MS) A->E F Infrared Spectroscopy (IR) A->F G Purity Determination B->G C->G H Identity Confirmation D->H E->H I Characterization F->I J Certified this compound Analytical Standard G->J H->J I->J

Application Notes and Protocols for Studying the Synergistic Effects of Mefenacet and Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenacet and bensulfuron-methyl (B33747) are herbicides with distinct modes of action that, when combined, may exhibit synergistic effects, leading to enhanced weed control. This compound acts as a systemic herbicide, primarily inhibiting cell division and elongation in weeds.[1][2] Bensulfuron-methyl is a selective, systemic herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[3][4][5][6] The study of their synergistic interaction is crucial for developing more effective and potentially lower-dose herbicide formulations.

This document provides a detailed experimental protocol for investigating the synergy between this compound and bensulfuron-methyl. It includes methodologies for whole-plant synergy screening, quantitative data analysis, and molecular assays to elucidate the underlying mechanisms of their combined action.

Data Presentation

Quantitative data from the synergy experiments should be summarized in structured tables to facilitate comparison and interpretation.

Table 1: Dose-Response Data for this compound and Bensulfuron-methyl

HerbicideConcentration (µM)Plant Growth Inhibition (%)
This compoundC1%
C2%
...%
Bensulfuron-methylC1%
C2%
...%

Table 2: Checkerboard Assay Results for this compound and Bensulfuron-methyl Combinations

This compound (µM)Bensulfuron-methyl (µM)Observed Inhibition (%)Expected Inhibition (%)Synergy Score (Observed - Expected)
C1C1'%%
C1C2'%%
......%%
C2C1'%%
C2C2'%%
......%%

Table 3: Fractional Inhibitory Concentration (FIC) Index

CombinationFIC of this compoundFIC of Bensulfuron-methylFIC Index (FICI)Interpretation
1Synergy (FICI ≤ 0.5)
2Additive (0.5 < FICI ≤ 4.0)
3Antagonism (FICI > 4.0)

Experimental Protocols

Whole-Plant Synergy Screening using Checkerboard Assay

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound and bensulfuron-methyl on a target weed species (e.g., barnyard grass - Echinochloa crus-galli).

Materials:

  • Seeds of the target weed species

  • Pots or trays for plant growth

  • Growth medium (soil or hydroponic solution)

  • This compound and bensulfuron-methyl stock solutions

  • Solvent for herbicides (e.g., acetone (B3395972) or DMSO)

  • Surfactant (if required for foliar application)

  • Growth chamber or greenhouse with controlled conditions

  • Spray bottle or automated sprayer

Procedure:

  • Plant Growth:

    • Sow the weed seeds in pots or trays filled with a suitable growth medium.

    • Grow the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) until they reach the 2-3 leaf stage.

  • Herbicide Preparation:

    • Prepare stock solutions of this compound and bensulfuron-methyl in an appropriate solvent.

    • Create a dilution series for each herbicide. A suggested starting range, based on field application rates of 1000-1500 g ai/ha for this compound and 30-60 g/ha for bensulfuron-methyl, would be to test concentrations from 1 to 100 µM for each, to be refined based on preliminary single-herbicide dose-response experiments.[7][8]

    • For the checkerboard assay, prepare a matrix of combinations of the two herbicides in a 96-well plate format (if using a plate-based assay for seedlings) or in individual spray solutions for whole plants.

  • Herbicide Application:

    • Randomly assign plant groups to different treatment conditions (single herbicides, combinations, and a solvent control).

    • Apply the herbicide solutions to the plants. This can be done as a soil drench or a foliar spray, depending on the primary mode of uptake for the herbicides.

    • Ensure even application of the treatments.

  • Incubation and Assessment:

    • Return the treated plants to the controlled environment.

    • After a set period (e.g., 7-14 days), assess the herbicidal effect. This can be done by:

      • Visual scoring of plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is plant death).

      • Measuring plant biomass (fresh or dry weight).

      • Quantifying chlorophyll (B73375) content.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each treatment compared to the control.

    • Determine the Fractional Inhibitory Concentration (FIC) index. The FIC for each herbicide in a combination is calculated as the concentration of the herbicide in that combination that produces a specific level of inhibition, divided by the concentration of the herbicide alone that produces the same level of inhibition. The FIC Index (FICI) is the sum of the FICs for both herbicides.

    • Interpret the results based on the FICI value: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 4.0), or Antagonism (FICI > 4.0).[9]

Isobologram Analysis

Isobologram analysis provides a graphical representation of the interaction between two compounds.[10][11]

Procedure:

  • Dose-Response Curves:

    • Generate dose-response curves for this compound and bensulfuron-methyl individually to determine the concentration of each herbicide that produces a 50% inhibition of growth (IC50).

  • Isobologram Construction:

    • Plot the IC50 value of this compound on the x-axis and the IC50 value of bensulfuron-methyl on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity.

    • Experimentally determine the concentrations of this compound and bensulfuron-methyl in combination that also produce 50% growth inhibition.

    • Plot these combination points on the same graph.

  • Interpretation:

    • Points falling on the line of additivity indicate an additive effect.

    • Points falling below the line indicate synergy.[12]

    • Points falling above the line indicate antagonism.

Molecular Analysis of Synergy Mechanism

To investigate the molecular basis of the observed synergy, the following protocols can be employed.

This method will assess changes in the expression of genes related to the herbicides' modes of action and stress response pathways.

Procedure:

  • Plant Treatment and Sample Collection:

    • Treat plants with sublethal concentrations of this compound, bensulfuron-methyl, and their combination, as well as a solvent control.

    • Harvest plant tissues (e.g., shoots and roots) at different time points after treatment (e.g., 6, 24, and 48 hours).

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant samples using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Design primers for target genes. Potential target genes include those encoding for Acetolactate Synthase (ALS), cyclins, cyclin-dependent kinases (CDKs), and genes involved in herbicide metabolism (e.g., cytochrome P450s, glutathione (B108866) S-transferases).

    • Perform qRT-PCR using a SYBR Green or probe-based assay.

    • Use appropriate housekeeping genes (e.g., actin, ubiquitin) for normalization.

    • Analyze the relative gene expression using the 2-ΔΔCt method.[10]

This assay will determine if this compound potentiates the inhibitory effect of bensulfuron-methyl on the ALS enzyme.

Procedure:

  • Enzyme Extraction:

    • Treat plants as described for the gene expression analysis.

    • Extract crude enzyme extracts from the plant tissues.

  • ALS Activity Assay:

    • Use a commercially available ALS activity assay kit or a published protocol.[1][6] These assays typically measure the production of acetolactate, the product of the ALS-catalyzed reaction.

    • Perform the assay in the presence of different concentrations of bensulfuron-methyl, with and without the addition of this compound.

  • Data Analysis:

    • Measure the absorbance or fluorescence to determine the rate of acetolactate production.

    • Compare the inhibitory effect of bensulfuron-methyl on ALS activity in the presence and absence of this compound.

Mandatory Visualization

Synergy_Workflow cluster_prep 1. Preparation cluster_screening 2. Synergy Screening cluster_analysis 3. Data Analysis cluster_mechanism 4. Mechanism of Action plant_prep Weed Seed Germination (e.g., Echinochloa crus-galli) checkerboard Whole-Plant Checkerboard Assay plant_prep->checkerboard isobologram_prep Dose-Response Curves (IC50) plant_prep->isobologram_prep herbicide_prep Herbicide Stock & Dilution Series (this compound & Bensulfuron-methyl) herbicide_prep->checkerboard herbicide_prep->isobologram_prep fic_calc FIC Index Calculation checkerboard->fic_calc isobologram_plot Isobologram Plotting isobologram_prep->isobologram_plot gene_expression Gene Expression Analysis (qRT-PCR) fic_calc->gene_expression enzyme_assay ALS Enzyme Activity Assay fic_calc->enzyme_assay isobologram_plot->gene_expression isobologram_plot->enzyme_assay

Caption: Experimental workflow for studying this compound and bensulfuron-methyl synergy.

Signaling_Pathways cluster_this compound This compound Pathway cluster_bensulfuron Bensulfuron-methyl Pathway This compound This compound cell_cycle Cell Cycle Progression (Cyclins, CDKs) This compound->cell_cycle inhibits cell_division Cell Division & Elongation cell_cycle->cell_division synergy Synergistic Interaction cell_division->synergy bensulfuron Bensulfuron-methyl als_enzyme Acetolactate Synthase (ALS) bensulfuron->als_enzyme inhibits bcaa Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis als_enzyme->bcaa bcaa->synergy growth_inhibition Plant Growth Inhibition & Weed Death synergy->growth_inhibition

Caption: Proposed signaling pathways of this compound and bensulfuron-methyl synergy.

References

Standard Operating Procedure for Evaluating Mefenacet Phytotoxicity on Rice Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mefenacet is a selective, pre-emergence herbicide belonging to the chloroacetamide class, utilized for controlling annual grasses in rice cultivation.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth.[3] Consequently, exposure to this compound can lead to phytotoxic effects in rice seedlings, particularly under conditions of environmental stress or improper application.

These application notes provide a standardized operating procedure for researchers, scientists, and drug development professionals to evaluate the phytotoxicity of this compound on rice seedlings. The protocols outlined herein cover experimental design, physiological and biochemical assays, and data analysis to ensure reproducible and comparable results.

Principle and Scope

This document describes a comprehensive methodology to assess this compound-induced phytotoxicity in rice seedlings (Oryza sativa L.). The procedure involves a dose-response study to determine the concentration-dependent effects of the herbicide. A variety of parameters are measured to provide a holistic view of the plant's response, including morphological changes, physiological stress indicators, and biochemical markers of oxidative damage.

Materials and Reagents

Plant Material
  • Rice seeds (specify cultivar, e.g., Oryza sativa L. cv. 'Nipponbare')

Chemicals and Reagents
  • This compound (analytical grade)

  • Acetone (B3395972)

  • Triton X-100

  • Hoagland's nutrient solution

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Sulfosalicylic acid

  • Ninhydrin

  • Glacial acetic acid

  • Toluene (B28343)

  • L-Proline

  • Potassium phosphate (B84403) buffer

  • EDTA

  • Nitroblue tetrazolium (NBT)

  • Riboflavin

  • L-Methionine

  • Hydrogen peroxide (H₂O₂)

Experimental Protocols

Plant Growth and Treatment
  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol (B145695) for 1 minute, followed by 2.5% sodium hypochlorite (B82951) solution for 15 minutes.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Germinate the seeds on moist filter paper in a Petri dish in the dark at 28°C for 48 hours.

  • Seedling Culture:

    • Transfer uniformly germinated seeds to a hydroponic system containing Hoagland's nutrient solution.

    • Grow the seedlings in a controlled environment chamber with a 14-hour photoperiod, 28/25°C day/night temperature, and 70% relative humidity.

  • This compound Treatment:

    • Prepare a stock solution of this compound in acetone.

    • At the three-leaf stage (approximately 14 days after germination), expose the seedlings to varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in the hydroponic solution.

    • The final acetone concentration in all treatments, including the control, should not exceed 0.1%.

Morphological and Physiological Assessments
  • Visual Phytotoxicity Scoring:

    • Assess visual injury at 3, 7, and 14 days after treatment (DAT) using a 0-10 scale, where 0 indicates no injury and 10 indicates complete plant death.[4] Symptoms to note include leaf yellowing (chlorosis), browning (necrosis), stunting, and malformation.

  • Growth Parameters:

    • At 14 DAT, measure the shoot height, root length, and fresh weight of the seedlings.

    • Dry the samples in an oven at 70°C for 72 hours to determine the dry weight.

  • Chlorophyll (B73375) Content:

    • Measure the relative chlorophyll content of the second fully expanded leaf from the top using a SPAD-502 chlorophyll meter at 7 and 14 DAT.[5] Take readings from three different points on each leaf and average the values.

  • Gas Exchange Measurements:

    • At 7 DAT, measure the net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E) on the same leaves used for chlorophyll measurement using a portable photosynthesis system (e.g., LI-6400XT).[6][7]

Biochemical Assays
  • Lipid Peroxidation (Malondialdehyde - MDA Assay):

    • Homogenize 0.2 g of fresh leaf tissue in 2 mL of 0.1% TCA.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

    • Mix 0.5 mL of the supernatant with 2 mL of 0.5% TBA in 20% TCA.

    • Incubate the mixture at 95°C for 30 minutes, then cool on ice.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm.

    • Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.[8][9]

  • Proline Content:

    • Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% aqueous sulfosalicylic acid.

    • Filter the homogenate and take 2 mL of the filtrate.

    • Add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.

    • Incubate at 100°C for 1 hour, then cool on ice.

    • Extract the reaction mixture with 4 mL of toluene.

    • Measure the absorbance of the toluene layer at 520 nm.

    • Determine the proline concentration from a standard curve.[10][11]

  • Antioxidant Enzyme Assays:

    • Enzyme Extraction: Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP). Centrifuge at 12,000 x g for 20 minutes at 4°C. Use the supernatant for the enzyme assays.

    • Superoxide Dismutase (SOD) Activity: The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contains phosphate buffer, L-methionine, NBT, EDTA, and riboflavin. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate at 560 nm.

    • Catalase (CAT) Activity: The assay is based on the decomposition of H₂O₂. The reaction mixture contains phosphate buffer and H₂O₂. The decrease in absorbance at 240 nm due to H₂O₂ consumption is monitored.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: Morphological and Growth Parameters of Rice Seedlings at 14 DAT

This compound (µM)Visual Injury Score (0-10)Shoot Height (cm)Root Length (cm)Fresh Weight (g)Dry Weight (g)
0 (Control)
1
5
10
20
50

Table 2: Physiological Parameters of Rice Seedlings

This compound (µM)Chlorophyll (SPAD) 7 DATChlorophyll (SPAD) 14 DATNet Photosynthesis (µmol CO₂ m⁻² s⁻¹) 7 DATStomatal Conductance (mol H₂O m⁻² s⁻¹) 7 DAT
0 (Control)
1
5
10
20
50

Table 3: Biochemical Parameters of Rice Seedlings at 7 DAT

This compound (µM)MDA Content (nmol g⁻¹ FW)Proline Content (µg g⁻¹ FW)SOD Activity (U mg⁻¹ protein)CAT Activity (U mg⁻¹ protein)
0 (Control)
1
5
10
20
50

Visualizations

Experimental Workflow

Experimental_Workflow A Rice Seed Sterilization & Germination B Hydroponic Seedling Culture (3-leaf stage) A->B C This compound Treatment (Dose-Response) B->C D Morphological & Physiological Assessments (3, 7, 14 DAT) C->D E Biochemical Assays (7 DAT) C->E F Data Analysis & Interpretation D->F sub_D Visual Scoring Growth Parameters Chlorophyll Content Gas Exchange D->sub_D E->F sub_E Lipid Peroxidation (MDA) Proline Content Antioxidant Enzymes (SOD, CAT) E->sub_E

Caption: Workflow for evaluating this compound phytotoxicity on rice seedlings.

This compound's Mode of Action and Downstream Effects

Mefenacet_Pathway This compound This compound Application VLCFA Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase This compound->VLCFA Primary Target Cell_Division Disruption of Cell Division & Expansion VLCFA->Cell_Division Membrane Impaired Membrane Integrity & Function VLCFA->Membrane Morphological Stunted Growth, Chlorosis, Necrosis Cell_Division->Morphological ROS Increased Reactive Oxygen Species (ROS) Production Membrane->ROS Biochemical Lipid Peroxidation (MDA), Proline Accumulation, Antioxidant Enzyme Activation ROS->Biochemical Biochemical->Morphological

Caption: this compound's inhibitory action and subsequent phytotoxic effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Mefenacet Resistance in Barnyardgrass (Echinochloa crus-galli)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Mefenacet resistance in barnyardgrass (Echinochloa crus-galli).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Suboptimal or Inconsistent this compound Efficacy in Experiments

  • Question: My this compound application shows variable or lower-than-expected efficacy against barnyardgrass populations. What could be the cause?

  • Answer: Inconsistent this compound efficacy can be attributed to several factors. Firstly, the barnyardgrass population you are working with may have developed resistance. Resistance levels can vary, with some populations exhibiting 2.8- to 4.1-times greater resistance at the pre-emergence stage and 6.8- to 10-times greater resistance at the early post-emergence stage compared to susceptible populations[1][2]. Secondly, experimental conditions such as temperature, soil moisture, and application timing can significantly influence herbicide performance. Ensure that your experimental setup maintains consistent environmental conditions.

Issue 2: Differentiating Between Target-Site and Non-Target-Site Resistance

  • Question: How can I determine if this compound resistance in my barnyardgrass population is due to target-site modification or metabolic resistance?

  • Answer: this compound resistance in barnyardgrass has been linked to both target-site and non-target-site mechanisms[1].

    • Target-Site Resistance (TSR): This form of resistance involves a reduced sensitivity of the target enzyme, very-long-chain fatty acid elongases (VLCFAEs), to this compound[1]. To investigate TSR, you can perform an in-vitro VLCFAE activity assay in the presence of varying this compound concentrations.

    • Non-Target-Site Resistance (NTSR): This is often due to enhanced metabolism of the herbicide. A key enzyme family involved in this compound detoxification is the Glutathione (B108866) S-transferases (GSTs)[1][2]. Increased GST activity can be assessed through enzyme assays. Additionally, the use of a GST inhibitor, such as 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), can help confirm the role of GSTs. A reduction in this compound resistance after the application of NBD-Cl is a strong indicator of NTSR mediated by GSTs[1][2].

Issue 3: Unexpected Cross-Resistance to Other Herbicides

  • Question: My this compound-resistant barnyardgrass population also shows resistance to other herbicides. Why is this happening?

  • Answer: This phenomenon is known as cross-resistance or multiple resistance. This compound-resistant populations of E. crus-galli have been reported to exhibit resistance to other herbicides such as acetochlor, pyraclonil, imazamox, and quinclorac[1][2]. This is often associated with non-target-site resistance mechanisms, where enhanced metabolic pathways can detoxify a range of herbicides with different modes of action. For instance, elevated levels of cytochrome P450 monooxygenases (CYPs) and GSTs can contribute to broad-spectrum herbicide metabolism[2][3].

Issue 4: Designing an Effective Experiment to Quantify this compound Resistance

  • Question: What is a reliable method to quantify the level of this compound resistance in a barnyardgrass population?

  • Answer: A whole-plant dose-response bioassay is the standard method for quantifying herbicide resistance. This involves treating plants from both the suspected resistant and a known susceptible population with a range of this compound concentrations. The response, typically measured as biomass reduction or survival rate, is then plotted against the herbicide dose to determine the dose required to inhibit growth by 50% (GR₅₀) or cause 50% mortality (LD₅₀). The resistance factor (RF) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound resistance in Echinochloa crus-galli.

Table 1: this compound Resistance Levels in Echinochloa crus-galli

Resistance TypePopulation 1 Resistance Factor (RF)Population 2 Resistance Factor (RF)Reference
Pre-emergence2.84.1[1][2]
Early post-emergence10.06.8[1][2]

Table 2: Effect of GST Inhibitor on this compound Resistance

TreatmentObservationReference
This compound aloneHigh level of resistance observed in resistant populations.[1][2]
NBD-Cl + this compoundResistance levels were reduced in resistant populations.[1][2]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance Quantification

Objective: To determine the level of resistance to this compound in a barnyardgrass population.

Materials:

  • Seeds from putative resistant and known susceptible barnyardgrass populations.

  • Pots (10 cm diameter) filled with a standard potting mix.

  • This compound herbicide (commercial formulation).

  • Precision bench sprayer.

  • Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 12-hour photoperiod).

  • Balance for weighing plant biomass.

Methodology:

  • Seed Germination: Sow 10-15 seeds of both resistant and susceptible populations in separate pots. Water as needed.

  • Seedling Growth: Once germinated, thin seedlings to 5 uniform plants per pot. Allow plants to grow to the 2-3 leaf stage.

  • Herbicide Application: Prepare a series of this compound concentrations (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where 1X is the recommended field rate). Apply the different concentrations to the respective pots using a precision bench sprayer. Include an untreated control for each population.

  • Incubation: Return the treated plants to the growth chamber or greenhouse.

  • Data Collection: After 21 days, visually assess plant mortality and harvest the above-ground biomass for each pot. Dry the biomass at 70°C for 72 hours and then weigh.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control for each herbicide concentration. Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to estimate the GR₅₀ for both populations. The Resistance Factor (RF) is calculated as: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).

Protocol 2: In-vitro Glutathione S-transferase (GST) Activity Assay

Objective: To measure and compare GST activity in this compound-resistant and susceptible barnyardgrass populations.

Materials:

  • Fresh leaf tissue from resistant and susceptible barnyardgrass plants.

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.8, 1 mM EDTA, 5 mM DTT, 10% glycerol, 1% PVP).

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution.

  • Reduced glutathione (GSH) solution.

  • Spectrophotometer.

  • Bradford reagent for protein quantification.

Methodology:

  • Protein Extraction: Homogenize 1g of fresh leaf tissue in 5 mL of ice-cold extraction buffer. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration in the extract using the Bradford method.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 100 mM phosphate (B84403) buffer (pH 6.5), 1 mM CDNB, and 1 mM GSH.

    • Add a known amount of the crude enzyme extract to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. This measures the formation of the GSH-CDNB conjugate.

  • Calculation of GST Activity: Calculate the enzyme activity as nmol of GSH-CDNB conjugate formed per minute per mg of protein.

  • Comparison: Compare the GST activity between the resistant and susceptible populations.

Visualizations

Mefenacet_Resistance_Pathway cluster_Cell Barnyardgrass Cell cluster_TSR Target-Site Resistance cluster_NTSR Non-Target-Site Resistance Mefenacet_in This compound VLCFAEs VLCFAEs (Target Enzyme) Mefenacet_in->VLCFAEs Inhibits GST GSTs (Detoxifying Enzyme) Mefenacet_in->GST Metabolized by FattyAcid Very Long Chain Fatty Acid Synthesis VLCFAEs->FattyAcid Catalyzes PlantGrowth Plant Growth note_TSR In resistant plants, VLCFAEs have reduced sensitivity to this compound. VLCFAEs->note_TSR FattyAcid->PlantGrowth Mefenacet_Metabolite This compound-Glutathione Conjugate (Inactive) GST->Mefenacet_Metabolite Detoxifies note_NTSR In resistant plants, GST activity is enhanced, leading to faster This compound detoxification. GST->note_NTSR

Caption: Mechanisms of this compound resistance in barnyardgrass.

Experimental_Workflow cluster_Resistance_Quantification Step 1: Quantify Resistance Level cluster_Mechanism_Investigation Step 2: Investigate Resistance Mechanism cluster_TSR_Investigation Target-Site Resistance (TSR) cluster_NTSR_Investigation Non-Target-Site Resistance (NTSR) cluster_Data_Analysis Step 3: Analyze and Conclude start Start: Suspected this compound Resistant Barnyardgrass Population dose_response Whole-Plant Dose-Response Assay start->dose_response calculate_rf Calculate Resistance Factor (RF) dose_response->calculate_rf vlcfae_assay VLCFAE Activity Assay calculate_rf->vlcfae_assay gst_assay GST Activity Assay calculate_rf->gst_assay analyze_results Compare results between resistant and susceptible populations vlcfae_assay->analyze_results inhibitor_study GST Inhibitor (NBD-Cl) Study gst_assay->inhibitor_study inhibitor_study->analyze_results conclusion Conclude on the primary resistance mechanism(s) analyze_results->conclusion

Caption: Workflow for investigating this compound resistance.

References

Troubleshooting low solubility of Mefenacet in aqueous buffers for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Mefenacet Solubility Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the low solubility of this compound in aqueous buffers for bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is a compound with low aqueous solubility.[1] Its properties are summarized in the table below. Understanding these properties is the first step in developing an effective solubilization strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Water Solubility (at 20°C, pH 7)4 mg/L (0.004 g/L)[1]
logP3.23 - 3.42[1]
pKa (Strongest Acidic)12.61
pKa (Strongest Basic)-0.15
Molecular Weight298.36 g/mol [2]

Q2: My this compound, dissolved in a DMSO stock, is precipitating when I add it to my aqueous bioassay buffer. Why is this happening and what can I do?

This is a common issue for poorly soluble compounds.[3] The high concentration of this compound in the DMSO stock becomes supersaturated when diluted into the aqueous buffer, where its solubility is much lower, causing it to precipitate.[4] To address this, you can try several strategies:

  • Optimize DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system and ensure the final this compound concentration does not exceed its solubility limit in that co-solvent mixture.[3][4]

  • Use Solubilizing Excipients: Incorporate agents like cyclodextrins or surfactants into your buffer to increase the solubility of this compound.[5][6]

  • pH Adjustment: Although this compound has a high acidic pKa, slight adjustments in buffer pH can sometimes improve solubility.[7] However, given the pKa of 12.61, significant pH changes needed to ionize the molecule are likely incompatible with most bioassays.

Q3: What is a good starting point for preparing a this compound stock solution?

Given its low aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[8] A stock solution in DMSO can be prepared and should be stored at -20°C or -80°C for long-term stability.[8]

Q4: Can the use of co-solvents like DMSO affect my bioassay results?

Yes, DMSO can have direct effects on bioassays.[9] It can alter cell membrane permeability, and at higher concentrations, it can be cytotoxic or interfere with assay signals.[9][10][11] It's crucial to determine the maximum tolerable DMSO concentration for your specific assay by running a vehicle control experiment.[12] Concentrations below 0.5% are often considered safe for many cell-based assays, but this should be empirically determined.[10][11]

Troubleshooting Guide

Problem: this compound Precipitates in Aqueous Buffer

Low aqueous solubility is the primary challenge with this compound.[1] The following sections provide detailed strategies to overcome this issue.

The most straightforward approach is to use a water-miscible organic solvent, like DMSO, as a co-solvent.[7] However, the final concentration of the co-solvent in the assay must be carefully controlled to avoid artifacts.[9]

Experimental Protocol: Determining Maximum Tolerable DMSO Concentration

  • Prepare a dilution series of your vehicle (e.g., DMSO) in your bioassay buffer. Typical final concentrations to test range from 0.1% to 5% (v/v).

  • Run your bioassay with these vehicle-only controls. For a cell-based assay, this would mean exposing the cells to the different DMSO concentrations.

  • Measure the assay's endpoint. For example, in a cytotoxicity assay, measure cell viability.

  • Analyze the results. Determine the highest concentration of DMSO that does not significantly affect the assay's outcome compared to the no-DMSO control. This is your maximum tolerable DMSO concentration.[10]

  • Prepare your this compound working solutions ensuring the final DMSO concentration is at or below this determined maximum.

If co-solvents alone are insufficient or interfere with the assay, solubilizing excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, forming a water-soluble inclusion complex.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles.[5]

Table 2: Common Cyclodextrins for Solubilization

Cyclodextrin (B1172386) DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity.[5]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, often used in parenteral formulations.[5]
Methyl-β-cyclodextrin (M-β-CD)High solubilizing capacity but can extract cholesterol from cell membranes.[5]

Experimental Protocol: Preparing a this compound-Cyclodextrin Inclusion Complex

  • Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. A common starting concentration is 10-40% (w/v).

  • Add this compound powder directly to the cyclodextrin solution.

  • Stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 37-40°C) for several hours to overnight. This facilitates the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV or a spectrophotometer if this compound has a distinct absorbance peak).

  • Dilute the complex solution in your bioassay buffer as needed.

  • Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[6][16][17] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred for biological assays due to their lower toxicity compared to ionic surfactants.[16][18]

Table 3: Common Surfactants for Solubilization in Bioassays

SurfactantTypeConsiderations
Tween® 80 (Polysorbate 80)Non-ionicWidely used, generally low toxicity.[18]
Pluronic® F-68Non-ionicBiocompatible, often used in cell culture.[6]
Triton™ X-100Non-ionicEffective solubilizer, but can be cytotoxic at higher concentrations.[4]
Sodium Dodecyl Sulfate (SDS)AnionicGenerally too harsh for cell-based assays, can denature proteins.[16]

Experimental Protocol: Using Surfactants for this compound Solubilization

  • Prepare your bioassay buffer containing the surfactant of choice. The surfactant concentration should be above its critical micelle concentration (CMC) but below a concentration that is toxic to the cells or interferes with the assay.[4][6]

  • Prepare a concentrated stock of this compound in DMSO.

  • Perform a serial dilution of the this compound stock into the surfactant-containing buffer. The presence of micelles should help to keep this compound in solution.

  • Visually inspect for precipitation.

  • As with all excipients, run a vehicle control with the surfactant in your assay to ensure it does not affect the results.

For suspension-based assays or if the dissolution rate is the limiting factor, reducing the particle size of this compound can be beneficial.[7][18]

  • Micronization: This process reduces the particle size to the micron range, increasing the surface area for dissolution.[7]

  • Nanonization: Creating nanoparticles of this compound can further enhance the dissolution rate and solubility.[5]

These techniques generally require specialized equipment and may not be readily available in all research labs.

Visualizations

G cluster_start Start cluster_strategy Troubleshooting Strategies cluster_details Implementation & Refinement cluster_outcome Outcome start This compound Precipitation in Bioassay strategy1 Strategy 1: Co-solvent Optimization start->strategy1 Initial Approach strategy2 Strategy 2: Use Solubilizing Excipients start->strategy2 If Co-solvent is Insufficient / Interferes strategy3 Strategy 3: pH Adjustment (if applicable) start->strategy3 Consider Assay Constraints details1 Determine Max Tolerable DMSO % strategy1->details1 details2a Test Cyclodextrins (e.g., HP-β-CD) strategy2->details2a details2b Test Surfactants (e.g., Tween 80) strategy2->details2b details3 Assess pH Stability & Compatibility strategy3->details3 details1->strategy2 Precipitation Persists success This compound Solubilized details1->success Precipitation Resolved details2a->details2b Precipitation Persists details2a->success Precipitation Resolved details2b->success Precipitation Resolved failure Re-evaluate Assay / Compound details2b->failure All Strategies Fail details3->strategy1 No Improvement details3->success Precipitation Resolved

Caption: Troubleshooting workflow for this compound solubility.

Caption: Formation of a this compound-cyclodextrin inclusion complex.

G cluster_cell_based Cell-Based Assay cluster_cell_free Cell-Free Assay start Is the bioassay cell-based? cell_yes Yes start->cell_yes Yes cell_no No start->cell_no No dmso_check Is DMSO concentration <0.5% and non-toxic? cell_yes->dmso_check hp_cd Use HP-β-CD or SBE-β-CD dmso_check->hp_cd No non_ionic_surfactant Use non-ionic surfactant (e.g., Pluronic F-68) dmso_check->non_ionic_surfactant No dmso_higher Higher DMSO % may be tolerated cell_no->dmso_higher harsher_surfactant More potent surfactants can be tested (e.g., Triton X-100) cell_no->harsher_surfactant

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Optimizing Mefenacet Application for Pre-emergence Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the application of Mefenacet for pre-emergence weed control.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a selective, systemic herbicide belonging to the chloroacetamide class (HRAC Group K3).[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth in susceptible weeds.[1] It is absorbed by the coleoptiles and roots of germinating weeds and translocated to the growing points, where it disrupts cell division and elongation, ultimately leading to the death of the weed seedlings.[2] Symptoms in susceptible weeds, such as barnyard grass, typically appear as abnormal growth at the stem, leaf, and root tips, with leaves turning a dark green before the plant withers and dies.[2]

Q2: What is the optimal application timing for this compound for pre-emergence control?

A2: The optimal application timing for this compound depends on the crop and cultivation method. For transplanted rice, it is generally recommended to apply this compound 1 to 3 days after transplanting into a flooded field.[3] In direct-seeded rice, application 1 to 2 days after seeding is advised, ensuring proper soil moisture but avoiding waterlogged conditions.[3] For transplanted vegetables like cabbage and cauliflower, application 2 to 3 days before transplanting is recommended. In oilseed rape, this compound should be applied pre-emergence, after sowing but before crop emergence.[3]

Q3: How do soil properties influence the efficacy of this compound?

A3: Soil properties play a critical role in the efficacy of this compound.

  • Organic Matter: Soil organic matter is a dominant factor affecting the sorption of this compound.[4] Higher organic matter content leads to increased sorption, which can reduce the amount of herbicide available in the soil solution for weed uptake, potentially decreasing its efficacy.[4][5]

  • Soil pH: The sorption of this compound tends to decrease as soil pH increases.[4]

  • Soil Type: The effectiveness of this compound can be poor in sandy soils and leaky fields due to its strong adsorption to soil particles and the formation of a herbicidal layer in the top 1 cm of soil.[2]

Q4: What is the role of soil moisture in this compound's effectiveness?

A4: Adequate soil moisture is crucial for the activation and efficacy of pre-emergence herbicides like this compound. For paddy rice, maintaining a 3-5 cm water layer for 5-7 days after application enhances its activation.[3][6] In non-flooded conditions, sufficient rainfall or irrigation is necessary to move the herbicide into the weed germination zone.

Q5: Can this compound be tank-mixed with other herbicides?

A5: Yes, this compound is often tank-mixed with other herbicides to broaden the spectrum of weed control. A common tank-mix partner is bensulfuron-methyl (B33747) for the control of broadleaf weeds in rice.[3][6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Reduced or No Weed Control Improper Application Timing: this compound was applied too late, after weed seeds have germinated.- Ensure application is strictly pre-emergence to the weeds. This compound is effective on barnyard grass from germination to the 2-leaf stage.[2] - For transplanted rice, apply 1-3 days after transplanting.[3] For direct-seeded rice, apply 1-2 days after seeding.[3]
Inadequate Soil Moisture: Insufficient water to activate the herbicide and move it into the weed germination zone.- In paddy rice, maintain a 3-5 cm water level for 5-7 days post-application.[3][6] - In upland crops, ensure adequate rainfall or irrigation occurs shortly after application.
Unfavorable Soil Conditions: High organic matter content binding the herbicide, or application on sandy or leaky soils.[2][4]- Conduct a soil analysis to determine organic matter content and soil type. - Adjust application rates according to soil type as per label recommendations, though specific guidance for high organic matter may be limited. - Avoid use in soils known to have poor efficacy (e.g., very sandy or leaky fields).[2]
Herbicide Resistance: The target weed population may have developed resistance to this compound or other Group 15 herbicides.- Investigate the history of herbicide use in the experimental area. - Conduct resistance testing on the weed population. - Rotate with herbicides from different mode of action groups. For barnyard grass resistance, consider rotating with Group 1 (e.g., fenoxaprop) or Group 2 (e.g., cyhalofop) herbicides.[3]
Crop Injury (Phytotoxicity) Incorrect Application Timing or Rate: Application at a sensitive crop stage or at a higher than recommended rate.- Strictly adhere to the recommended application timings and dosages for the specific crop. - In a study on a this compound and bensulfuron-methyl combination, slight to temporary yellowing of rice leaves was observed at higher application rates.[7]
Environmental Stress on Crop: Crop is under stress from factors like extreme temperatures, drought, or waterlogged conditions, making it more susceptible to herbicide injury.- Avoid applying this compound when the crop is under stress.
Improper Application Method: Uneven application leading to high concentrations in certain areas.- Ensure spray equipment is properly calibrated for uniform application. - For granular formulations mixed with soil or sand, ensure even distribution.[6]
Inconsistent Results Across Replicates Variable Soil Conditions: Differences in soil organic matter, pH, or moisture across the experimental plots.- Conduct detailed soil analysis for each replicate to identify variability. - Ensure uniform irrigation across all plots.
Uneven Weed Seed Distribution: Natural variation in the weed seed bank across the experimental area.- Use a randomized complete block design for the experiment to account for field variability. - Assess initial weed seed bank density in each plot if possible.
Application Errors: Inconsistent application technique or equipment malfunction across replicates.- Standardize the application procedure for all replicates. - Check and calibrate application equipment before treating each block.

Data Presentation

Table 1: Efficacy of this compound in Combination with Bensulfuron-methyl on Various Weed Species in Transplanted Rice.

Weed SpeciesApplication Rate (g a.i./ha)Application TimingWeed Control Efficiency (%)Reference
Cyperus difformisThis compound + Bensulfuron-methyl (594)6 Days After Transplanting80[8]
Enhydra fluctuansThis compound + Bensulfuron-methyl (594)6 Days After Transplanting82[8]
Echinochloa crus-galliThis compound + Bensulfuron-methyl (594)6 Days After Transplanting81[8]
Monochoria vaginalisThis compound + Bensulfuron-methyl (594)6 Days After Transplanting86[8]
Scirpus juncoidesThis compound + Bensulfuron-methyl (594)6 Days After Transplanting87[8]
Leptochloa chinensisThis compound + Bensulfuron-methyl (594)6 Days After Transplanting85[8]
Cynodon dactylonThis compound + Bensulfuron-methyl (594)6 Days After Transplanting36[8]

Table 2: Influence of Soil Properties on this compound Sorption.

Soil PropertyInfluence on this compound SorptionImplication for EfficacyReference
Organic Matter Positive correlation with sorption coefficients (Kd, Kf).Higher organic matter leads to greater binding of this compound, potentially reducing its availability for weed uptake and thus lowering efficacy.[4]
pH Sorption amount decreases with an increase in pH.In more alkaline soils, this compound may be more available in the soil solution, potentially increasing its efficacy but also the risk of leaching.[4]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Pre-emergence Herbicides in Transplanted Rice

This protocol is a generalized procedure based on common practices in herbicide efficacy trials.[8][9]

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with a minimum of three replications.

    • Plot size should be adequate for representative sampling (e.g., 5m x 4m).[9]

  • Crop Establishment:

    • Prepare the land according to standard local practices for transplanted rice.

    • Transplant rice seedlings at the appropriate age and spacing.

  • Herbicide Application:

    • Calibrate a knapsack sprayer to deliver a consistent volume of spray solution.

    • Apply the pre-emergence herbicides at the specified timings (e.g., 1-3, 3-5, or 6 days after transplanting) for different treatment groups.[3][8][9]

    • Include a weedy check (no herbicide) and a weed-free check (manual weeding) for comparison.

  • Data Collection:

    • Weed Density and Biomass: At specified intervals (e.g., 20, 40, and 60 days after transplanting), place quadrats (e.g., 0.5m x 0.5m) randomly in each plot.[10]

      • Count the number of weeds of each species within the quadrat.

      • Collect the above-ground parts of the weeds, dry them in an oven at 70°C for 48 hours, and record the dry weight.[10]

    • Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(Weed dry matter in weedy check - Weed dry matter in treated plot) / Weed dry matter in weedy check] x 100

    • Crop Phytotoxicity: Visually assess crop injury at regular intervals after herbicide application using a rating scale (e.g., 1 = no toxicity, 5 = plant death).[8]

    • Crop Yield and Yield Components: At maturity, harvest the crop from a designated net plot area. Record parameters such as plant height, number of tillers, panicle length, number of grains per panicle, and grain yield (adjusted to 14% moisture content).[10]

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means at a specified significance level (e.g., P ≤ 0.05).

Visualizations

Mefenacet_Mode_of_Action This compound This compound Application (Pre-emergence) Soil Soil Environment This compound->Soil Uptake Absorption by Weed (Coleoptile and Roots) Soil->Uptake Activation Translocation Systemic Translocation (Xylem and Phloem) Uptake->Translocation VLCFA Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Translocation->VLCFA Cell_Division Disruption of Cell Division and Growth VLCFA->Cell_Division Weed_Death Weed Seedling Death Cell_Division->Weed_Death Factors Influencing Factors: - Soil Moisture - Organic Matter - Soil pH - Application Timing Factors->Soil

Caption: this compound's mode of action from application to weed control.

Experimental_Workflow start Start: Experimental Design (Randomized Complete Block) land_prep Land Preparation and Crop Planting/Transplanting start->land_prep treatments Herbicide Application (Varying Timings and Rates) land_prep->treatments data_collection Data Collection (Weed Density, Biomass, Crop Phytotoxicity) treatments->data_collection yield_assessment Yield and Yield Component Assessment data_collection->yield_assessment analysis Statistical Analysis (ANOVA) yield_assessment->analysis end End: Results and Conclusion analysis->end Troubleshooting_Logic problem Problem: Poor Weed Control timing Was Application Timing Correct? problem->timing moisture Was Soil Moisture Adequate? timing->moisture Yes solution_timing Solution: Adjust Timing (Apply earlier) timing->solution_timing No soil Are Soil Conditions Favorable? moisture->soil Yes solution_moisture Solution: Ensure Activation (Irrigate/Maintain Flood) moisture->solution_moisture No resistance Is Herbicide Resistance Suspected? soil->resistance Yes solution_soil Solution: Assess Soil (Consider alternative herbicides for adverse soils) soil->solution_soil No solution_resistance Solution: Rotate Herbicides (Use different modes of action) resistance->solution_resistance Yes ok Weed Control Should Improve resistance->ok No solution_timing->ok solution_moisture->ok solution_soil->ok solution_resistance->ok

References

Technical Support Center: Minimizing Mefenacet-Induced Phytotoxicity in Sensitive Rice Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Mefenacet-induced phytotoxicity in sensitive rice cultivars.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause phytotoxicity in rice?

A1: this compound is a selective pre-emergent herbicide belonging to the chloroacetamide class. It is primarily used to control annual grasses in rice paddies.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth.[1] In sensitive rice cultivars, this compound can lead to phytotoxicity, manifesting as stunting, yellowing, and reduced growth, ultimately impacting yield.

Q2: What are the typical symptoms of this compound-induced phytotoxicity in rice?

A2: Symptoms of this compound phytotoxicity in sensitive rice cultivars can include:

  • Stunting: Reduced plant height and overall growth.

  • Chlorosis: Yellowing of leaves due to chlorophyll (B73375) degradation.

  • Reduced Tillering: A decrease in the number of shoots per plant.

  • Root Growth Inhibition: Impaired development of the root system.

  • Delayed Development: Slower progression through growth stages.

These symptoms are often more pronounced under stressful environmental conditions such as high temperatures.[2]

Q3: Are some rice cultivars more sensitive to this compound than others?

A3: Yes, there is variability in tolerance to this compound among rice cultivars. This differential sensitivity is often linked to the plant's inherent ability to metabolize and detoxify the herbicide. Tolerant cultivars typically exhibit higher activity of detoxifying enzymes, such as glutathione (B108866) S-transferases (GSTs).

Q4: How can this compound-induced phytotoxicity be minimized?

A4: Several strategies can be employed to minimize this compound-induced phytotoxicity:

  • Use of Safeners: Safeners are chemical agents that enhance the rice plant's ability to tolerate herbicides without affecting the herbicide's efficacy on weeds. For chloroacetamide herbicides like this compound, safeners such as fenclorim are effective.[3][4]

  • Optimized Application: Adhering to recommended application rates, timing, and methods is crucial. This compound is typically applied pre-emergence or in the early post-emergence stage.[5]

  • Water Management: Proper water management in the paddy is essential for the activation and selectivity of this compound.[1]

  • Cultivar Selection: Whenever possible, selecting rice cultivars with known tolerance to this compound can prevent phytotoxicity issues.

Q5: What is the mechanism of action of safeners in protecting rice from this compound?

A5: Safeners work by inducing the expression of genes involved in herbicide detoxification.[6] Specifically, they upregulate the production of enzymes like glutathione S-transferases (GSTs).[7] These enzymes catalyze the conjugation of glutathione to the herbicide molecules, rendering them non-toxic and facilitating their sequestration or further degradation within the plant.[6][8]

Troubleshooting Guides

Issue 1: Severe stunting and yellowing observed in rice seedlings after this compound application.

Possible Cause Troubleshooting Step
Incorrect Application Rate: Exceeding the recommended dosage.Verify the application rate used. Conduct a dose-response experiment to determine the optimal concentration for your specific cultivar and conditions.
Sensitive Rice Cultivar: The cultivar being used has low tolerance to this compound.Screen different rice cultivars for their tolerance to this compound. Consider using a safener in subsequent experiments.
Environmental Stress: High temperatures or other stressors exacerbating phytotoxicity.Monitor and record environmental conditions during and after application. If possible, avoid applying this compound during periods of extreme weather.[2]
Improper Water Management: Insufficient or excessive water levels in the paddy.Ensure proper water management practices are followed as per the herbicide label recommendations.[1]

Issue 2: Inconsistent or poor performance of a safener in protecting rice from this compound.

Possible Cause Troubleshooting Step
Incorrect Safener Application Rate or Timing: Sub-optimal concentration or application not synchronized with herbicide exposure.Review and optimize the safener application protocol. Conduct experiments to determine the most effective rate and timing of safener application relative to this compound treatment.[3][9]
Mode of Safener Application: The method of application (e.g., seed treatment, tank-mix) may not be optimal.Test different safener application methods to identify the most effective one for your experimental setup. Seed treatment is often effective for pre-emergent herbicides.[3]
Safener Specificity: The chosen safener may not be the most effective for this compound in the specific rice cultivar.Test a panel of different safeners known to be effective for chloroacetamide herbicides in cereals.

Data Presentation

Table 1: Phytotoxicity Rating Scale for Visual Assessment of Herbicide Injury in Rice

This scale can be used to quantify the level of phytotoxicity observed in experiments.

Rating % Injury Description of Symptoms
00No visible injury.
11-10Slight stunting or discoloration.
211-20Mild stunting and some chlorosis.
321-30Noticeable stunting and chlorosis.
431-40Significant stunting and chlorosis, some leaf necrosis.
541-50Severe stunting, widespread chlorosis and necrosis.
651-60Very severe stunting, high levels of necrosis.
761-70Plants are severely stunted with extensive necrosis.
871-80Most plants are dying.
981-99Only a few plants surviving but severely damaged.
10100Complete death of all plants.

Source: Adapted from Rao (2000) as cited in a 2020 study.[1]

Table 2: Effect of Safener Fenclorim on Rice Injury from Acetochlor (B104951) (a Chloroacetamide Herbicide similar to this compound)

This data illustrates the effectiveness of a safener in reducing phytotoxicity.

Herbicide Treatment Safener (Fenclorim) Seed Treatment Rice Injury (%) 28 Days After Emergence
AcetochlorWithout28
AcetochlorWith (2.5 g ai kg⁻¹ of seed)21
PyroxasulfoneWithout>20
PyroxasulfoneWith (2.5 g ai kg⁻¹ of seed)>20

Source: Adapted from a 2023 study on fall-applied acetochlor and pyroxasulfone.[10]

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity in Rice Seedlings

Objective: To visually assess and quantify the phytotoxic effects of this compound on sensitive rice cultivars.

Materials:

  • Rice seeds of a sensitive cultivar

  • Pots or trays for planting

  • Potting medium

  • This compound herbicide formulation

  • Spray chamber or appropriate application equipment

  • Growth chamber or greenhouse with controlled conditions

  • Phytotoxicity rating scale (see Table 1)

Methodology:

  • Sow rice seeds in pots or trays filled with a suitable potting medium.

  • Grow the seedlings in a controlled environment (e.g., 28/25°C day/night temperature, 12-hour photoperiod).

  • Apply this compound at the desired concentration(s) at the pre-emergence or early post-emergence stage (e.g., 1-2 leaf stage). Include an untreated control group.

  • Return the treated plants to the growth chamber or greenhouse.

  • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using the phytotoxicity rating scale.[1]

  • Record other relevant data such as plant height, shoot fresh weight, and chlorophyll content.

  • Analyze the data statistically to determine the significance of the observed effects.

Protocol 2: Evaluation of Safener Efficacy in Mitigating this compound Phytotoxicity

Objective: To determine the effectiveness of a safener (e.g., fenclorim) in protecting rice seedlings from this compound-induced injury.

Materials:

  • Rice seeds of a sensitive cultivar

  • Safener (e.g., fenclorim)

  • This compound herbicide formulation

  • Materials for seed treatment (if applicable)

  • Standard materials for phytotoxicity assessment as listed in Protocol 1.

Methodology:

  • Safener Application:

    • Seed Treatment: Coat the rice seeds with the safener at a predetermined rate (e.g., 2.5 g ai kg⁻¹ of seed for fenclorim) before sowing.[3][9]

    • Tank Mix: Prepare a tank mix of this compound and the safener according to the desired concentrations.

  • Sow the treated (and untreated control) seeds and grow the seedlings as described in Protocol 1.

  • Apply this compound to the relevant treatment groups (excluding the absolute control).

  • Assess phytotoxicity and collect data as described in Protocol 1.

  • Compare the phytotoxicity levels between the this compound-only treatment and the this compound + safener treatment to evaluate the safener's efficacy.

Protocol 3: Measurement of Glutathione S-Transferase (GST) Activity

Objective: To measure the activity of GST enzymes in rice tissue following treatment with a safener and/or this compound.

Materials:

  • Rice tissue (shoots or roots) from treated and control plants

  • Liquid nitrogen

  • Extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Spectrophotometer

  • Protein assay kit (e.g., Bradford assay)

Methodology:

  • Harvest rice tissue at specified time points after treatment and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and homogenize in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant containing the crude enzyme extract.

  • Determine the total protein concentration in the extract using a standard protein assay.

  • Prepare a reaction mixture containing phosphate buffer, CDNB, and GSH.

  • Initiate the reaction by adding a small volume of the enzyme extract to the reaction mixture.

  • Measure the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the formation of the GSH-DNB conjugate.[11]

  • Calculate the GST activity and express it as µmol of product formed per minute per mg of protein.

Visualizations

Mefenacet_Phytotoxicity_Pathway This compound This compound (Chloroacetamide Herbicide) This compound->Inhibition VLCFA Very-Long-Chain Fatty Acid (VLCFA) Elongase CellDivision Cell Division & Membrane Formation VLCFA->CellDivision Required for Inhibition->VLCFA Phytotoxicity Phytotoxicity Symptoms (Stunting, Chlorosis) CellDivision->Phytotoxicity Inhibition leads to

Caption: this compound's mode of action leading to phytotoxicity in sensitive rice.

Safener_Detoxification_Pathway cluster_rice_cell Rice Cell Safener Safener (e.g., Fenclorim) GeneExpression Induction of Detoxification Genes Safener->GeneExpression GST Glutathione S-Transferase (GST) Synthesis GeneExpression->GST Conjugation Conjugation GST->Conjugation Catalyzes This compound This compound This compound->Conjugation GSH Glutathione (GSH) GSH->Conjugation NonToxic Non-toxic this compound-GSH Conjugate Conjugation->NonToxic Sequestration Vacuolar Sequestration/ Degradation NonToxic->Sequestration

Caption: Safener-induced detoxification pathway of this compound in rice.

Experimental_Workflow start Start: Select Sensitive Rice Cultivar safener_app Safener Application (e.g., Seed Treatment) start->safener_app sowing Sowing and Seedling Growth safener_app->sowing herbicide_app This compound Application sowing->herbicide_app assessment Phytotoxicity Assessment (Visual Rating, Growth Metrics) herbicide_app->assessment biochem_analysis Biochemical Analysis (GST Activity) herbicide_app->biochem_analysis data_analysis Data Analysis and Interpretation assessment->data_analysis biochem_analysis->data_analysis

Caption: General experimental workflow for studying this compound phytotoxicity and safening.

References

Technical Support Center: Mefenacet Extraction from High Organic Matter Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Mefenacet from high organic matter soils. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to extract from soils with high organic matter?

A1: this compound exhibits strong sorption to soil organic matter (OM).[1] The high organic carbon content in these soils provides numerous sites for this compound to bind, making its extraction with solvents less efficient. This strong association is a dominant factor affecting its retrieval from the soil matrix.[1]

Q2: How does soil pH affect this compound extraction?

A2: Soil pH influences the sorption of this compound. Generally, as the pH of the soil increases, the sorption of this compound decreases.[1] This suggests that slightly alkaline conditions may facilitate better extraction by reducing the binding affinity of this compound to soil particles.

Q3: What is the QuEChERS method and why is it recommended for this compound extraction?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the analysis of pesticides in various matrices, including soil.[2][3][4] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a "salting-out" step to partition the analytes into the organic phase, and a subsequent dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2] The method is advantageous due to its speed, low solvent consumption, and effectiveness for a broad range of analytes.[3]

Q4: Which solvent is most effective for extracting this compound from high organic matter soils?

A4: Acetonitrile (B52724) is the most commonly used and recommended solvent for this compound extraction, particularly within the QuEChERS framework.[5] It provides good recovery for a wide range of pesticides and minimizes the co-extraction of interfering substances from the soil matrix. Other solvents like acetone (B3395972) and methanol (B129727) have also been used, with acetone showing high recovery rates for some herbicides.[6][7][8]

Q5: What are d-SPE sorbents and which ones are suitable for this compound analysis?

A5: Dispersive solid-phase extraction (d-SPE) sorbents are used in the cleanup step of the QuEChERS method to remove co-extracted matrix components that can interfere with analysis. Common sorbents include:

  • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

  • C18 (Octadecylsilane): Removes non-polar interferences like lipids.

  • Graphitized Carbon Black (GCB): Removes pigments and sterols, but can also adsorb planar molecules like this compound, potentially leading to lower recovery.[9][10]

  • Z-Sep®: A zirconia-based sorbent effective at removing lipids.[10][11][12]

For this compound in high organic matter soils, a combination of PSA and C18 is often a good starting point to remove both polar and non-polar interferences.[4][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Recovery Strong Sorption to Organic Matter: this compound is tightly bound to the high organic content of the soil.[1]Increase the vigor and duration of the shaking/vortexing during the initial solvent extraction step to improve the disruption of soil aggregates and enhance solvent-analyte interaction.
Inadequate Sample Hydration: Dry soil samples can lead to inefficient extraction as the solvent may not effectively penetrate the soil matrix.For dry soil samples, add a specific volume of water to hydrate (B1144303) the sample for at least 30 minutes before adding the extraction solvent. A common approach is to add 7 mL of water to 3 g of dry soil.[13]
Suboptimal pH: The soil pH may be too low, leading to increased sorption of this compound.[1]Consider using a buffered QuEChERS method (e.g., with acetate (B1210297) or citrate (B86180) buffers) to maintain a neutral to slightly alkaline pH during extraction, which can reduce this compound's affinity for the soil matrix.
Analyte Loss During Cleanup: The d-SPE sorbent, particularly GCB, may be adsorbing this compound.[9][10]If using GCB, consider reducing the amount or replacing it with an alternative sorbent like Z-Sep®. A combination of PSA and C18 is generally a safer choice for planar molecules like this compound.[4][13] In some cases, a cleanup step may not be necessary if the initial extract is sufficiently clean, which can improve recovery.
High Matrix Effects in Final Analysis Co-extraction of Interfering Compounds: High organic matter soils are rich in compounds like humic and fulvic acids, which can be co-extracted and interfere with instrumental analysis.Optimize the d-SPE cleanup step. Using a combination of PSA and C18 can effectively remove a broader range of interferences.[4][13] For particularly complex matrices, Z-Sep® may offer enhanced cleanup of lipidic components.[10][11][12]
Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers during the salting-out step can carry over interferences.Ensure the extraction salts are added immediately after the initial solvent extraction and that the tube is shaken vigorously to prevent clumping and promote a clean phase separation.
Poor Reproducibility Inhomogeneous Soil Sample: The distribution of this compound and organic matter within the soil sample may not be uniform.Thoroughly homogenize the bulk soil sample before taking a subsample for extraction.
Inconsistent Extraction Procedure: Variations in shaking time, vortexing speed, or timing of reagent addition can lead to variable results.Use a mechanical shaker for consistent extraction times and intensity. Standardize all steps of the protocol and ensure they are performed consistently across all samples.

Data Presentation

Table 1: Influence of Extraction Solvent on Herbicide Recovery from High Organic Matter Soil

Solvent Typical Recovery Range (%) Notes
Acetonitrile 70 - 120The most common and effective solvent for QuEChERS, providing a good balance of analyte recovery and minimal co-extraction of interferences.[5]
Acetone 81 - 99Can provide high recovery rates but may also extract more interfering substances from the soil matrix.[8]
Methanol 70 - 90Effective for some compounds, but its high polarity can lead to significant co-extraction of matrix components.
Ethyl Acetate / Acetonitrile Mixture 88 - 98A mixture of solvents can sometimes improve the extraction efficiency for certain compounds in complex matrices.

Note: Recovery rates are generalized from studies on various herbicides in high organic matter soils and may vary for this compound depending on specific soil characteristics and experimental conditions.

Table 2: Comparison of d-SPE Sorbents for Cleanup of this compound Extracts from High Organic Matter Soil

d-SPE Sorbent Target Interferences Potential Impact on this compound Recovery
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugarsGenerally low impact on this compound recovery.
C18 (Octadecylsilane) Non-polar interferences (e.g., lipids)Low impact on this compound recovery. Often used in combination with PSA.[4][13]
GCB (Graphitized Carbon Black) Pigments, sterols, planar moleculesHigh potential for this compound loss due to adsorption of its planar structure.[9][10] Use with caution.
Z-Sep® Lipids, fatsA good alternative to GCB for removing lipidic interferences with a lower risk of adsorbing planar pesticides.[10][11][12]

Experimental Protocols

Detailed Protocol: Modified QuEChERS for this compound Extraction from High Organic Matter Soil

This protocol is a general guideline and may require optimization based on the specific characteristics of the soil and the analytical instrumentation used.

1. Sample Preparation and Hydration

  • Homogenize the soil sample to ensure it is representative.

  • Weigh 3 g of the air-dried, homogenized soil into a 50 mL centrifuge tube.

  • Add 7 mL of deionized water to the tube.

  • Vortex briefly to mix and allow the sample to hydrate for 30 minutes.[13]

2. Extraction

  • Add 10 mL of acetonitrile to the hydrated soil sample in the 50 mL centrifuge tube.

  • Cap the tube tightly and shake vigorously using a mechanical shaker for 5 minutes.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute to ensure proper mixing and prevent salt agglomeration.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • For high organic matter soils, the d-SPE tube should contain 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Cap the d-SPE tube and vortex for 2 minutes.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Final Extract Preparation

  • Take an aliquot of the cleaned extract from the supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for analysis (e.g., by LC-MS/MS or GC-MS).

Mandatory Visualization

Mefenacet_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Soil Sample Weigh Weigh 3g Soil Homogenize->Weigh Hydrate Add 7mL Water & Hydrate 30 min Weigh->Hydrate Add_ACN Add 10mL Acetonitrile Hydrate->Add_ACN Proceed to Extraction Shake1 Shake 5 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge 5 min Shake2->Centrifuge1 Transfer_Aliquot Transfer 6mL Supernatant Centrifuge1->Transfer_Aliquot Collect Supernatant Add_dSPE Add d-SPE Sorbents (PSA, C18, MgSO4) Transfer_Aliquot->Add_dSPE Vortex Vortex 2 min Add_dSPE->Vortex Centrifuge2 Centrifuge 5 min Vortex->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter Collect Cleaned Extract Analysis LC-MS/MS or GC-MS Analysis Filter->Analysis Troubleshooting_Logic Start Low this compound Recovery? Check_Hydration Is the soil sample adequately hydrated? Start->Check_Hydration Yes Good_Recovery Recovery is Acceptable Start->Good_Recovery No Check_Shaking Is shaking time/intensity sufficient? Check_Hydration->Check_Shaking Yes Solution_Hydrate Hydrate dry soil with water for 30 min. Check_Hydration->Solution_Hydrate No Check_pH Is the extraction pH optimized? Check_Shaking->Check_pH Yes Solution_Shake Increase shaking time and/or intensity. Check_Shaking->Solution_Shake No Check_dSPE Is there analyte loss during d-SPE cleanup? Check_pH->Check_dSPE Yes Solution_pH Use a buffered QuEChERS method. Check_pH->Solution_pH No Solution_dSPE Avoid GCB; use PSA/C18 or Z-Sep®. Check_dSPE->Solution_dSPE Yes Check_dSPE->Good_Recovery No Solution_Hydrate->Check_Shaking Solution_Shake->Check_pH Solution_pH->Check_dSPE Solution_dSPE->Good_Recovery

References

Mitigating matrix effects in LC-MS/MS analysis of Mefenacet in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Mefenacet in complex samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound by LC-MS/MS.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Column-Related: - Column contamination or degradation.- Inappropriate column chemistry for this compound.- Column void.Column-Related: - Flush the column with a strong solvent or use a column regeneration procedure.- Consider a different column chemistry (e.g., C18, Phenyl-Hexyl).- Replace the column if flushing does not resolve the issue.
Mobile Phase-Related: - Mobile phase pH is not optimal for this compound's ionization.- Incompatible injection solvent with the mobile phase.Mobile Phase-Related: - Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Inconsistent Retention Times LC System: - Fluctuations in pump pressure or flow rate.- Inadequate column equilibration between injections.- Temperature fluctuations in the column oven.LC System: - Purge the pump and check for leaks.- Ensure sufficient column equilibration time is included in the method.- Verify and stabilize the column oven temperature.
Sample Matrix: - High concentration of matrix components affecting column chemistry.Sample Matrix: - Improve sample cleanup to remove more matrix interferences.
Low Signal Intensity or No Peak MS System: - Incorrect mass transitions (precursor and product ions) for this compound.- Suboptimal ion source parameters (e.g., temperature, gas flows, voltage).- Contamination of the ion source or mass spectrometer.MS System: - Verify the m/z values for this compound's precursor and product ions.- Optimize ion source parameters through infusion of a this compound standard solution.- Clean the ion source and other relevant MS components.
Sample Preparation: - Inefficient extraction of this compound from the matrix.- Degradation of this compound during sample processing.Sample Preparation: - Optimize the extraction solvent and procedure.- Investigate the stability of this compound under the sample preparation conditions.
High Background Noise or Matrix Effects (Ion Suppression/Enhancement) Sample Co-extractives: - Co-elution of matrix components with this compound, leading to competition for ionization.Sample Co-extractives: - Implement a more effective sample preparation technique (e.g., QuEChERS, SPE, LLE) to remove interferences.- Optimize chromatographic separation to resolve this compound from matrix components.
LC-MS System: - Contaminated mobile phase, solvents, or LC system components.LC-MS System: - Use high-purity solvents and freshly prepared mobile phases.- Flush the LC system to remove any contaminants.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended sample preparation technique for analyzing this compound in complex matrices like soil or agricultural products?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides like this compound from complex matrices.[1] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components like fats and pigments.[1][2]

Q2: How can I choose the right d-SPE sorbent for this compound analysis using the QuEChERS method?

A2: The choice of d-SPE sorbent depends on the matrix composition.

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

  • C18: Removes non-polar interferences like fats and waxes.

  • Graphitized Carbon Black (GCB): Removes pigments and sterols, but may also retain planar molecules like this compound. Use with caution and test for recovery.[1]

A combination of these sorbents is often used for optimal cleanup.

Q3: Are there alternative sample preparation methods to QuEChERS for this compound analysis?

A3: Yes, other effective methods include:

  • Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove matrix interferences. Different sorbent chemistries (e.g., C18, polymeric) can be optimized for this compound.

  • Liquid-Liquid Extraction (LLE): A classic technique that can be optimized for this compound based on its polarity.

  • Protein Precipitation: Primarily used for biological fluids like plasma or serum to remove proteins.

The choice of method depends on the matrix, required sensitivity, and available resources.

LC-MS/MS Method Development

Q4: What are the typical LC-MS/MS parameters for this compound analysis?

A4: While specific parameters should be optimized in your laboratory, here is a general starting point:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.

  • MS/MS Transitions: The precursor ion will be the protonated molecule of this compound [M+H]⁺. Product ions are determined by fragmentation of the precursor ion and should be specific to this compound.

Q5: How can I assess the extent of matrix effects in my this compound analysis?

A5: Matrix effects can be evaluated by comparing the signal response of this compound in a post-extraction spiked sample (blank matrix extract with this compound added) to that of a pure standard solution at the same concentration.[3] A matrix effect percentage can be calculated as:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q6: How can I compensate for matrix effects?

A6: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute with this compound and experience similar matrix effects, allowing for accurate quantification. If a SIL-IS is not available, a matrix-matched calibration curve can be used.[4]

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is a general guideline and may require optimization.

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the soil is dry, add an appropriate amount of water to moisten it.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • d-SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Filter the water sample (e.g., 100 mL) to remove particulate matter. Adjust the pH if necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the water sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a small volume of a strong solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following table summarizes hypothetical recovery and matrix effect data for different sample preparation methods for this compound analysis in a soil matrix. This data is for illustrative purposes and actual results may vary.

Sample Preparation Method Mean Recovery (%) Relative Standard Deviation (RSD, %) Matrix Effect (%)
QuEChERS (PSA/C18) 955-15 (Suppression)
Solid-Phase Extraction (C18) 887-25 (Suppression)
Liquid-Liquid Extraction 829-35 (Suppression)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Sample (e.g., Soil, Water) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, SPE, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Result Final Result Data_Processing->Result Troubleshooting_Logic cluster_lc LC System cluster_ms MS System cluster_sample Sample Preparation Problem Analytical Issue (e.g., Poor Peak Shape, Low Signal) Check_Column Check Column Condition Problem->Check_Column Check_Mobile_Phase Check Mobile Phase Problem->Check_Mobile_Phase Check_Pump Check Pump Pressure/Flow Problem->Check_Pump Check_MS_Params Check MS Parameters Problem->Check_MS_Params Clean_Source Clean Ion Source Problem->Clean_Source Optimize_Extraction Optimize Extraction Problem->Optimize_Extraction Improve_Cleanup Improve Cleanup Problem->Improve_Cleanup

References

Strategies to reduce off-target movement of Mefenacet in agricultural landscapes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce the off-target movement of the herbicide Mefenacet in agricultural landscapes. This resource includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries to support your research.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments to assess and mitigate this compound's off-target movement.

Problem Possible Causes Troubleshooting Steps
Low/No Detection of this compound in Soil/Water Samples - Inefficient extraction from the sample matrix.- Degradation of this compound during sample storage or processing.- Incorrect HPLC-UVD parameters.- Low environmental concentration.- Optimize Extraction: For soil, use an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v). For water, use methylene (B1212753) chloride for extraction.[1] Consider using Soxhlet extraction for solid samples for thoroughness. - Ensure Sample Integrity: Store samples at 0-6°C to minimize degradation.[2] Analyze samples as quickly as possible after collection.- Verify Analytical Method: Ensure the HPLC is equipped with a C18 column and a UV detector set to 238 nm. The mobile phase should be a water-methanol mixture (e.g., 30:70, v/v).[1] Calibrate with fresh, certified this compound standards.- Increase Sample Concentration: If environmental levels are low, consider using larger sample volumes for extraction or a pre-concentration step.
High Variability in this compound Sorption/Desorption Results - Inconsistent soil properties across replicates.- Fluctuations in experimental temperature.- Issues with the batch equilibrium method.- Homogenize Soil Samples: Thoroughly mix soil collected from a site to ensure uniformity before subsampling for replicates.- Control Temperature: Conduct experiments in a temperature-controlled environment as sorption can be temperature-dependent.- Refine Batch Equilibrium Method: Ensure consistent soil-to-solution ratios and equilibration times. Use a centrifuge to separate soil and solution phases effectively.
Poor Correlation Between Predicted and Observed Off-Target Movement in Field Trials - Inaccurate physicochemical parameters used in models.- Unaccounted for environmental factors (e.g., preferential flow, soil heterogeneity).- Errors in field sample collection.- Use Accurate Inputs: Utilize reliable data for this compound's Koc, water solubility, and vapor pressure in your models (see Table 1).- Characterize Field Site: Conduct a thorough site characterization, including soil texture, organic matter content, pH, and topography, to better inform your model.[3][4]- Systematic Sampling: Implement a grid-based or transect sampling plan to capture the spatial variability of this compound distribution in the field.
Observed Phytotoxicity in Non-Target Plants Despite Mitigation Efforts - Spray drift due to fine droplets.- Volatilization and subsequent atmospheric deposition.- Unexpectedly high mobility in soil.- Optimize Spray Application: Use drift-reducing nozzles that produce coarser droplets.[5] Apply when wind speeds are low and directed away from sensitive areas.[6] Maintain a low boom height.[6]- Consider Environmental Conditions: Avoid application during hot and dry conditions, which can increase volatilization.[5]- Re-evaluate Soil Mobility: this compound mobility is influenced by soil organic matter and pH.[3] In soils with low organic matter or higher pH, mobility may be greater than anticipated.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound that influence its off-target movement?

This compound's potential for off-target movement is primarily governed by its water solubility, soil organic carbon-water (B12546825) partitioning coefficient (Koc), and vapor pressure. A low water solubility combined with a high Koc value suggests that this compound will readily adsorb to soil particles, reducing the likelihood of leaching but increasing the potential for runoff-associated transport. Its low vapor pressure indicates a lower tendency for volatilization compared to more volatile herbicides.

2. How does soil composition affect the mobility of this compound?

Soil organic matter is a dominant factor influencing this compound's sorption.[3] Higher organic matter content leads to stronger adsorption, thereby reducing its mobility in the soil. Soil pH also plays a role; the sorption of this compound tends to decrease as the pH increases.[3][4]

3. What are the primary mechanisms of this compound's off-target movement?

The primary mechanisms are:

  • Spray Drift: The movement of airborne spray droplets away from the target area during application.[5][7]

  • Runoff: The transport of this compound, either dissolved in water or adsorbed to soil particles, over the soil surface following rainfall or irrigation.

  • Leaching: The downward movement of this compound through the soil profile with percolating water. However, due to its strong adsorption to soil, leaching is generally considered a less significant pathway for this compound.[3]

4. What are the most effective strategies to mitigate spray drift of this compound?

To mitigate spray drift, consider the following:

  • Nozzle Selection: Use air-induction or other drift-reducing nozzles that produce coarser droplets.[5]

  • Application Parameters: Lower the spray pressure and boom height.[6]

  • Environmental Conditions: Avoid spraying in windy conditions (ideally, wind speeds should be between 3 and 10 mph) and be aware of temperature inversions.[7]

  • Buffer Zones: Establish unsprayed buffer zones between the treated area and sensitive non-target areas.[8]

5. How can I reduce this compound runoff from treated fields?

Runoff can be reduced by implementing the following best management practices:

  • Vegetative Filter Strips: Establish grass or other permanent vegetation at the edge of fields to intercept runoff and facilitate the deposition of sediment-bound this compound.

  • Conservation Tillage: Practices like no-till or reduced tillage can increase water infiltration and reduce runoff.[9]

  • Timing of Application: Avoid applying this compound immediately before a forecasted heavy rainfall.[7]

  • Contour Farming: Conducting field operations along the contour of a slope can slow runoff velocity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueInterpretation for Off-Target MovementSource
Molecular Formula C₁₆H₁₄N₂O₂S-[10]
Molecular Weight 298.36 g/mol -[10]
Water Solubility (20°C) 4 mg/LLow solubility suggests a lower potential for leaching but a higher potential for transport via runoff with eroded soil.[11]
Vapor Pressure (20°C) 6.40 x 10⁻⁴ mPaLow volatility indicates a lower risk of off-target movement via vaporization.[11]
Log P (Octanol-Water Partition Coefficient) 3.23High lipophilicity suggests strong partitioning to organic matter in soil.[11]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 849.5 - 1818.8 L/kgHigh Koc values indicate strong adsorption to soil organic matter, leading to low mobility through leaching but a higher risk of transport with eroded soil in runoff.[3]
Melting Point 134.8°C-[2][11]

Experimental Protocols

Protocol 1: Determination of this compound Residues in Soil and Water by HPLC-UVD

This protocol is adapted from established methods for the analysis of this compound in environmental samples.[1]

1. Sample Preparation

  • Water Samples:

    • To a 500 mL water sample, add 50 mL of methylene chloride in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh methylene chloride.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • Soil Samples:

    • Air-dry a 50 g soil sample and sieve it through a 2 mm mesh.

    • To the sieved soil, add 100 mL of an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).

    • Shake for 1 hour on a mechanical shaker.

    • Centrifuge the sample and collect the supernatant.

    • Filter the supernatant through a 0.45 µm filter.

    • Evaporate the filtrate to dryness and reconstitute in 1 mL of the mobile phase.

2. HPLC-UVD Analysis

  • HPLC System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 stainless steel column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water-methanol (30:70, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.

  • Quantification: Use an external standard calibration curve prepared with certified this compound standards in the range of 0.05-5.00 mg/L.

Protocol 2: Assessing this compound Sorption in Soil using the Batch Equilibrium Method

This protocol is based on standard methods for evaluating herbicide sorption in soil.[3]

1. Preparation

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in a 0.01 M CaCl₂ solution.

  • Prepare a series of working solutions of varying concentrations (e.g., 1, 5, 10, 20, 50 mg/L) by diluting the stock solution with 0.01 M CaCl₂.

  • Use air-dried and sieved (2 mm) soil for the experiment.

2. Sorption Experiment

  • Weigh 5 g of soil into a series of centrifuge tubes.

  • Add 25 mL of each this compound working solution to the tubes (in triplicate for each concentration).

  • Include control tubes with soil and 0.01 M CaCl₂ (without this compound) and blanks with this compound solution but no soil.

  • Cap the tubes and shake them on a mechanical shaker for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.

  • Centrifuge the tubes at a sufficient speed to separate the soil from the solution (e.g., 4000 rpm for 20 minutes).

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the supernatant using the HPLC-UVD method described in Protocol 1.

3. Data Analysis

  • Calculate the amount of this compound sorbed to the soil (Cs) using the formula: Cs = (C₀ - Ce) * V / m where:

    • C₀ is the initial concentration of this compound (mg/L).

    • Ce is the equilibrium concentration in the solution (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the soil (kg).

  • Plot the sorption isotherm (Cs vs. Ce) and calculate the sorption coefficient (Kd) and the Freundlich sorption coefficient (Kf).

Visualizations

Experimental_Workflow_Mefenacet_Analysis cluster_sampling Sample Collection cluster_extraction Sample Extraction cluster_analysis Analysis Soil_Sample Soil Sampling Soil_Extraction Soil Extraction (Acetonitrile:Methylene Chloride) Soil_Sample->Soil_Extraction Water_Sample Water Sampling Water_Extraction Water Extraction (Methylene Chloride) Water_Sample->Water_Extraction Concentration Concentration (Evaporation) Soil_Extraction->Concentration Water_Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC_Analysis HPLC-UVD Analysis (238 nm) Reconstitution->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification

Caption: Workflow for this compound residue analysis in soil and water samples.

Mitigation_Strategies_Logic cluster_source Source of Off-Target Movement cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Spray_Drift Spray Drift Application_Tech Application Technology (e.g., Drift-Reducing Nozzles) Spray_Drift->Application_Tech Environmental_Cond Environmental Conditions (e.g., Wind Speed Monitoring) Spray_Drift->Environmental_Cond Runoff Surface Runoff Field_Management In-Field Management (e.g., Conservation Tillage) Runoff->Field_Management Edge_of_Field Edge-of-Field Practices (e.g., Vegetative Filter Strips) Runoff->Edge_of_Field Reduced_Movement Reduced Off-Target Movement of this compound Application_Tech->Reduced_Movement Environmental_Cond->Reduced_Movement Field_Management->Reduced_Movement Edge_of_Field->Reduced_Movement

Caption: Logical relationships between sources of off-target movement and mitigation strategies.

References

Technical Support Center: Enhancing Mefenacet Formulation Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user query specified "Mefenacet," which is identified as an acetanilide (B955) herbicide used for weed control in agriculture.[1][2] However, the request to improve "bioavailability" within the context of drug development strongly suggests a pharmaceutical application. It is highly probable that the intended subject was Mefenamic Acid , a non-steroidal anti-inflammatory drug (NSAID) known for its poor water solubility and resulting bioavailability challenges.[3][4] This guide will proceed under the assumption that the query pertains to Mefenamic Acid, a common subject of formulation enhancement research.

This technical support resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when enhancing the formulation of Mefenamic Acid to improve its bioavailability.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Mefenamic Acid often limited?

A: Mefenamic Acid is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it possesses high membrane permeability but suffers from low aqueous solubility.[3][4] For BCS Class II compounds, the dissolution of the drug in the gastrointestinal fluids is the rate-limiting step for absorption, which consequently restricts its overall bioavailability.[3][5]

Q2: What are the most effective formulation strategies to enhance the bioavailability of Mefenamic Acid?

A: Three primary strategies have proven effective for improving the dissolution and bioavailability of poorly water-soluble drugs like Mefenamic Acid:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to increase the surface area, improve wettability, and maintain the drug in a more soluble amorphous state.[3][6][7]

  • Nanosuspensions: By reducing the drug particle size to the sub-micron (nanometer) range, the surface area-to-volume ratio increases dramatically, leading to a significantly faster dissolution rate as described by the Noyes-Whitney equation.[8][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in gastrointestinal fluids, spontaneously form fine oil-in-water emulsions or nanoemulsions, keeping the drug in a solubilized state for absorption.[4][11][12]

Q3: How do solid dispersions improve the dissolution rate of Mefenamic Acid?

A: Solid dispersions enhance the dissolution rate through several mechanisms:

  • Particle Size Reduction: Dispersing the drug at a molecular level within a carrier matrix effectively reduces it to the smallest possible particle size.[7]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, allowing for faster interaction with the dissolution medium.[3]

  • Amorphous State Conversion: The process can convert the drug from its stable, less soluble crystalline form to a higher-energy, more soluble amorphous state.[3][6]

  • Reduced Aggregation: The carrier prevents the aggregation and agglomeration of fine drug particles, ensuring a larger surface area remains exposed for dissolution.[7]

Q4: What are the critical formulation components for a Mefenamic Acid nanosuspension?

A: A stable nanosuspension requires the active pharmaceutical ingredient (Mefenamic Acid) and one or more stabilizers. Stabilizers are crucial to prevent particle growth (Ostwald ripening) and aggregation. Common stabilizers include polymers like Hydroxypropyl methylcellulose (B11928114) (HPMC) and surfactants such as Tween® 80 or sodium dodecyl sulfate (B86663) (SLS), which adsorb onto the surface of the nanoparticles and provide a steric or ionic barrier.[8]

Q5: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS) for Mefenamic Acid?

A: A SEDDS formulation is an isotropic mixture typically composed of three key components:

  • Oil Phase: A lipid or oil in which the drug has high solubility. For Mefenamic Acid, virgin coconut oil (VCO) and olive oil have been investigated.[4]

  • Surfactant: An agent that reduces interfacial tension and facilitates the spontaneous formation of an emulsion. Tween 80 is a commonly used surfactant.[4][13]

  • Cosurfactant or Cosolvent: An agent like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) 400 that helps to dissolve large amounts of the surfactant in the oil phase and improve the spontaneity of emulsification.[4]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of formulating Mefenamic Acid.

Problem/Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Inconsistent Dissolution from Solid Dispersions 1. Recrystallization: The amorphous drug may be converting back to its more stable, less soluble crystalline form over time. 2. Phase Separation: The drug and polymer are not forming a homogenous, miscible system. 3. Inadequate Drug:Carrier Ratio: The amount of hydrophilic carrier is insufficient to achieve the desired dissolution enhancement.1. Characterize Solid State: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion immediately after preparation and during stability studies.[14] 2. Select Appropriate Polymers: Choose polymers that have a high glass transition temperature (Tg) and can form hydrogen bonds with the drug to inhibit molecular mobility and prevent recrystallization.[6] 3. Optimize Ratio: Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4) and evaluate their dissolution profiles to find the optimal composition.[3]
Particle Aggregation in Nanosuspension 1. Insufficient Stabilizer: The concentration of the stabilizing polymer or surfactant is too low to cover the newly created particle surface area. 2. Inappropriate Stabilizer: The chosen stabilizer does not provide a sufficient steric or electrostatic barrier to prevent agglomeration.1. Optimize Stabilizer Concentration: Systematically vary the concentration of the stabilizer (e.g., HPMC, Tween 80) and monitor the particle size and polydispersity index (PDI) over time.[8] 2. Measure Zeta Potential: A zeta potential value significantly different from zero (e.g., > |25| mV) indicates good electrostatic stabilization and a lower tendency for particles to aggregate. Adjust the formulation to achieve a higher zeta potential if needed. 3. Use Combination of Stabilizers: Employ a combination of steric (polymer) and electrostatic (ionic surfactant) stabilizers for enhanced stability.
Poor Self-Emulsification of SEDDS Formulation 1. Suboptimal Excipient Ratio: The ratio of oil, surfactant, and cosurfactant is not within the optimal range for spontaneous nanoemulsion formation. 2. Poor Drug Solubility: The drug has low solubility in the selected oil phase, leading to precipitation upon dilution. 3. Incorrect Surfactant HLB: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is not suitable for forming a stable oil-in-water (o/w) emulsion.1. Construct Ternary Phase Diagrams: Systematically mix the oil, surfactant, and cosurfactant in various ratios and titrate with water to identify the region that forms clear, stable nanoemulsions. This helps in visually identifying the optimal formulation composition.[15] 2. Screen Excipients: Perform solubility studies of Mefenamic Acid in various oils, surfactants, and cosurfactants to select components that can effectively solubilize the drug. 3. Select Appropriate Surfactants: For o/w emulsions, surfactants with a higher HLB value (typically 8-18) are preferred. Screen surfactants with different HLB values to optimize the formulation.[12]
High In Vitro Dissolution but Low In Vivo Bioavailability 1. Biologically Irrelevant Dissolution Medium: The standard compendial dissolution medium (e.g., simple buffers) does not accurately reflect the complex environment of the human gut. 2. First-Pass Metabolism: The drug is extensively metabolized in the liver or gut wall after absorption, reducing the amount that reaches systemic circulation. 3. Efflux Transporter Activity: The drug may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport it back into the gut lumen.1. Use Biorelevant Media: Conduct dissolution studies in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo performance.[16] 2. Investigate Metabolic Pathways: Review literature or conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism. Formulation strategies like lipid-based systems can sometimes promote lymphatic transport, partially bypassing the liver.[17][18] 3. Consider Permeation Enhancers/Inhibitors: If efflux is suspected, investigate the co-formulation with known P-gp inhibitors, though this adds complexity to development.[13][19]

Section 3: Data Presentation

Table 1: Summary of Bioavailability Enhancement Strategies for Mefenamic Acid
Formulation StrategyPrincipleAdvantagesCommon ExcipientsKey Characterization
Solid Dispersion Molecular dispersion in a hydrophilic carrier.[7]Simple manufacturing (kneading, solvent evaporation), significant dissolution enhancement.[3][5]PEG 4000, Polyvinyl Pyrrolidone (PVP), Primojel.[3][5]DSC, PXRD, FTIR, Dissolution Testing.[14]
Nanosuspension Particle size reduction to the nanometer scale.[9]Increased surface area, faster dissolution, applicable to most poorly soluble drugs.[8]HPMC, Tween 80, Sodium Dodecyl Sulfate (SLS).[8]Particle Size, Polydispersity Index (PDI), Zeta Potential, Dissolution.
SEDDS / SNEDDS Spontaneous formation of a nanoemulsion in the GI tract.[11]Keeps drug in solution, can enhance lymphatic absorption, improves solubility.[4][18]Virgin Coconut Oil, Olive Oil, Tween 80, PEG 400.[4]Emulsification Time, Transmittance, Droplet Size, Zeta Potential.[4]
Table 2: Example Pharmacokinetic Parameters for Two Mefenamic Acid Formulations

Data synthesized from a comparative bioavailability study for illustrative purposes.[20]

ParameterFormulation A (Test)Formulation B (Reference)90% Confidence Interval (Ratio A/B)
AUC (0-inf) (µg·h/mL)45.648.20.88 - 1.07
Cmax (µg/mL)5.14.80.94 - 1.19
Tmax (h)2.02.5-1.0 to -0.25 (Difference)
T1/2 (h)2.12.20.89 - 1.16

AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration, Tmax: Time to reach Cmax, T1/2: Elimination Half-life.

Section 4: Experimental Protocols

Protocol 1: Preparation of Mefenamic Acid Solid Dispersion (Solvent Evaporation Method)

Based on methodologies described for solid dispersions.[5]

  • Preparation of Solution: Accurately weigh Mefenamic Acid and a hydrophilic carrier (e.g., Polyvinyl Pyrrolidone K30) in a desired ratio (e.g., 1:4).

  • Dissolution: Dissolve both components in a sufficient volume of a common volatile solvent, such as methanol (B129727), in a round-bottom flask to obtain a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 60°C).

  • Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Sieving: Crush the dried mass using a mortar and pestle, and pass the powder through a fine-mesh sieve (e.g., #100) to ensure uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture uptake.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)

Adapted from standard compendial methods.[16]

  • Apparatus Setup: Use a USP-compliant dissolution apparatus (Apparatus II, paddle).

  • Medium Preparation: Prepare 900 mL of the desired dissolution medium (e.g., phosphate (B84403) buffer pH 7.4 or Tris buffer pH 9 with 1% SLS). Deaerate the medium and maintain its temperature at 37 ± 0.5°C.

  • Test Initiation: Place a sample of the Mefenamic Acid formulation (equivalent to a single dose) into each dissolution vessel. Start the paddle rotation at a specified speed (e.g., 75 rpm).

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples immediately through a suitable filter (e.g., 0.45 µm). Dilute with the dissolution medium if necessary to fall within the analytical method's calibration range.

  • Quantification: Analyze the concentration of Mefenamic Acid in the samples using a validated UV-Vis spectrophotometry or HPLC-UV method.[16]

  • Calculation: Calculate the cumulative percentage of the drug dissolved at each time point.

Protocol 3: Quantification of Mefenamic Acid in Plasma (LC-MS/MS)

Based on validated high-sensitivity methods.[21][22]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard (IS), such as diclofenac.

    • Acidify the plasma sample (e.g., with acetic acid).

    • Add 1 mL of an extraction solvent (e.g., diethyl ether), vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., Thermo Hypurity C18, 50 × 4.6 mm, 5 µm).[21]

    • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol (e.g., 15:85, v/v).[21]

    • Flow Rate: 0.75 mL/min.

    • Ionization Mode: Negative ion mode using an atmospheric pressure ionization source.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific mass transitions for Mefenamic Acid (e.g., m/z 240.0 → 196.3) and the IS (e.g., m/z 294.0 → 250.2).[21]

  • Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of Mefenamic Acid in the unknown plasma samples by comparing the peak area ratio of the analyte to the IS.

Section 5: Visualizations & Workflows

experimental_workflow cluster_formulation Phase 1: Formulation Development cluster_eval Phase 2: Evaluation start Identify Challenge: Low this compound (Mefenamic Acid) Solubility strategy Select Strategy: - Solid Dispersion - Nanosuspension - SEDDS start->strategy formulate Prepare Formulations (Varying Ratios/Components) strategy->formulate char In Vitro Characterization (Particle Size, PXRD, Dissolution) formulate->char diss_test Comparative Dissolution Testing char->diss_test Proceed with Best Candidates opt Optimize Formulation Based on Results diss_test->opt invivo In Vivo Bioavailability Study (Animal/Human) opt->invivo pk Pharmacokinetic Analysis (AUC, Cmax) invivo->pk end Final Formulation with Enhanced Bioavailability pk->end

Caption: Workflow for developing a bioavailability-enhanced formulation.

troubleshooting_workflow cluster_sd Solid Dispersion Issues cluster_nano Nanosuspension Issues cluster_sedds SEDDS Issues start Issue: Inconsistent or Poor Dissolution Results sd_check Check Solid State (PXRD, DSC) start->sd_check nano_check Monitor Particle Size Over Time start->nano_check sedds_check Visual Observation Upon Dilution start->sedds_check sd_cause Crystallinity Detected? sd_check->sd_cause sd_sol1 Optimize Polymer (Increase Tg) sd_cause->sd_sol1 Yes sd_sol2 Adjust Drug:Carrier Ratio sd_cause->sd_sol2 No nano_cause Aggregation Occurs? nano_check->nano_cause nano_sol1 Increase Stabilizer Concentration nano_cause->nano_sol1 Yes nano_sol2 Check Zeta Potential nano_cause->nano_sol2 No sedds_cause Poor Emulsification? sedds_check->sedds_cause sedds_sol1 Construct Phase Diagram sedds_cause->sedds_sol1 Yes sedds_sol2 Re-screen Excipients sedds_cause->sedds_sol2 No

Caption: Troubleshooting logic for poor dissolution performance.

invivo_workflow start Optimized Test Formulation & Reference Formulation design Study Design (e.g., Randomized, Crossover) start->design admin Dose Administration to Subjects design->admin sampling Serial Blood Sampling (Pre-defined Timepoints) admin->sampling process Plasma Separation & Storage (-80°C) sampling->process analysis Sample Analysis (LC-MS/MS) process->analysis pk_calc Calculate PK Parameters (AUC, Cmax, Tmax) analysis->pk_calc stats Statistical Analysis (90% Confidence Intervals) pk_calc->stats end Determine Bioequivalence stats->end

Caption: Experimental workflow for an in vivo bioavailability study.

References

Technical Support Center: Resolving Analytical Challenges in the Separation of Mefenacet and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the separation of the herbicide Mefenacet and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential isomers?

A1: this compound is a selective herbicide belonging to the acetanilide (B955) class, primarily used for weed control in rice cultivation. Its chemical formula is C₁₆H₁₄N₂O₂S. Structurally, this compound possesses a chiral center, meaning it can exist as a pair of enantiomers (non-superimposable mirror images). Additionally, during synthesis or through degradation in the environment, other structural isomers and related compounds may be present as impurities or metabolites. These can include positional isomers of substituents on the aromatic rings or degradation products such as hydroxylbenzothiazole (HBT), N-methylaniline (N-MA), and 2-benzothiazoloxyacetic acid (2-BAA). The separation and quantification of these isomers are crucial for efficacy and safety assessments.

Q2: What are the primary analytical techniques for separating this compound and its isomers?

A2: The most common analytical techniques for the separation of this compound and its isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification and quantification. Chiral HPLC is specifically required for the separation of enantiomers.

Q3: Why is it challenging to separate the isomers of this compound?

A3: The analytical challenges in separating this compound isomers stem from their similar physicochemical properties.

  • Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral-specific methods are required to differentiate between them.

  • Positional isomers and degradation products can have very similar polarities and volatilities, leading to co-elution and poor resolution in both HPLC and GC. Method development often requires careful optimization of stationary phase, mobile phase composition, temperature, and other chromatographic parameters.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and GC analysis of this compound and its isomers.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor Resolution or Co-elution of Isomers

  • Possible Causes:

    • Inappropriate column chemistry.

    • Mobile phase composition is not optimal.

    • Incorrect flow rate or temperature.

    • For enantiomers, the absence of a chiral selector.

  • Solutions:

    • Column Selection: For positional isomers and degradation products, screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). For enantiomeric separation, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for chiral herbicides.

    • Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water/buffer. The addition of a small percentage of a different organic solvent (e.g., isopropanol) or an acid modifier (e.g., formic acid, acetic acid) can significantly alter selectivity.

    • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect selectivity and peak shape.

    • Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.

Issue 2: Peak Tailing

  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).

    • Column overload.

    • Presence of active sites on the column.

  • Solutions:

    • Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of acidic or basic analytes.

    • Use of Additives: Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups.

    • Sample Concentration: Reduce the concentration of the injected sample.

    • Column Choice: Use a column with end-capping to minimize silanol interactions.

Issue 3: Peak Splitting or Distortion

  • Possible Causes:

    • Sample solvent is stronger than the mobile phase.

    • Column contamination or void formation.

    • Co-elution of an interfering compound.

  • Solutions:

    • Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.

    • Column Maintenance: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

    • Sample Purity: Ensure the sample is free from interfering substances through appropriate sample preparation techniques.

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor Separation of Isomers

  • Possible Causes:

    • Inappropriate GC column (stationary phase, length, internal diameter, film thickness).

    • Suboptimal oven temperature program.

    • Incorrect carrier gas flow rate.

  • Solutions:

    • Column Selection: Use a column with a different polarity stationary phase. A longer column or a smaller internal diameter can provide higher resolution.

    • Temperature Program: Optimize the initial temperature, ramp rate, and final temperature to maximize the separation of target analytes. A slower temperature ramp can improve the resolution of closely eluting peaks.

    • Flow Rate: Optimize the carrier gas flow rate for the specific column dimensions to achieve the best efficiency.

Issue 2: Peak Broadening

  • Possible Causes:

    • Too high of an injection port temperature, causing analyte degradation.

    • Slow injection speed.

    • Column contamination.

  • Solutions:

    • Injection Temperature: Lower the injection port temperature, ensuring it is still sufficient to volatilize the analytes.

    • Injection Technique: Use a fast injection to ensure a narrow sample band at the column inlet.

    • Column Maintenance: Bake out the column at a high temperature (within the column's limits) to remove contaminants.

Issue 3: Ghost Peaks

  • Possible Causes:

    • Carryover from a previous injection.

    • Contamination in the carrier gas or syringe.

    • Septum bleed.

  • Solutions:

    • Injector Cleaning: Clean the injector port and replace the liner.

    • Solvent Blanks: Run solvent blanks between samples to identify and mitigate carryover.

    • System Maintenance: Use high-purity carrier gas and high-quality septa.

Experimental Protocols and Data

HPLC Method for this compound and its Degradation Products

This section provides a general experimental protocol for the separation of this compound and its primary degradation products. Optimization will be required based on the specific instrument and column used.

Sample Preparation:

  • Extract this compound and its metabolites from the sample matrix (e.g., soil, water) using a suitable solvent like acetonitrile or ethyl acetate.

  • Concentrate the extract and reconstitute it in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 238 nm or Mass Spectrometer
Injection Volume 10 µL

Expected Elution Order (General): 2-benzothiazoloxyacetic acid (most polar) -> hydroxylbenzothiazole -> N-methylaniline -> this compound (least polar)

Quantitative Data (Illustrative - requires experimental verification):

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/L)
2-BAA5.2-0.1
HBT7.8> 2.00.1
N-MA9.5> 2.00.05
This compound12.3> 2.00.05
Chiral HPLC Method Development for this compound Enantiomers

Workflow for Chiral Method Development:

Chiral_Method_Development start Start: Racemic this compound Standard screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose-based) start->screen_csp screen_mp Screen Mobile Phases (Normal Phase: Hexane/IPA; Reversed Phase: ACN/Water) screen_csp->screen_mp no_sep No Separation screen_mp->no_sep partial_sep Partial Separation screen_mp->partial_sep baseline_sep Baseline Separation screen_mp->baseline_sep no_sep->screen_csp Try different CSP optimize Optimize Mobile Phase, Flow Rate, Temperature partial_sep->optimize validate Validate Method (Linearity, Precision, Accuracy) baseline_sep->validate optimize->validate end End: Validated Chiral Method validate->end

Caption: Workflow for Chiral HPLC Method Development.

Illustrative Chiral HPLC Conditions (based on similar compounds):

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 238 nm
Injection Volume 10 µL

Expected Quantitative Data (Hypothetical):

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5-
Enantiomer 210.2> 1.5

Logical Diagrams

General Troubleshooting Workflow for HPLC/GC Separation Issues

Validation & Comparative

Mefenacet: A Comparative Efficacy Analysis Against Other VLCFA-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Scientists

Introduction

Very-long-chain fatty acid (VLCFA) inhibiting herbicides are a critical class of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops. These herbicides act by disrupting the synthesis of VLCFAs, which are essential components of plant cell membranes and cuticular waxes, leading to inhibited seedling growth and eventual death. Mefenacet, a member of the oxyacetamide chemical family, is a prominent VLCFA-inhibiting herbicide, particularly utilized in rice cultivation.

This guide provides a comparative analysis of the efficacy of this compound against other notable VLCFA-inhibiting herbicides, including members of the chloroacetamide family such as Acetochlor and Butachlor. The information presented is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data from scientific studies, detailed experimental methodologies, and the underlying biochemical pathways.

It is important to note that while direct comparative field trial data for this compound as a standalone active ingredient against other individual VLCFA inhibitors is limited in the readily available scientific literature, this guide synthesizes the most relevant available data to provide a comprehensive overview. The majority of published studies evaluate this compound in combination with other active ingredients.

Mechanism of Action: Inhibition of VLCFA Elongation

VLCFA-inhibiting herbicides target the fatty acid elongase (FAE) complex located in the endoplasmic reticulum of plant cells. This enzyme complex is responsible for the elongation of fatty acid chains beyond the typical C16 and C18 lengths. The herbicidal action is a result of the inhibition of one of the key enzymes in this complex, 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting condensation step of an acyl-CoA with malonyl-CoA. By blocking this crucial step, the production of VLCFAs is halted, leading to a cascade of detrimental effects on plant development.

VLCFA_Inhibition cluster_VLCFA_Pathway VLCFA Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition Malonyl_CoA Malonyl-CoA KCS 3-Ketoacyl-CoA Synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (C16/C18) Acyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction VLCFA_CoA VLCFA-CoA (Cn+2) ECR->VLCFA_CoA This compound This compound This compound->KCS Inhibits Other_VLCFA_Inhibitors Other VLCFA Inhibitors (e.g., Acetochlor, Butachlor) Other_VLCFA_Inhibitors->KCS Inhibits

Fig. 1: Simplified signaling pathway of VLCFA biosynthesis and its inhibition by herbicides.

Comparative Efficacy Data

The following tables summarize quantitative data from field trials comparing the efficacy of this compound (often in combination with other herbicides) and other VLCFA inhibitors on weed control and crop performance. The primary weed target in many of these studies is Barnyardgrass (Echinochloa crus-galli), a prevalent and competitive weed in rice cultivation.

Table 1: Weed Control Efficacy against Echinochloa crus-galli in Transplanted Rice

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Study Reference
This compound + Bensulfuron methyl59481[1]
Butachlor1250Not directly compared, used as standard[1]
Butachlor1250 - 1750Effective control[2]
Pretilachlor750Not directly compared in the same study

Note: The study by Bhuiyan and Ahmed (2010) used Butachlor as a standard for comparison, but did not provide a specific weed control efficiency percentage for it in the same context as the this compound combination.

Table 2: Crop Yield in Response to Herbicide Treatments in Transplanted Rice

Herbicide TreatmentApplication Rate (g a.i./ha)Grain Yield (t/ha)Study Reference
This compound + Bensulfuron methyl5944.85[1]
Butachlor12504.65[1]
Weedy Check-2.85[1]
Hand Weeding-5.10[1]

Table 3: Crop Phytotoxicity in Rice

HerbicideObservationPhytotoxicity Score (0-10 scale)Study Reference
This compoundGenerally safe for rice when used as directed.Not specified in comparative studies[General knowledge]
ButachlorCan cause injury if not used according to label.1-3 (slight to moderate) in some studies[3][4]
AcetochlorCan cause significant injury to rice, often used with a safener.Varies with rate and safener use[5][6][7]

Phytotoxicity scales can vary between studies. A common scale is 0 = no injury, 10 = complete plant death.[3][8]

Experimental Protocols

The following sections detail the typical methodologies employed in field trials to evaluate the efficacy and phytotoxicity of herbicides like this compound and its competitors.

Experimental Design for Efficacy Trials

A common experimental design for herbicide field trials is the Randomized Complete Block Design (RCBD).[9][10] This design helps to minimize the effects of field variability.

  • Plot Size: Plot sizes in rice herbicide trials typically range from 10 to 25 square meters to allow for representative sampling and to minimize edge effects.[11][12]

  • Replication: Each herbicide treatment is typically replicated three to four times to ensure statistical validity of the results.[9][10][12]

  • Treatments: Treatments include the herbicides being tested at various application rates, a weedy check (no herbicide), and a weed-free check (manual weeding) to serve as benchmarks.

  • Weed Seeding: In many trials, to ensure uniform weed pressure, seeds of target weeds like Echinochloa crus-galli are sown uniformly across the experimental area.

  • Herbicide Application: Herbicides are typically applied using a calibrated backpack sprayer with a boom and flat-fan nozzles to ensure uniform coverage.[9] Application timing is critical and is usually done pre-emergence (before weed seedlings emerge).

  • Data Collection:

    • Weed Density and Biomass: Weed counts are taken from randomly placed quadrats within each plot at specific intervals after treatment. Weed biomass (dry weight) is also often measured.

    • Weed Control Efficiency (WCE): This is calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100 Where WPC is the weed population or biomass in the control plot and WPT is the weed population or biomass in the treated plot.

    • Crop Yield: At maturity, a designated area from the center of each plot is harvested to determine the grain yield.

Experimental_Workflow start Field Preparation (Plowing, Leveling) design Experimental Design (RCBD, Plot Layout) start->design seeding Rice and Weed Seeding design->seeding application Herbicide Application (Pre-emergence) seeding->application data_collection Data Collection application->data_collection phytotoxicity Phytotoxicity Assessment (Visual Scoring) data_collection->phytotoxicity weed_assessment Weed Assessment (Density, Biomass) data_collection->weed_assessment yield_measurement Crop Yield Measurement (Harvest) data_collection->yield_measurement analysis Statistical Analysis phytotoxicity->analysis weed_assessment->analysis yield_measurement->analysis end Conclusion analysis->end

Fig. 2: A typical workflow for a herbicide efficacy field trial.
Methodology for Phytotoxicity Assessment

Phytotoxicity is the degree of crop injury caused by the herbicide. It is a crucial parameter for determining the selectivity of a herbicide.

  • Visual Rating: Phytotoxicity is most commonly assessed visually by trained personnel at regular intervals after herbicide application.[3][8]

  • Rating Scale: A standardized rating scale, often from 0 to 10 or 0 to 100%, is used, where 0 represents no visible injury and the highest value represents complete plant death.[3][8]

  • Symptoms: Assessors look for symptoms such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformations.

  • Crop Vigor: In addition to specific symptoms, overall crop vigor and stand reduction are also evaluated.

Conclusion

This compound is an effective VLCFA-inhibiting herbicide for the control of grassy weeds, particularly Echinochloa crus-galli, in rice. The available data, primarily from studies where this compound is used in combination with other herbicides, suggests that its efficacy is comparable to or can exceed that of other VLCFA inhibitors like Butachlor, leading to favorable crop yields.

The primary mechanism of action for this compound and other herbicides in this class is the inhibition of the 3-ketoacyl-CoA synthase (KCS) enzyme, a critical component of the fatty acid elongase complex. This disruption of VLCFA biosynthesis is a potent mode of action against susceptible weed species.

For researchers and scientists, it is crucial to note the current gap in publicly available literature regarding direct, side-by-side comparisons of standalone this compound with other individual VLCFA-inhibiting herbicides under various field conditions. Future research focusing on such direct comparisons would be invaluable for a more definitive assessment of this compound's relative performance and for optimizing weed management strategies in rice and other crops. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.

References

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Mefenacet Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection of Mefenacet, a selective herbicide used for weed control in various agricultural settings. While a formal inter-laboratory validation study for this compound detection is not publicly available, this document compiles and compares data from single-laboratory validation studies to offer insights into the performance of different analytical techniques. The aim is to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, accuracy, precision, and the nature of the sample matrix.

Comparison of Analytical Methods for this compound Detection

The selection of an analytical method for this compound detection is critical and depends on the specific requirements of the analysis, such as the required limit of detection, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques that offer high sensitivity and selectivity, making them suitable for trace residue analysis.

The following table summarizes the performance characteristics of these analytical techniques based on available single-laboratory validation data for this compound (for HPLC) and typical performance for similar pesticide residue analysis (for GC-MS and LC-MS/MS).

Analytical MethodPrincipleLinearity (r²)Accuracy/Recovery (%)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)StrengthsLimitations
HPLC-UVD Separation based on polarity, detection via UV absorbance.> 0.9999[1]85.39 - 113.33[1]0.91 - 10.24[1]Not Reported0.05 mg/L[1]Cost-effective, widely available, robust.Lower sensitivity and selectivity compared to mass spectrometry-based methods.
GC-MS Separation of volatile compounds followed by mass-based detection.Typically > 0.99Typically 70 - 120%Typically < 20%Analyte and matrix dependentAnalyte and matrix dependentHigh selectivity, good for complex matrices.Requires derivatization for non-volatile compounds, potential for matrix interference.
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.Typically > 0.99Typically 70 - 120%Typically < 15%pg to ng/L rangeng/L to µg/L rangeHigh sensitivity and selectivity, suitable for trace analysis in complex matrices.Higher equipment cost and complexity, potential for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UVD, and general protocols for GC-MS and LC-MS/MS that can be adapted for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UVD) for this compound in Paddy Water, Soil, and Rice Plant[1]

This method is established for the simultaneous determination of bensulfuron-methyl (B33747) and this compound residues.

  • Sample Preparation:

    • Paddy Water: Extraction with methylene (B1212753) chloride.

    • Soil: Extraction with an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).

    • Rice Plant: Extraction with alkaline methylene chloride followed by cleanup using a Florisil column.

  • Instrumentation:

    • Instrument: High-Performance Liquid Chromatograph with an Ultraviolet Detector (UVD).

    • Column: Stainless steel C18 column (150 mm x 4.6 mm, 5 µm).

    • Column Temperature: 30°C.

    • Mobile Phase: Water-methanol (30:70, v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 238 nm.

  • Quantification: External standard method.

Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol for Pesticide Residue Analysis

This protocol provides a general framework that can be adapted for this compound analysis.

  • Sample Preparation (QuEChERS method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh a homogenized sample (e.g., 10-15 g of soil or plant material) into a centrifuge tube.

    • Add water (if necessary) and an appropriate internal standard.

    • Add acetonitrile (B52724) for extraction and shake vigorously.

    • Add a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation and shake.

    • Centrifuge to separate the layers.

    • Take an aliquot of the upper acetonitrile layer for cleanup.

    • Cleanup is performed using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.

    • Centrifuge and transfer the final extract for GC-MS analysis.

  • Instrumentation:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless or pulsed splitless injection.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A temperature gradient is optimized to separate the analytes of interest.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Detection Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Protocol for Pesticide Residue Analysis

This protocol outlines a general procedure adaptable for the sensitive detection of this compound.

  • Sample Preparation (Modified QuEChERS or other extraction methods):

    • Sample extraction is typically performed with acetonitrile or other suitable organic solvents.

    • Salting-out and cleanup steps are similar to the GC-MS protocol, often employing d-SPE with sorbents like C18 and PSA.

    • The final extract is typically evaporated and reconstituted in a solvent compatible with the LC mobile phase.

  • Instrumentation:

    • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Column: A reversed-phase C18 or similar column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Ionization Source: Electrospray Ionization (ESI) is common for polar and semi-polar pesticides.

    • Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, providing high selectivity and sensitivity.

Visualizations

This compound's Mode of Action

This compound is a herbicide that belongs to the chloroacetamide group. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of fatty acid elongation leads to the inhibition of cell division and growth in susceptible weeds.

Mefenacet_Mode_of_Action This compound This compound Uptake Uptake by roots and emerging shoots This compound->Uptake Translocation Translocation to growing points Uptake->Translocation VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase Translocation->VLCFA_Elongase Target Site Inhibition Inhibition VLCFA_Elongase->Inhibition VLCFA_Synthesis VLCFA Synthesis Inhibition->VLCFA_Synthesis Cell_Division Inhibition of Cell Division VLCFA_Synthesis->Cell_Division Weed_Growth Inhibition of Weed Growth Cell_Division->Weed_Growth Weed_Death Weed Death Weed_Growth->Weed_Death

Caption: Mode of action of this compound herbicide.

Inter-laboratory Validation Workflow

An inter-laboratory validation study, also known as a collaborative study, is a critical process to establish the performance characteristics of an analytical method across multiple laboratories. This ensures the method is robust, reliable, and transferable.

Interlaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Develop Detailed Validation Protocol Lab_Selection Select Participating Laboratories Protocol->Lab_Selection Sample_Prep Prepare and Characterize Homogeneous Test Materials Lab_Selection->Sample_Prep Distribution Distribute Samples and Protocol Sample_Prep->Distribution Analysis Laboratories Perform Analysis Distribution->Analysis Reporting Laboratories Report Results Analysis->Reporting Data_Collection Collect and Screen Data for Outliers Reporting->Data_Collection Stat_Analysis Statistical Analysis (e.g., ISO 5725) Data_Collection->Stat_Analysis Performance_Char Determine Performance Characteristics (Repeatability, Reproducibility) Stat_Analysis->Performance_Char Final_Report Prepare Final Validation Report Performance_Char->Final_Report

Caption: General workflow of an inter-laboratory validation study.

References

Cross-Resistance Profile of Mefenacet-Resistant Weeds to Other Herbicide Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of herbicide-resistant weeds poses a significant threat to global food security and sustainable agriculture. Mefenacet, a chloroacetamide herbicide, is a crucial tool for controlling grassy weeds, particularly in rice cultivation. However, the repeated use of this herbicide has led to the selection of resistant weed populations. Understanding the cross-resistance profile of these weeds to other herbicide classes is paramount for developing effective and durable weed management strategies. This guide provides a comparative analysis of the cross-resistance patterns observed in this compound-resistant weeds, supported by experimental data and detailed methodologies.

Executive Summary

Research into this compound-resistant barnyardgrass (Echinochloa crus-galli) has revealed a complex resistance mechanism involving both target-site and non-target-site resistance. This dual mechanism not only confers high levels of resistance to this compound but also results in cross-resistance to other herbicides, including those from different chemical classes. The primary mechanisms identified are the reduced sensitivity of the target enzyme, very long-chain fatty acid elongases (VLCFAEs), and enhanced metabolic detoxification via glutathione (B108866) S-transferases (GSTs).[1][2] This guide summarizes the quantitative data on this cross-resistance, details the experimental protocols for its assessment, and provides visual diagrams of the resistance pathways.

Data Presentation: Cross-Resistance in this compound-Resistant Echinochloa crus-galli

The following table summarizes the cross-resistance profile of two this compound-resistant populations of Echinochloa crus-galli (R1 and R2) compared to a susceptible (S) population. The data is derived from whole-plant dose-response bioassays.[1][2]

HerbicideHerbicide ClassTarget SiteResistance Index (RI) - R1Resistance Index (RI) - R2
This compound ChloroacetamideVLCFA Elongase10.0 (Post-emergence)6.8 (Post-emergence)
2.8 (Pre-emergence)4.1 (Pre-emergence)
Acetochlor ChloroacetamideVLCFA ElongaseMultiple ResistanceMultiple Resistance
Pyraclonil PyrazoleProtoporphyrinogen Oxidase (PPO)Multiple ResistanceMultiple Resistance
Imazamox ImidazolinoneAcetolactate Synthase (ALS)Multiple ResistanceMultiple Resistance
Quinclorac Quinoline Carboxylic AcidCellulose BiosynthesisMultiple ResistanceMultiple Resistance

Resistance Index (RI) is calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population to the GR50 of the susceptible population.

Mechanisms of Resistance

The resistance to this compound in Echinochloa crus-galli is multifaceted, involving both alterations at the herbicide's target site and enhanced metabolic detoxification.[1][2]

Target-Site Resistance (TSR)

This compound, like other chloroacetamide herbicides, inhibits the activity of very long-chain fatty acid elongases (VLCFAEs), enzymes crucial for the biosynthesis of lipids essential for plant development.[3][4][5] In resistant populations, the VLCFAEs exhibit reduced sensitivity to this compound, requiring a much higher concentration of the herbicide to achieve inhibition compared to the susceptible populations.[1][2] This indicates a modification in the target enzyme that hinders the binding of the herbicide.

Non-Target-Site Resistance (NTSR)

A key mechanism of non-target-site resistance is the enhanced metabolism of the herbicide, primarily mediated by glutathione S-transferases (GSTs).[1][2] GSTs are detoxification enzymes that conjugate glutathione to herbicide molecules, rendering them non-toxic and facilitating their sequestration or further degradation.[6][7] In this compound-resistant Echinochloa crus-galli, significantly higher GST activity has been observed.[1][2] The application of a GST inhibitor, 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), was shown to reduce the level of this compound resistance, confirming the role of this metabolic pathway.[1][2]

Mandatory Visualizations

Resistance_Mechanism cluster_Cell Weed Cell cluster_NTSR Non-Target-Site Resistance cluster_TSR Target-Site Resistance Mefenacet_in This compound GST Glutathione S-Transferase (GST) (Elevated Activity) Mefenacet_in->GST Metabolism Mefenacet_in->GST VLCFAE VLCFA Elongase (Reduced Sensitivity) Mefenacet_in->VLCFAE Ineffective Inhibition Mefenacet_in->VLCFAE Detoxified_this compound Detoxified this compound (Conjugated) GST->Detoxified_this compound Glutathione Glutathione Glutathione->GST Sequestration Vacuolar Sequestration Detoxified_this compound->Sequestration VLCFA_synthesis VLCFA Synthesis VLCFAE->VLCFA_synthesis Plant_Growth Normal Plant Growth VLCFA_synthesis->Plant_Growth

Caption: Dual-resistance mechanism in this compound-resistant weeds.

Experimental_Workflow start Start: Suspected Resistant Weed Population seed_collection 1. Seed Collection from Field start->seed_collection whole_plant_bioassay 2. Whole-Plant Dose-Response Bioassay seed_collection->whole_plant_bioassay data_analysis 3. Data Analysis (GR50 & Resistance Index) whole_plant_bioassay->data_analysis mechanism_investigation 4. Investigation of Resistance Mechanisms data_analysis->mechanism_investigation tsr_analysis Target-Site Resistance (TSR) - VLCFAE Activity Assay mechanism_investigation->tsr_analysis Target-Site ntsr_analysis Non-Target-Site Resistance (NTSR) - GST Activity Assay mechanism_investigation->ntsr_analysis Non-Target-Site conclusion Conclusion: Characterization of Cross-Resistance Profile tsr_analysis->conclusion ntsr_analysis->conclusion

References

Ecotoxicological comparison of Mefenacet and its primary metabolites on aquatic organisms.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the ecotoxicological effects of the herbicide Mefenacet and its primary metabolites on various aquatic organisms. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science and drug development in understanding the potential environmental risks associated with this compound.

Quantitative Ecotoxicity Data

The acute toxicity of this compound to different aquatic organisms is summarized in the tables below. Currently, there is a lack of publicly available ecotoxicological data for the primary metabolites of this compound.

Table 1: Acute Toxicity of this compound to Amphibians

SpeciesEndpointExposure DurationValueReference
Silurana tropicalis (tadpole)LC5096 hours2.70 - 3.06 mg/L[1]

Table 2: Acute Toxicity of this compound to Phytoplankton

SpeciesEndpointExposure DurationValue (mg/L)Reference
Scenedesmus acutusEC5072 hours0.25[2]
Scenedesmus subspicatusEC5072 hours0.31[2]
Chlorella vulgarisEC5072 hours0.67[2]
Chlorella saccharophilaEC5072 hours0.54[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acute toxicity tests cited in this guide, based on established OECD guidelines.

Acute Toxicity Testing with Fish (based on OECD Guideline 203)

The acute toxicity of this compound to fish, such as the Silurana tropicalis tadpoles, is determined using a semi-static or static test system.[1][3]

  • Test Organisms: Healthy, laboratory-acclimated fish of a single species are used.

  • Test Conditions: Fish are exposed to a range of this compound concentrations in reconstituted or natural water under controlled conditions of temperature, light, and dissolved oxygen.[1]

  • Procedure: A limit test at 100 mg/L may be performed initially. For the full study, at least seven fish are exposed to each of at least five geometrically spaced concentrations of the test substance.[1] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 (the concentration estimated to be lethal to 50% of the test organisms) and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.

Algal Growth Inhibition Test (based on OECD Guideline 201)

The effect of this compound on the growth of phytoplankton is assessed by measuring the inhibition of their growth.[2][4]

  • Test Organisms: Exponentially growing cultures of a selected algal species (e.g., Scenedesmus sp., Chlorella sp.) are used.[2]

  • Test Conditions: Algal cultures are exposed to various concentrations of this compound in a nutrient-rich medium under constant illumination and temperature.

  • Procedure: A range of this compound concentrations are prepared and added to the algal cultures. The cell density of each culture is measured at the beginning of the experiment and then daily for 72 to 96 hours using a spectrophotometer or a particle counter.[2]

  • Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 (the concentration that causes a 50% reduction in growth or yield compared to the control) is determined by plotting the percentage inhibition against the logarithm of the test substance concentration.[2]

Mechanism of Action and Signaling Pathways

This compound is known to act as a selective herbicide by inhibiting the division and growth of plant cells.[5] Its primary mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[6][7][8][9]

The following diagram illustrates the generalized pathway of VLCFA synthesis and the point of inhibition by this compound.

G cluster_0 Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C16/C18) KCS 3-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-ketoacyl-CoA reductase Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-hydroxyacyl-CoA dehydratase Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA This compound This compound This compound->KCS Inhibition cluster_workflow Ecotoxicological Risk Assessment Workflow A Identify Compound (this compound & Metabolites) B Tier 1: Acute Toxicity Testing A->B C Fish (LC50) B->C D Invertebrates (EC50) B->D E Algae (EC50) B->E F Determine Predicted No-Effect Concentration (PNEC) C->F D->F E->F G Tier 2: Chronic Toxicity Testing (if risk identified) F->G Risk identified K Risk Characterization (Compare PNEC with PEC*) F->K H Early Life Stage (Fish) G->H I Reproduction (Invertebrates) G->I J Refine PNEC H->J I->J J->K L *Predicted Environmental Concentration

References

Mefenacet's Role in Integrated Weed Management: A Guide to Synergistic and Antagonistic Herbicide Interactions in Rice Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in agricultural science and product development, understanding the complex interplay between herbicides is paramount for effective and sustainable weed management strategies. This guide provides an objective comparison of Mefenacet's performance when combined with other rice herbicides, supported by experimental data, detailed methodologies, and mechanistic insights.

This compound, an anilide herbicide, is a selective, systemic herbicide that primarily controls grass weeds by inhibiting cell growth and division.[1] It is absorbed through the coleoptiles and roots of weeds, translocating to the growth points where it disrupts cell division and elongation, ultimately leading to the death of susceptible plants like barnyardgrass (Echinochloa crus-galli).[1] To broaden the spectrum of weed control, this compound is often used in combination with other herbicides. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the efficacy of one or both herbicides is reduced.

Synergistic Interactions of this compound

The most well-documented synergistic interaction of this compound is with Bensulfuron-methyl, a sulfonylurea herbicide. This combination provides broad-spectrum control of annual and perennial weeds and sedges in transplanted paddy rice.[2][3]

This compound and Bensulfuron-methyl

Experimental Data Summary:

Field studies conducted in different agro-ecological zones have demonstrated the enhanced bio-efficacy of a pre-emergence application of this compound in combination with Bensulfuron-methyl. A wettable powder formulation of this compound + Bensulfuron-methyl (53% WP) has shown significant improvements in weed control efficiency and, consequently, rice grain yield.[2][3]

Herbicide TreatmentApplication Rate (g a.i. ha⁻¹)Weed SpeciesWeed Control Efficiency (%)Reference
This compound + Bensulfuron-methyl 53% WP594Cyperus difformis80[2]
Lindernia anagallis84[2]
Echinochloa crus-galli82[2]
Marsilea minuta81[2]
Sphenoclea zeylanica80[2]
Cynodon dactylon35[2]
Enhydra fluctuans82[3]
Monochoria vaginalis86[3]
Scirpus juncoides87[3]
Leptochloa chinensis85[3]
Butachlor 5G (Standard)1250-Comparable to the this compound + Bensulfuron-methyl treatment[3]

Note: a.i. ha⁻¹ refers to active ingredient per hectare.

The combination is effective against a wide range of broadleaf weeds and sedges, which complements the primary action of this compound against grassy weeds.[3] Some studies have reported slight and temporary yellowing of rice leaves at higher application rates, but these phytotoxicity symptoms were not significant.[2]

Experimental Protocol: Bio-efficacy of this compound + Bensulfuron-methyl 53% WP

This protocol is a synthesized representation based on the methodologies described in the cited studies.[2][3]

Experimental workflow for herbicide efficacy trials.
  • Experimental Design: The field experiments are typically laid out in a Randomized Complete Block Design (RCBD) with multiple replications.

  • Plot Preparation: The experimental field is puddled and leveled, and rice seedlings are transplanted.

  • Herbicide Application:

    • The this compound + Bensulfuron-methyl 53% WP is mixed with urea (B33335) and broadcasted into the plots 6 days after transplanting (DAT) as a pre-emergence application.[2]

    • The standard comparison, Butachlor 5G, is applied 5 DAT.[2]

    • Control plots, including a weed-free (maintained by hand weeding) and a weedy check, are also included for comparison.[3]

  • Data Collection:

    • Weed density and dry weight are recorded at a specified time point (e.g., 50 DAT) using a quadrat.

    • Weed Control Efficiency (WCE %) is calculated based on the reduction in weed biomass compared to the weedy check.

    • Phytotoxicity symptoms on rice plants are visually assessed.[2]

    • Rice yield attributes (e.g., number of tillers, panicle length) and final grain yield are measured at harvest.

Mechanism of Synergy:

The synergistic effect of the this compound and Bensulfuron-methyl combination stems from their complementary modes of action.

Signaling_Pathway This compound This compound Cell_Division Inhibition of Cell Division & Elongation This compound->Cell_Division Targets Bensulfuron Bensulfuron-methyl ALS_Inhibition Inhibition of Acetolactate Synthase (ALS) Bensulfuron->ALS_Inhibition Targets Grassy_Weeds Grassy Weeds (e.g., Echinochloa crus-galli) Weed_Death_G Death of Grassy Weeds Grassy_Weeds->Weed_Death_G Leads to Broadleaf_Sedges Broadleaf Weeds & Sedges Weed_Death_B Death of Broadleaf Weeds & Sedges Broadleaf_Sedges->Weed_Death_B Leads to Cell_Division->Grassy_Weeds Affects Amino_Acid_Syn Blocked Amino Acid Synthesis ALS_Inhibition->Amino_Acid_Syn Results in Amino_Acid_Syn->Broadleaf_Sedges Affects Broad_Spectrum_Control Broad-Spectrum Weed Control Weed_Death_G->Broad_Spectrum_Control Weed_Death_B->Broad_Spectrum_Control

Complementary modes of action leading to synergy.

This compound provides excellent control of grassy weeds, while Bensulfuron-methyl is highly effective against broadleaf weeds and sedges.[3][4] By targeting different key enzymes and physiological processes in distinct weed groups, the combination ensures a wider spectrum of weed control than either herbicide applied alone.

Other Potential Synergistic Combinations
  • This compound and Penoxsulam (B166495): A patent has been filed for a herbicidal composition containing Penoxsulam and this compound, claiming a synergistic effect in controlling undesirable vegetation in rice.[5]

  • This compound, Bensulfuron-methyl, and Metolachlor: A three-way combination of these herbicides is also available, aiming to provide an even broader spectrum of weed control.[6]

  • This compound and Metribuzin: This tank mix is suggested for combined grass and broadleaf suppression in oilseeds, indicating a potential for synergistic or additive effects in other crops as well.[7]

Antagonistic Interactions of this compound

While research has predominantly focused on the synergistic potential of this compound combinations, the possibility of antagonistic interactions should not be overlooked. Antagonism can occur when the mixture of two or more herbicides results in a lower level of weed control than expected from the individual activities of the herbicides.

This compound and Quinclorac

While direct studies on the antagonistic tank-mixing of this compound and Quinclorac are not prevalent in the provided search results, evidence of cross-resistance in weed populations suggests a potential for complex interactions. A study on this compound-resistant Echinochloa crus-galli populations revealed multiple resistance to Quinclorac.[8][9] Quinclorac is a synthetic auxin herbicide that induces the production of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, leading to an accumulation of cyanide and subsequent plant death in susceptible species.[10]

The development of cross-resistance implies that a single mechanism within the weed population may confer resistance to both herbicides, even though they have different modes of action. This could potentially translate to an antagonistic interaction if the resistance mechanism in a particular weed biotype is more effective at detoxifying or otherwise mitigating the effects of one herbicide in the presence of the other. However, further research is needed to confirm a direct antagonistic interaction in a tank-mix scenario.

Mechanism of Potential Antagonism:

The physiological basis for herbicide antagonism can be complex, often involving reduced absorption, translocation, or enhanced metabolism of one herbicide due to the presence of another.[11] For a hypothetical antagonistic interaction between this compound and another herbicide, the mechanism could involve one of the following:

Antagonism_Pathway cluster_herbicide Herbicide Mixture cluster_plant Weed Plant cluster_outcome Outcome This compound This compound Reduced_Efficacy Reduced Efficacy of this compound This compound->Reduced_Efficacy Herbicide_B Herbicide B Reduced_Uptake Reduced Uptake/ Translocation of this compound Herbicide_B->Reduced_Uptake Induces Enhanced_Metabolism Enhanced Metabolism/ Detoxification of this compound Herbicide_B->Enhanced_Metabolism Induces Reduced_Uptake->Reduced_Efficacy Leads to Enhanced_Metabolism->Reduced_Efficacy Leads to

Potential mechanisms of antagonistic interactions.

Conclusion

The strategic combination of this compound with other herbicides, particularly Bensulfuron-methyl, offers a powerful tool for achieving broad-spectrum weed control in rice cultivation. The synergistic action of such mixtures can enhance efficacy, reduce the required application rates, and potentially delay the development of herbicide resistance. However, the potential for antagonistic interactions and the emergence of cross-resistance in weed populations necessitate a vigilant and informed approach to herbicide selection and application. Continuous research into the mechanisms of herbicide interactions and the monitoring of weed population dynamics are crucial for the development of sustainable and effective integrated weed management programs.

References

Comparative soil sorption and degradation kinetics of Mefenacet in different soil types.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of agricultural chemicals is paramount. This guide provides a comparative analysis of the soil sorption and degradation kinetics of Mefenacet, a widely used herbicide. By examining its behavior in different soil types, we can better predict its persistence, mobility, and potential environmental impact.

This compound's interaction with soil is a complex interplay of its chemical properties and the physicochemical characteristics of the soil environment. Key processes governing its fate are sorption—its tendency to bind to soil particles—and degradation, the breakdown into simpler compounds. These two processes dictate the availability of this compound in the soil solution, its potential for leaching into groundwater, and its overall persistence in the environment.

Comparative Soil Sorption of this compound

The sorption of this compound to soil is significantly influenced by the soil's organic matter content and pH. Studies have shown that this compound is well-adsorbed in a range of soil types, a characteristic that can limit its mobility.

The sorption behavior of this compound can be described by the Freundlich isotherm, which is suitable for heterogeneous surfaces like soil. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to compare the sorption potential of a chemical across different soils. A higher Koc value indicates a stronger tendency for the chemical to be sorbed by the organic carbon in the soil.

Research has demonstrated a strong positive correlation between the sorption coefficients of this compound (Kd, Kf, and Koc) and the organic matter content of the soil.[1] Conversely, an increase in soil pH has been shown to decrease the sorption of this compound.[1][2] Desorption studies have also revealed a hysteresis effect, suggesting that once sorbed, this compound is not easily released back into the soil solution, further indicating its potential for low transferability in soil.[1]

Below is a summary of this compound sorption coefficients in five different soil types.

Soil TypeOrganic Matter (%)Clay (%)pHKd (L/kg)Koc (L/kg)
Soil 13.2125.46.815.481818.8
Soil 22.1518.76.58.421523.5
Soil 31.5815.26.25.211289.7
Soil 41.1212.65.83.021055.9
Soil 50.859.85.51.87849.5

Data sourced from a study on the sorption and desorption behavior of this compound on five soils with different physicochemical properties. [1]

Comparative Soil Degradation Kinetics of this compound

The degradation of this compound in soil is a critical factor in determining its environmental persistence. Degradation can occur through both microbial and abiotic processes, with microbial degradation often playing a dominant role. The degradation rate is typically expressed as a half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate.

Based on available data, the typical aerobic soil metabolism half-life (DT50) for this compound is approximately 35 days, classifying it as moderately persistent. However, this value can vary significantly depending on the specific soil and environmental conditions.

Note: The following table is a hypothetical representation to illustrate how comparative degradation data would be presented. Specific experimental data comparing this compound DT50 values across different, fully characterized soils was not available in the reviewed literature.

Soil TypeOrganic Carbon (%)pHTemperature (°C)Moisture (% WHC)DT50 (days)
Sandy Loam1.26.52060~30-40
Clay Loam2.57.02060~40-50

Experimental Protocols

Batch Equilibrium Sorption Study

This method is used to determine the sorption and desorption characteristics of this compound in soil.

  • Soil Preparation: Air-dry and sieve soil samples (e.g., through a 2-mm sieve). Characterize the soil for properties such as pH, organic matter content, clay content, and cation exchange capacity.

  • Sorption Experiment:

    • Weigh a specific amount of soil (e.g., 5.0 g) into centrifuge tubes.

    • Add a known volume (e.g., 10.0 mL) of a background electrolyte solution (e.g., 0.01 M CaCl2) containing various initial concentrations of this compound.

    • Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours).

    • Centrifuge the tubes to separate the solid and liquid phases.

    • Analyze the this compound concentration in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7]

    • The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Experiment:

    • After the sorption experiment, decant a specific volume of the supernatant from the centrifuge tubes.

    • Add the same volume of a this compound-free background electrolyte solution.

    • Resuspend the soil and shake for the same equilibrium time.

    • Centrifuge and analyze the this compound concentration in the supernatant to determine the amount desorbed.

Soil Degradation Study (Aerobic)

This protocol is designed to measure the rate of this compound degradation in soil under controlled laboratory conditions.

  • Soil Preparation: Use fresh soil samples, sieved to a uniform size. Adjust the moisture content to a specific level (e.g., 60% of water holding capacity).

  • Incubation:

    • Treat a known mass of the prepared soil with a solution of this compound to achieve a target concentration.

    • Place the treated soil into incubation vessels.

    • Incubate the samples in the dark at a constant temperature (e.g., 20°C). Maintain aerobic conditions by ensuring adequate air exchange.

  • Sampling and Analysis:

    • At regular intervals, collect soil samples from the incubation vessels.

    • Extract this compound from the soil samples using an appropriate solvent and extraction technique (e.g., QuEChERS).

    • Analyze the concentration of this compound in the extracts using HPLC or a similar analytical instrument.

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Fit the data to a suitable kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant (k) and the half-life (DT50).

Visualizing the Processes

To better understand the experimental procedures and the potential fate of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_Sorption Sorption Study cluster_Degradation Degradation Study S1 Soil Sample Preparation S2 Batch Equilibration (Soil + this compound Solution) S1->S2 S3 Centrifugation S2->S3 S4 Supernatant Analysis (HPLC) S3->S4 S5 Calculate Sorbed This compound S4->S5 D1 Soil Sample Preparation & Treatment D2 Aerobic Incubation (Controlled Temp & Moisture) D1->D2 D3 Time-course Sampling D2->D3 D4 Soil Extraction D3->D4 D5 Extract Analysis (HPLC) D4->D5 D6 Calculate DT50 D5->D6

Caption: Experimental workflow for soil sorption and degradation studies of this compound.

Mefenacet_Degradation_Pathway This compound This compound Metabolite1 N-(2-benzothiazolyl)-N-methylacetamide This compound->Metabolite1 Hydrolysis of acetyl group Metabolite2 N-methyl-2-benzothiazolamine Metabolite1->Metabolite2 Deacetylation Metabolite3 2-aminobenzothiazole Metabolite2->Metabolite3 Demethylation Mineralization CO2 + H2O + Bound Residues Metabolite3->Mineralization

Caption: Postulated degradation pathway of this compound in soil.

Disclaimer: The degradation pathway presented is a simplified and postulated model based on the known degradation of similar acetanilide (B955) herbicides and may not represent all possible transformation products in all soil environments. Further research is needed to fully elucidate the complete degradation pathway of this compound under various soil conditions.

References

Validation of enzyme-based assays for the detection of Mefenacet residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of Mefenacet, a widely used acetanilide (B955) herbicide, in environmental and biological samples is crucial for ensuring environmental safety and understanding its toxicological profile. While chromatographic techniques have traditionally been the gold standard, enzyme-based assays are emerging as a promising alternative, offering rapidity and high-throughput capabilities. This guide provides a detailed comparison of a proposed enzyme-linked immunosorbent assay (ELISA) and a cholinesterase inhibition assay for this compound detection against established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including sensitivity, specificity, cost, and the nature of the sample matrix. The following table summarizes the performance characteristics of the proposed enzyme-based assays and the established chromatographic methods for the detection of this compound residues.

ParameterProposed Competitive ELISAProposed Cholinesterase Inhibition AssayHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody reactionEnzyme inhibitionSeparation based on polaritySeparation based on polarity and mass-to-charge ratio
Linearity (R²) ≥0.99Not directly applicable≥0.999[1]≥0.999
Limit of Detection (LOD) Estimated at 0.1-1 ng/mLDependent on enzyme sensitivity0.05 mg/L[1]20 ng/mL[2][3]
Limit of Quantitation (LOQ) Estimated at 0.5-5 ng/mLDependent on enzyme kinetics0.05 mg/L[1]20 ng/mL[2][3]
Recovery (%) Typically 80-120%Typically 80-120%85.39% - 113.33%[1]~73%[2][3]
Precision (RSD %) <15%<20%0.91% - 10.24%[1]<15%
Common Sample Matrices Water, Soil, Agricultural ProductsWater, SoilPaddy Water, Soil, Rice Plant[1]Human Plasma[2][3]
Throughput HighHighLow to MediumMedium
Cost per Sample LowLow to MediumMediumHigh
Specificity High (antibody-dependent)Moderate (class-specific)ModerateVery High

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are the protocols for the proposed enzyme-based assays and the established chromatographic techniques.

Proposed Competitive ELISA Protocol

This protocol is based on the principles of indirect competitive ELISA developed for other herbicides.[4][5][6][7]

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) and incubated overnight at 4°C.

  • Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any non-specific binding sites.

  • Competitive Reaction: A mixture of the sample (or this compound standard) and a specific anti-Mefenacet antibody is added to the wells. The free this compound in the sample competes with the coated this compound conjugate for binding to the antibody.

  • Washing: The plates are washed to remove unbound antibodies and this compound.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is added, which binds to the primary antibody.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.

Proposed Cholinesterase Inhibition Assay Protocol

This protocol is based on the widely used Ellman's method for detecting cholinesterase inhibitors.[8][9]

  • Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase (AChE) and the substrate acetylthiocholine (B1193921) (ATCh). Also, prepare a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reaction Mixture: In a microplate well, add the AChE solution and the sample containing this compound. Incubate for a specific period to allow for potential inhibition of the enzyme.

  • Substrate Addition: Add the ATCh and DTNB solution to initiate the enzymatic reaction.

  • Measurement: The AChE hydrolyzes ATCh to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the sample to the rate in a control sample without the inhibitor. The concentration of this compound is proportional to the degree of inhibition.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the simultaneous determination of bensulfuron-methyl (B33747) and this compound residues.[1]

  • Sample Preparation:

    • Paddy Water: Extract with methylene (B1212753) chloride.

    • Soil: Extract with an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).

    • Rice Plant: Extract with alkaline methylene chloride and clean up using a Florisil column.

  • Chromatographic Conditions:

    • Column: Stainless steel C18 column (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Water-methanol (30:70, v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Detector: Ultraviolet (UV) detector at 238 nm.

  • Quantification: External standard method is used for quantification. Calibration curves are generated by plotting the peak area against the concentration of this compound standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a validated method for the determination of mefenamic acid in human plasma, a compound with some structural similarities to this compound, and general principles of LC-MS/MS analysis.[2][3]

  • Sample Preparation: Liquid-liquid extraction is a common technique. For example, plasma samples can be extracted using a suitable organic solvent. An internal standard is typically added before extraction.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column such as a Thermo Hypurity C18 (50 × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: An internal standard calibration method is used. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration to generate a calibration curve.

Visualizing the Methodologies

To better understand the principles and workflows, the following diagrams have been generated.

ELISA_Principle cluster_coating Coating cluster_competition Competitive Binding cluster_detection Detection CoatedWell Microtiter Well (Coated with this compound Conjugate) Antibody Anti-Mefenacet Antibody CoatedWell->Antibody Competes for Binding Sample Sample (Free this compound) Sample->Antibody Binds SecondaryAb Enzyme-Linked Secondary Antibody Antibody->SecondaryAb Binds to Substrate Substrate SecondaryAb->Substrate Enzyme Catalyzes Product Colored Product Substrate->Product

Caption: Principle of the proposed competitive ELISA for this compound detection.

Cholinesterase_Inhibition_Principle cluster_inhibition Enzyme Inhibition cluster_reaction Detection Reaction AChE Acetylcholinesterase (AChE) InhibitedAChE Inhibited AChE AChE->InhibitedAChE ATCh Acetylthiocholine (Substrate) AChE->ATCh Hydrolyzes This compound This compound (Inhibitor) This compound->AChE Inhibits Thiocholine Thiocholine ATCh->Thiocholine DTNB DTNB Thiocholine->DTNB Reacts with TNB TNB (Yellow) DTNB->TNB

Caption: Principle of the proposed cholinesterase inhibition assay.

Residue_Analysis_Workflow Sample Sample Collection (Water, Soil, etc.) Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC, LC-MS/MS, or Enzyme Assay) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for this compound residue analysis.

References

Head-to-head comparison of Mefenacet and pretilachlor for controlling annual grasses

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Weed Management Professionals

In the ongoing effort to ensure global food security, effective weed management in staple crops like rice remains a critical challenge. Annual grasses, in particular, are aggressive competitors that can significantly reduce crop yields. Among the chemical control options, the herbicides Mefenacet and Pretilachlor are widely utilized, especially in paddy rice cultivation. Both belong to the group of herbicides that inhibit the synthesis of very-long-chain fatty acids (VLCFAs), a crucial mechanism for cell division and growth in susceptible weeds. This guide provides a detailed, head-to-head comparison of this compound and Pretilachlor, summarizing their performance based on available experimental data, outlining common experimental protocols for their evaluation, and illustrating their mechanism of action.

Performance and Efficacy

Both this compound and Pretilachlor are primarily used as pre-emergence or early post-emergence herbicides for the control of annual grasses in rice.[1] Their efficacy is influenced by factors such as application timing, dosage, weed species, and environmental conditions.

Comparative Efficacy Data

A key aspect of herbicide selection is its effectiveness against specific weed species. The following tables summarize the available quantitative data comparing the efficacy of this compound and Pretilachlor.

Table 1: Comparative Efficacy on Echinochloa Species (Barnyard Grass)

HerbicideApplication Rate (g a.i./ha)Echinochloa crus-galli Control (%)Echinochloa colona Control (%)Source
This compound75085-9580-90[2]
Pretilachlor300 - 45090-9885-95[3]

Note: Efficacy can vary based on the specific experimental conditions and the resistance profile of the weed population.

Table 2: Efficacy on Other Key Annual Grasses

While direct comparative studies for a broader range of annual grasses are limited, the following table presents efficacy data for each herbicide from various studies.

HerbicideTarget WeedApplication Rate (g a.i./ha)Weed Control (%)Source
Pretilachlor Leptochloa chinensis (Chinese Sprangletop)500~90 (at 30 DAS)[4]
Pretilachlor Digitaria sanguinalis (Large Crabgrass)500Effective control[5]
Pretilachlor Setaria spp. (Foxtail)500Good control[5]
This compound Leptochloa chinensisData not available in reviewed literature-
This compound Digitaria sanguinalisData not available in reviewed literature-
This compound Setaria viridisData not available in reviewed literature-

DAS: Days After Sowing

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound, an oxyacetamide herbicide, and Pretilachlor, a chloroacetamide herbicide, share a common mode of action.[6] They both inhibit the elongation of very-long-chain fatty acids (VLCFAs), which are essential components of plant cells, particularly for the formation of cell membranes and the cuticle. This inhibition disrupts cell division and growth, ultimately leading to the death of susceptible weed seedlings.[1][7] The primary target of these herbicides is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[2]

VLCFA Synthesis Inhibition cluster_ER Endoplasmic Reticulum cluster_Herbicides Acyl-CoA_pool Acyl-CoA Pool (C16, C18) VLCFA_Elongase VLCFA Elongase (Condensing Enzyme) Acyl-CoA_pool->VLCFA_Elongase Malonyl-CoA Malonyl-CoA Malonyl-CoA->VLCFA_Elongase VLCFA_Products Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFA_Products Elongation Cycles Cell_Membranes Cell Membranes & Cuticle Formation VLCFA_Products->Cell_Membranes Cell_Division Cell Division & Shoot Emergence Cell_Membranes->Cell_Division Herbicides This compound & Pretilachlor Herbicides->VLCFA_Elongase Inhibition

Mechanism of action for this compound and Pretilachlor.

Experimental Protocols

To ensure the objective comparison of herbicide efficacy, standardized experimental protocols are essential. The following outlines a typical methodology for evaluating this compound and Pretilachlor in a field setting, synthesized from common practices in weed science research.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.

  • Replicates: A minimum of three to four replications per treatment is recommended for statistical validity.

  • Plot Size: Plot dimensions can vary, but a typical size is 5m x 4m.

2. Treatments:

  • Untreated (weedy) control.

  • Weed-free (hand-weeded) control.

  • This compound at various application rates.

  • Pretilachlor at various application rates.

  • Tank-mixes or sequential applications if being evaluated.

3. Crop and Weed Seeding:

  • The target crop (e.g., rice) is sown uniformly across all plots.

  • Seeds of the target annual grass species are sown evenly in the plots to ensure a consistent weed pressure.

4. Herbicide Application:

  • Timing: Pre-emergence (PRE) applications are typically made within 1-3 days after sowing (DAS). Early post-emergence (POST) applications are usually done at the 1-3 leaf stage of the weeds.

  • Equipment: A calibrated backpack sprayer with a flat fan nozzle is commonly used to ensure uniform application.

  • Carrier Volume: A typical water volume for application is 300-500 L/ha.

5. Data Collection:

  • Weed Density: The number of weed seedlings per unit area (e.g., per m²) is counted at specific intervals (e.g., 15, 30, and 60 DAS).

  • Weed Biomass: Above-ground weed biomass is harvested from a defined quadrat in each plot, dried in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and then weighed.

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(Weed biomass in control plot - Weed biomass in treated plot) / Weed biomass in control plot] x 100

  • Crop Phytotoxicity: Visual assessment of crop injury is recorded at regular intervals using a 0-100% scale (0 = no injury, 100 = complete crop death).

  • Crop Yield: The grain yield from each plot is harvested, dried to a standard moisture content, and weighed.

6. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

  • Mean separation tests (e.g., Duncan's Multiple Range Test or Tukey's HSD) are used to compare treatment means.

Experimental_Workflow Start Field Preparation & Plot Layout (RCBD) Sowing Crop & Weed Sowing Start->Sowing Treatments Treatments: - this compound - Pretilachlor - Controls (Weedy, Weed-free) Sowing->Treatments Application Herbicide Application (PRE or POST) Data_Collection Data Collection (Weed Density, Biomass, Crop Injury) Application->Data_Collection  Incubation Period Harvest Crop Harvest & Yield Measurement Data_Collection->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis End Results & Conclusion Analysis->End Treatments->Application

References

Safety Operating Guide

Personal protective equipment for handling Mefenacet

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Mefenacet. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

This compound is a herbicide that requires careful handling due to its potential health and environmental hazards.[1][2][3] It is classified as toxic to aquatic life with long-lasting effects.[1][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to use the specified equipment to prevent exposure.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended.[5] The specific type and thickness should be chosen based on the breakthrough time for the chemicals being used.Prevents skin contact and absorption of the chemical.
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with recognized standards such as EN166 (EU) or ANSI Z87.1 (US).[5]Protects eyes from splashes and dust particles.
Skin and Body Protection Protective clothingA lab coat or chemical-resistant suit should be worn.[5]Minimizes skin exposure to spills or contamination.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[4][6]Prevents respiratory irritation and systemic toxicity from inhalation.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.

prep 1. Preparation & Risk Assessment ppe 2. Don Appropriate PPE prep->ppe Proceed handling 3. Chemical Handling ppe->handling Proceed spill Spill Response handling->spill If Spill Occurs decon 4. Decontamination handling->decon After Use spill->decon Contain & Clean waste 5. Waste Disposal decon->waste Dispose of Contaminated Materials storage 6. Storage waste->storage Store Unused Chemical

Caption: Workflow for Safe Handling of this compound.

Procedural Guidance

1. Preparation and Risk Assessment:

  • Before handling, review the Safety Data Sheet (SDS).[4][6][7]

  • Ensure a well-ventilated area, preferably a chemical fume hood, is available and operational.[4][6]

  • Have a spill kit readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Wear the appropriate PPE as detailed in the table above.

  • Ensure gloves are intact and of the correct type.

3. Chemical Handling:

  • Avoid the formation of dust and aerosols.[4]

  • Use only non-sparking tools.[7]

  • Ground/bond container and receiving equipment to prevent static discharge.[7]

  • Do not eat, drink, or smoke in the handling area.[5][6]

4. Decontamination:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[6]

  • Clean all equipment and the work surface.

  • Contaminated PPE should be removed carefully and disposed of or decontaminated as appropriate.

5. Waste Disposal:

  • This compound is considered an environmentally hazardous substance.[4]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

  • Do not allow the chemical to enter drains or waterways.[5]

6. Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[7]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

  • Place the spilled material into a labeled container for disposal.

  • Clean the spill area thoroughly.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4][6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。